molecular formula C8H9F B1585034 1-Ethyl-4-fluorobenzene CAS No. 459-47-2

1-Ethyl-4-fluorobenzene

Cat. No.: B1585034
CAS No.: 459-47-2
M. Wt: 124.15 g/mol
InChI Key: BLDNWXVISIXWKZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluorobenzene is a useful research compound. Its molecular formula is C8H9F and its molecular weight is 124.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-4-fluorobenzene
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InChI

InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDNWXVISIXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196645
Record name p-Ethylfluorobenzene
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Molecular Weight

124.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

459-47-2
Record name 1-Ethyl-4-fluorobenzene
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Record name p-Ethylfluorobenzene
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Record name p-Ethylfluorobenzene
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Record name 4-Ethylfluorobenzene
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Foundational & Exploratory

1-Ethyl-4-fluorobenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical syntheses.

Chemical Properties

This compound is a flammable liquid that is not miscible with water.[1] It is primarily used as a pharmaceutical intermediate.[1]

PropertyValueSource
Molecular Formula C8H9F[2][3]
Molecular Weight 124.16 g/mol [2][3]
Boiling Point 139 - 141.6 °C[2][4]
Density ~1.0 g/cm³[2][4]
Flash Point 28.9 - 30 °C[2][4]
Refractive Index 1.471 - 1.478[2][4]
LogP 3.26[2]
Vapor Pressure 7.3±0.3 mmHg at 25°C[2]

Chemical Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position.

structure Chemical Structure of this compound cluster_benzene cluster_substituents C1 C C2 C C1->C2 F F C1->F C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH2 CH2 C4->CH2 C6 C C5->C6 C6->C1 CH3 CH3 CH2->CH3

Caption: Molecular structure of this compound.

Structural Identifiers:

IdentifierValueSource
IUPAC Name This compound[3][5]
SMILES CCC1=CC=C(C=C1)F[3][6]
InChI InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[3][5]
InChIKey BLDNWXVISIXWKZ-UHFFFAOYSA-N[3][5]
CAS Number 459-47-2[2][3]

Experimental Protocols

workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 1-Ethylbenzene derivative) reaction Fluorination Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A logical workflow for the synthesis and characterization of this compound.

A. Synthesis

A common method for introducing fluorine to an aromatic ring is through a diazotization reaction followed by a Schiemann reaction or by nucleophilic aromatic substitution on an appropriately activated precursor. For instance, the synthesis could potentially start from 4-ethylaniline.

B. Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the ethyl carbons and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, as well as a strong band corresponding to the C-F bond.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak at m/z 124.[2][3]

Spectral Data

The following table summarizes key spectral information for this compound.

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to ethyl and aromatic protons.[7]
¹³C NMR Resonances for ethyl and aromatic carbons.[3]
IR Spectrum Characteristic C-H and C-F stretching vibrations.[8]
Mass Spectrum Molecular ion peak (M+) at m/z = 124.[3][8]

Safety and Handling

This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Precautionary measures against static discharge should be taken. It may cause skin and eye irritation.[3] Appropriate personal protective equipment should be worn when handling this chemical. Store in a cool, well-ventilated place with the container tightly closed.

References

An In-depth Technical Guide to 1-Ethyl-4-fluorobenzene (CAS: 459-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-fluorobenzene, a key fluorinated aromatic compound. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, its applications in drug development and other industries, and its toxicological profile.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position. This substitution pattern imparts specific properties that make it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 459-47-2[2][3]
Molecular Formula C₈H₉F[2][3]
Molecular Weight 124.15 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Density 1.0 ± 0.1 g/cm³[4]
Boiling Point 141.6 ± 9.0 °C at 760 mmHg[4]
Melting Point Not available
Flash Point 28.9 ± 6.2 °C[4]
Refractive Index 1.478[4]
Vapor Pressure 7.3 ± 0.3 mmHg at 25°C[4]
Solubility Not miscible in water[5]
LogP 3.26[4]

Synthesis and Reactivity

This compound is typically synthesized via Friedel-Crafts alkylation of fluorobenzene (B45895). It undergoes various reactions characteristic of aromatic compounds, with the fluorine and ethyl substituents influencing the regioselectivity of these reactions.

Synthesis of this compound via Friedel-Crafts Alkylation

Experimental Protocol:

Objective: To synthesize this compound by the Friedel-Crafts alkylation of fluorobenzene with an ethylating agent.

Materials:

  • Fluorobenzene

  • Ethyl bromide (or ethyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the cooled suspension over 15 minutes.

  • After the addition of fluorobenzene, add ethyl bromide (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of dilute HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Workflow for the Synthesis of this compound:

G reagents Fluorobenzene, Ethyl Bromide, Anhydrous AlCl3, Anhydrous DCM reaction_setup Combine reagents in a dry flask under inert atmosphere at 0°C reagents->reaction_setup reaction Stir at room temperature for 2 hours reaction_setup->reaction quench Quench with ice and HCl reaction->quench extraction Separate organic layer quench->extraction washing Wash with dilute HCl, water, and saturated NaHCO3 extraction->washing drying Dry over anhydrous MgSO4 washing->drying evaporation Remove solvent by rotary evaporation drying->evaporation purification Purify by fractional distillation evaporation->purification product This compound purification->product

Synthesis Workflow
Reactivity: Friedel-Crafts Acylation of this compound

The ethyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In electrophilic aromatic substitution reactions, the incoming electrophile will predominantly be directed to the positions ortho to the ethyl group (and meta to the fluorine).

Experimental Protocol:

Objective: To synthesize 1-(4-ethyl-2-fluorophenyl)ethan-1-one via Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus as described in the synthesis protocol.

Procedure:

  • Following a similar setup to the synthesis protocol, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (60 mL).

  • Cool the stirred suspension to 0°C.

  • Add this compound (1.0 equivalent) dropwise to the suspension.

  • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition, allow the mixture to stir at room temperature for 3 hours.

  • Quench, extract, wash, and dry the reaction mixture as described in the synthesis protocol.

  • After solvent removal, purify the product by column chromatography or distillation to yield the acylated product.

Friedel-Crafts Acylation Pathway:

G start This compound reagents + Acetyl Chloride + AlCl3 (catalyst) start->reagents attack Electrophilic Aromatic Substitution start->attack Nucleophilic Attack intermediate Acylium Ion Formation (CH3CO+) reagents->intermediate Reaction intermediate->attack product 1-(4-ethyl-2-fluorophenyl)ethan-1-one attack->product

Reaction Pathway

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

Intermediate in the Synthesis of Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. While the exact synthetic route may vary, this compound can be a precursor to key intermediates in its synthesis. For instance, it can be acylated and further modified to form the pyridinone core of the drug.

Precursor in the Synthesis of Aprepitant

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the construction of a complex morpholine (B109124) core. This compound can be used to introduce the 4-fluorophenyl moiety, a critical component of the final drug structure.[6][7]

Biological Activity and Toxicology

There is limited direct research on the specific biological activities or signaling pathways of this compound itself. Its primary role is as a synthetic intermediate. However, the toxicology of related compounds provides some insight into its potential metabolic fate and effects.

Fluorinated aromatic compounds are generally more resistant to metabolic degradation compared to their non-fluorinated analogs.[8] The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes. However, metabolism can still occur at other positions on the aromatic ring or on the ethyl side chain.

The toxicology of ethylbenzene (B125841) has been studied, and it is known to cause respiratory tract and ocular irritation.[9] Chronic exposure can lead to adverse effects on the liver, kidneys, and endocrine system.[9] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions to avoid inhalation, ingestion, and skin contact. The toxicological properties of this compound have not been fully investigated.[8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound
Spectroscopy Type Key Peaks / Chemical Shifts (δ) Source(s)
¹H NMR (CDCl₃)~7.1 ppm (m, 2H, Ar-H), ~6.9 ppm (m, 2H, Ar-H), 2.6 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃)[10]
¹³C NMR (CDCl₃)~161 (d, C-F), ~138 (s), ~129 (d), ~115 (d), ~28 (s, -CH₂-), ~16 (s, -CH₃)[10]
IR (cm⁻¹)~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1510 (Ar C=C stretch), ~1220 (C-F stretch)
Mass Spectrum (m/z) 124 (M+), 109 (M-15), 96

Logical Workflow for Compound Characterization:

G sample Synthesized This compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms purity Gas Chromatography (GC) sample->purity data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis purity->data_analysis final_product Pure and Characterized This compound data_analysis->final_product

Characterization Workflow

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear protective gloves, clothing, eye, and face protection.

  • Store in a tightly closed container in a cool, dry place.

  • In case of fire, use dry chemical, foam, or carbon dioxide.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

A Technical Guide to the Synthesis of 1-Ethyl-4-fluorobenzene from Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthetic pathways for producing 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical and pharmaceutical applications, starting from fluorobenzene (B45895). The primary focus is on the most reliable and high-yield method: a two-step process involving Friedel-Crafts acylation followed by carbonyl group reduction. A direct Friedel-Crafts ethylation is also discussed as a potential but less selective alternative. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the practical application of these methodologies.

Introduction and Synthetic Strategies

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis from the readily available starting material, fluorobenzene, can be approached via two main strategies. The choice of strategy is critical and depends on the desired purity, yield, and scalability.

The most prevalent and reliable method is a two-step sequence:

  • Friedel-Crafts Acylation: Fluorobenzene is acylated, typically with acetyl chloride or acetic anhydride, to produce 4-fluoroacetophenone. This reaction exhibits high para-selectivity due to the directing effect of the fluorine atom and the steric bulk of the acylium ion electrophile.[3][4]

  • Carbonyl Reduction: The ketone group of 4-fluoroacetophenone is subsequently reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this transformation include the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6]

A direct, one-step Friedel-Crafts Ethylation is theoretically possible but is often plagued by significant challenges, including a lack of regioselectivity (producing a mixture of ortho and para isomers) and polyalkylation, where multiple ethyl groups are added to the aromatic ring.[7][8] Therefore, the acylation-reduction pathway is generally preferred for producing high-purity this compound.[9][10]

Synthetic_Strategies FB Fluorobenzene Strategy Synthetic Approach FB->Strategy FC_Acylation Route 1: Friedel-Crafts Acylation Strategy->FC_Acylation Preferred Pathway FC_Ethylation Route 2: Direct Friedel-Crafts Ethylation Strategy->FC_Ethylation Less Selective Reduction Carbonyl Reduction (Clemmensen or Wolff-Kishner) FC_Acylation->Reduction Product1 This compound (High Purity) Reduction->Product1 Product2 Mixture of Isomers & Polyalkylated Products FC_Ethylation->Product2

Caption: Overview of synthetic routes from Fluorobenzene.

Route 1 (Preferred): Friedel-Crafts Acylation and Reduction

This two-step approach circumvents the issues of rearrangement and polyalkylation associated with direct alkylation.[4] The deactivating nature of the acyl group prevents further reactions on the aromatic ring, and the acylium ion does not rearrange.[3]

Step 2.1: Friedel-Crafts Acylation of Fluorobenzene

The reaction involves treating fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[11] The electrophile is a resonance-stabilized acylium ion, which attacks the electron-rich fluorobenzene ring, primarily at the para position.[3]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl\nChloride CH₃COCl Acylium [CH₃C=O]⁺ Acetyl\nChloride->Acylium + AlCl₃ AlCl₃ AlCl₃ AlCl₄⁻ AlCl₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Fluorobenzene Fluorobenzene Fluorobenzene->SigmaComplex + [CH₃C=O]⁺ Product 4-Fluoroacetophenone SigmaComplex->Product - H⁺ Reduction_Pathways Start 4-Fluoroacetophenone Method Reduction Method Start->Method Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Acidic Conditions Method->Clemmensen WolffKishner Wolff-Kishner Reduction (H₂NNH₂, KOH, Heat) Basic Conditions Method->WolffKishner Product This compound Clemmensen->Product WolffKishner->Product

References

Spectroscopic Profile of 1-Ethyl-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-Ethyl-4-fluorobenzene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines standardized experimental protocols for the acquisition of such spectra and includes visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉F, and its molecular weight is 124.16 g/mol . The spectroscopic data presented below provides confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting pattern due to the fluorine substituent.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.16 - 7.11m-2HAr-H (ortho to ethyl)
7.01 - 6.95m-2HAr-H (ortho to fluorine)
2.62q7.62H-CH₂-
1.22t7.63H-CH₃

Note: The aromatic protons often appear as two overlapping multiplets due to second-order effects and coupling with fluorine.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
161.5 (d, J = 243.5 Hz)C -F
138.2 (d, J = 3.1 Hz)C -CH₂CH₃
129.5 (d, J = 7.7 Hz)C H (ortho to ethyl)
115.1 (d, J = 21.2 Hz)C H (ortho to fluorine)
28.1-C H₂-
15.8-C H₃

Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups and the overall fingerprint of the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 2850Medium-StrongC-H stretching (aromatic and aliphatic)
1605, 1510, 1450StrongC=C stretching (aromatic ring)
1225StrongC-F stretching
825StrongC-H bending (para-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is for Electron Ionization (EI) Mass Spectrometry.[1]

m/zRelative Intensity (%)Assignment
12445[M]⁺ (Molecular Ion)
109100[M-CH₃]⁺
9115[C₇H₇]⁺ (Tropylium ion)
8310
778[C₆H₅]⁺

Experimental Protocols

While specific acquisition parameters for the presented data are not available, the following describes standard methodologies for obtaining high-quality spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy
  • Sample Preparation : A sample of 5-25 mg of this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) are required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the spectrum is most commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

  • Ionization : Electron Ionization (EI) is a common method for small, relatively non-polar molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

molecular_structure C1 C C2 C C1->C2 C_ethyl1 CH2 C1->C_ethyl1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 F F C4->F C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

Physical properties of 1-Ethyl-4-fluorobenzene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Ethyl-4-fluorobenzene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the compound's core attributes.

Core Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉F. Its physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.

Physical PropertyValueUnits
Boiling Point139°C
Density0.98g/cm³

Note: The density is reported at room temperature.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[1]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Sample of this compound

Procedure:

  • A small amount (a few mL) of this compound is placed into the fusion tube.[2]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]

  • The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube or an oil bath.[3]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles emerging from the open end of the capillary tube.[1]

  • Heating continues until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]

The density of a liquid is determined by measuring its mass and volume.[4][5]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[4]

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

  • The combined mass of the graduated cylinder and the liquid sample is measured.[4]

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

  • The density is then calculated using the formula: Density = Mass / Volume.[5]

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Visualization of Properties

The following diagram illustrates the relationship between this compound and its fundamental physical properties.

G compound This compound boiling_point Boiling Point 139 °C compound->boiling_point has density Density 0.98 g/cm³ compound->density has

Caption: Core physical properties of this compound.

References

1-Ethyl-4-fluorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Fluorinated Aromatic Building Block

Introduction: 1-Ethyl-4-fluorobenzene is a fluorinated aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom significantly influences the molecule's physicochemical properties, offering advantages in medicinal chemistry such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of this compound, including its properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

PropertyValue
IUPAC Name This compound
Synonyms 4-Ethylfluorobenzene, p-Fluoroethylbenzene
CAS Number 459-47-2
Molecular Formula C₈H₉F
Molecular Weight 124.16 g/mol
Appearance Colorless liquid
Boiling Point 141.6 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 30 °C
Solubility Insoluble in water

Spectroscopic Data:

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.15 - 7.09m2H (aromatic)
6.98 - 6.92m2H (aromatic)
2.62q7.6-CH₂-
1.22t7.6-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
161.5 (d, J=243.5 Hz)C-F
137.9 (d, J=3.1 Hz)C-C₂H₅
129.5 (d, J=7.7 Hz)CH (aromatic, ortho to ethyl)
114.9 (d, J=21.1 Hz)CH (aromatic, ortho to fluorine)
28.2-CH₂-
15.7-CH₃
FTIR Wavenumber (cm⁻¹) Assignment
3050 - 2850C-H stretch (aromatic and aliphatic)
1605, 1510, 1450C=C stretch (aromatic)
1225C-F stretch
830C-H bend (p-disubstituted)

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of fluorobenzene (B45895).

Experimental Protocol: Friedel-Crafts Ethylation of Fluorobenzene

Objective: To synthesize this compound by the ethylation of fluorobenzene using ethyl bromide and a Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • From the dropping funnel, add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Expected Yield: 75-85%

Synthesis_Workflow reagents Fluorobenzene + Ethyl Bromide + AlCl₃ reaction Friedel-Crafts Alkylation (0°C to rt, 2-4h in DCM) reagents->reaction workup Quenching (Ice/HCl) Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Synthesis workflow for this compound.

Reactions of this compound as a Building Block

This compound is a versatile intermediate for the synthesis of more complex molecules. The ethyl group can be functionalized at the benzylic position, and the aromatic ring can undergo further electrophilic substitution.

Benzylic Bromination

The benzylic protons of the ethyl group are susceptible to radical bromination, providing a handle for further synthetic transformations.

Objective: To synthesize 1-(1-bromoethyl)-4-fluorobenzene.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by GC or TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-bromoethyl)-4-fluorobenzene.

  • The product can be purified by vacuum distillation.

Expected Yield: 60-70%

Friedel-Crafts Acylation

The aromatic ring of this compound can undergo Friedel-Crafts acylation to introduce a ketone functionality. The ethyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. The acylation is expected to occur predominantly at the position ortho to the ethyl group due to steric hindrance at the position ortho to the smaller fluorine atom.

Objective: To synthesize 1-(4-ethyl-3-fluorophenyl)ethan-1-one and 1-(4-ethyl-2-fluorophenyl)ethan-1-one.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the flask and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel.

Expected Yield: 70-80% (combined isomers)

Reactions_Workflow cluster_bromination Benzylic Bromination cluster_acylation Friedel-Crafts Acylation start This compound brom_reagents NBS, BPO/AIBN CCl₄, Reflux, UV start->brom_reagents acyl_reagents Acetyl Chloride, AlCl₃ DCM, 0°C to rt start->acyl_reagents brom_product 1-(1-Bromoethyl)-4-fluorobenzene brom_reagents->brom_product acyl_product Acylated Isomers acyl_reagents->acyl_product

Key reactions of this compound.

Applications in Drug Discovery and Development

The incorporation of a fluorine atom into a molecule can significantly alter its biological properties. In drug design, fluorine substitution is a common strategy to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Increase Lipophilicity: In many cases, fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity.

This compound serves as a valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The ability to selectively functionalize both the ethyl group and the aromatic ring allows for the construction of complex molecular scaffolds containing the beneficial 4-fluorophenyl moiety.

Logical_Relationships cluster_properties Key Structural Features cluster_advantages Advantages in Drug Discovery cluster_applications Synthetic Applications start This compound fluorine Fluorine Atom start->fluorine ethyl Ethyl Group start->ethyl aromatic Aromatic Ring start->aromatic stability Metabolic Stability fluorine->stability lipophilicity Increased Lipophilicity fluorine->lipophilicity binding Enhanced Binding Affinity fluorine->binding pka pKa Modulation fluorine->pka benzylic Benzylic Functionalization ethyl->benzylic eas Electrophilic Aromatic Substitution aromatic->eas intermediates Pharmaceutical Intermediates benzylic->intermediates eas->intermediates

Logical relationships of this compound's features and applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile fluorinated aromatic building block with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis via Friedel-Crafts alkylation and the reactivity of both its ethyl group and aromatic ring provide multiple avenues for the construction of complex molecules. The strategic incorporation of the 4-fluorophenyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides the essential technical information and detailed experimental protocols to facilitate the effective use of this compound in research and development.

References

A Technical Guide to High-Purity 1-Ethyl-4-fluorobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Ethyl-4-fluorobenzene, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines commercial suppliers, detailed synthesis and purification protocols, and analytical methodologies for quality control, designed to assist researchers and drug development professionals in sourcing and utilizing this compound.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 98%. For applications in pharmaceutical synthesis and other sensitive research areas, sourcing high-purity grades is crucial. The following table summarizes the offerings from several prominent commercial suppliers. It is recommended to request lot-specific certificates of analysis (CoA) to obtain detailed information on impurity profiles.

SupplierPurity SpecificationAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific 97%-459-47-2C₈H₉F124.16
Sigma-Aldrich (Ambeed) 98%-459-47-2C₈H₉F124.16
TCI America >98.0%GC459-47-2C₈H₉F124.16
Oakwood Chemical 97%-459-47-2C₈H₉F124.16
Santa Cruz Biotechnology --459-47-2C₈H₉F124.15

Synthesis and Purification of High-Purity this compound

High-purity this compound can be synthesized through a two-step process involving a Friedel-Crafts acylation of fluorobenzene (B45895) followed by a Clemmensen reduction of the resulting ketone. This method is advantageous as it avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.[1]

Synthesis Pathway

The overall synthetic pathway is illustrated in the diagram below.

G Fluorobenzene Fluorobenzene Intermediate 4-Fluoro-propiophenone Fluorobenzene->Intermediate Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Product This compound Intermediate->Product Clemmensen Reduction ZnHg Zn(Hg) Amalgam ZnHg->Product HCl Conc. HCl HCl->Product

Figure 1: Synthesis Pathway of this compound.
Experimental Protocols

This protocol is adapted from a general method for the Friedel-Crafts acylation of fluorobenzene.[2]

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 2M HCl

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add propionyl chloride (1 equivalent) to the stirred suspension.

  • Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-fluoro-propiophenone.

This protocol is a general procedure for the Clemmensen reduction of aryl-alkyl ketones.[3][4]

Materials:

  • Crude 4-fluoro-propiophenone from Step 1

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (B28343)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the crude 4-fluoro-propiophenone, toluene, water, and concentrated hydrochloric acid.

  • Add the zinc amalgam to the flask.

  • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic condition.

  • Monitor the reaction by TLC or GC until the ketone is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to yield crude this compound.

Purification to High Purity

The primary method for purifying the crude this compound to a high-purity grade is fractional distillation.[5]

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Carefully transfer the crude this compound to the distillation flask.

  • Heat the flask gently. Collect and discard any low-boiling fractions.

  • Collect the fraction that distills at the boiling point of this compound (approximately 139-141 °C at atmospheric pressure).

  • Monitor the purity of the collected fractions by GC.

  • Combine the fractions with the desired purity.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Quality Control Acylation Friedel-Crafts Acylation Reduction Clemmensen Reduction Acylation->Reduction Quench Quenching Reduction->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Distillation Fractional Distillation Drying->Distillation GCMS GC-MS Analysis Distillation->GCMS Product High-Purity This compound GCMS->Product

Figure 2: Experimental Workflow for High-Purity this compound.

Quality Control and Impurity Profiling

Ensuring the high purity of this compound is critical for its application in research and drug development. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Potential Impurities

Based on the described synthetic route, potential impurities may include:

  • Unreacted starting materials: Fluorobenzene.

  • Intermediate: 4-Fluoro-propiophenone.

  • Byproducts of Friedel-Crafts acylation: Isomers of 4-fluoro-propiophenone (e.g., 2-fluoro-propiophenone).

  • Byproducts of Clemmensen reduction: Alcohols or pinacol (B44631) coupling products.[9]

  • Residual solvents: Dichloromethane, toluene.

Analytical Methodology: GC-MS

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile impurities.

General GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS) is suitable for the separation of aromatic compounds.

  • Injector: Split/splitless injector, with a typical split ratio of 50:1.

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure the elution of all potential impurities.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficient to encompass the molecular ions of expected compounds.

The logical workflow for quality control analysis is depicted below.

G Sample Purified This compound GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification & Impurity Profiling) MS->Data Report Certificate of Analysis Data->Report

Figure 3: Quality Control Workflow using GC-MS.

References

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Ethyl-4-fluorobenzene (CAS No. 459-47-2). The information is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.

Chemical and Physical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H9F[2][3]
Molecular Weight 124.15 g/mol [3][4]
Appearance Colorless Liquid[1]
Boiling Point 139 °C / 282.2 °F[1][5]
Flash Point 30 °C / 86 °F[1][5]
Density 1.0 ± 0.1 g/cm³[3]
Vapor Pressure 7.3 ± 0.3 mmHg at 25°C[3]
Solubility Immiscible with water[6]
Refractive Index 1.471 - 1.478[3][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2][6] Its primary hazards are flammability and potential for causing irritation.[2][4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[4]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2][4]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2][4]

Signal Word: Warning[6]

Hazard Pictograms:

  • Flame (GHS02)[2]

  • Exclamation Mark (GHS07)[2]

Experimental Protocols for Hazard Determination

The hazard classifications presented are based on experimental data. While specific reports for this compound are not publicly available, the following internationally recognized OECD guidelines describe the methodologies used to determine these endpoints.

Flash Point Determination

The flash point of a flammable liquid is determined using either a closed-cup or open-cup method.[7] The Pensky-Martens closed-cup tester is a common apparatus for this measurement.[8] The liquid is heated at a slow, constant rate, and an ignition source is periodically passed over the surface of the liquid in the enclosed space. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[7][9]

Acute Oral Toxicity (OECD Guideline 420)

The Fixed Dose Procedure is used to assess the acute oral toxicity of a substance.[2][10] The test substance is administered orally to a group of female rats at one of the specified dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[10][11] The animals are observed for 14 days for signs of toxicity and mortality.[2] The results are used to classify the substance according to the Globally Harmonized System (GHS).[2]

Skin Irritation (OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[12][13] The test chemical is applied topically to the RhE tissue.[12] After a specified exposure and post-treatment incubation period, cell viability is measured, typically using an MTT assay.[12] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12][13]

Eye Irritation (OECD Guideline 405)

The in vivo eye irritation test involves instilling a single dose of the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][14] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[6] The severity and reversibility of the observed effects are scored to determine the irritation potential.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][12]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6][12]

  • Use only non-sparking tools and explosion-proof equipment.[6][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][15]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[16]

  • Wear appropriate personal protective equipment (see Section 5).[6]

  • Wash hands thoroughly after handling.[16]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]

  • Keep away from heat, sparks, and flame.[6]

  • Store in a designated flammables area.[12]

  • Incompatible materials to avoid are oxidizing agents, strong acids, and strong bases.[6][12]

Exposure Controls and Personal Protection

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Eyewash stations and safety showers should be readily accessible.[12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that meet EN166 or equivalent standards.[6][14] A face shield may be necessary for splash protection.[10]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[6][17]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[2]

Firefighting and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[2] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][14] Containers may explode when heated.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release
  • Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Environmental Precautions: Do not let the product enter drains.[16]

  • Methods for Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[18] Use non-sparking tools.[6]

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal processing.[6]

  • Chemical Stability: Stable under normal conditions.[6]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Incompatible Materials: Oxidizing agents.[6]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF) may be formed during combustion.[2][6]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

  • Ecological Information: Do not empty into drains.[6] Due to its low water solubility and volatility, it is not likely to be mobile in the environment.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A 1. Hazard Assessment - Review SDS - Identify hazards (flammable, irritant) - Understand properties B 2. Engineering Controls - Use fume hood - Ensure proper ventilation - Check safety shower/eyewash A->B Implement Controls G 7. Emergency Preparedness - Know spill cleanup procedure - Locate fire extinguisher - Understand first aid measures A->G Plan for Emergencies C 3. Personal Protective Equipment (PPE) - Wear safety goggles - Use chemical-resistant gloves - Wear a lab coat B->C Select Appropriate D 4. Safe Handling Procedures - Ground equipment - Use non-sparking tools - Avoid ignition sources - Minimize quantities C->D Follow Procedures E 5. Proper Storage - Tightly closed container - Cool, dry, well-ventilated area - Flammables cabinet - Segregate from incompatibles D->E After Use F 6. Waste Disposal - Collect in labeled container - Follow institutional guidelines - Dispose as hazardous waste D->F Generate Waste

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol

The following diagram outlines a protocol for responding to emergencies involving this compound.

EmergencyResponse Emergency Response Protocol for this compound Start Emergency Event (Spill, Fire, Exposure) Assess Assess the Situation - Immediate danger? - Size of spill/fire? Start->Assess Evacuate Evacuate Area if Necessary - Alert others Assess->Evacuate If danger is present Spill Small Spill Assess->Spill Spill Identified Fire Fire Assess->Fire Fire Identified Exposure Personal Exposure Assess->Exposure Exposure Identified Cleanup Contain and Clean Up Spill - Use absorbent material - Wear appropriate PPE Spill->Cleanup Extinguish Use Appropriate Fire Extinguisher (CO2, dry chemical, foam) Fire->Extinguish FirstAid Administer First Aid - Remove contaminated clothing - Flush affected area Exposure->FirstAid Report Report the Incident - Inform supervisor/safety officer Cleanup->Report Extinguish->Report Medical Seek Medical Attention FirstAid->Medical Medical->Report

Caption: A protocol for responding to emergencies involving this compound.

References

Reactivity of the C-F Bond in 1-Ethyl-4-fluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it largely inert and posing a significant challenge for synthetic chemists. However, the strategic activation and functionalization of C-F bonds in fluoroaromatic compounds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the C-F bond in 1-Ethyl-4-fluorobenzene, a representative electron-rich fluoroarene. This document details various methodologies for C-F bond activation, including transition metal-catalyzed cross-coupling reactions and directed ortho-metalation, supported by experimental protocols and quantitative data. The aim is to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of the synthetic potential of this versatile building block.

Introduction

Organofluorine compounds are integral to modern chemistry, with fluorine substitution profoundly influencing a molecule's physical, chemical, and biological properties. The C-F bond's high bond dissociation energy and low polarizability make it exceptionally stable. Consequently, developing methods for its selective cleavage and functionalization is a highly active area of research.[1] this compound serves as a valuable model substrate for studying the reactivity of C-F bonds in non-activated or electron-rich aromatic systems. This guide will explore key synthetic transformations that leverage the unique properties of the C-F bond in this molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of C-F bonds.[1] While challenging, the C-F bond in this compound can be activated under specific catalytic conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While aryl fluorides are generally less reactive than other aryl halides, appropriate catalyst and reaction conditions can facilitate this transformation. A notable example involves the coupling of the related 1-chloro-4-fluorobenzene (B165104) with phenylboronic acid, which provides a strong indication of the feasibility and potential conditions for the analogous reaction with this compound.[2]

Table 1: Suzuki-Miyaura Coupling of a Related Aryl Fluoride [2]

Aryl HalideCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-4-fluorobenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃ (2.0 equiv)Methanol801292
Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol based on the successful coupling of a similar substrate, which can be adapted for this compound.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd-PEPPSI-CMP) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Methanol, Toluene, Dioxane)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the palladium catalyst, base, and arylboronic acid.

  • Add the anhydrous solvent, followed by this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Aryl_Fluoride This compound Reaction Reaction Aryl_Fluoride->Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Product 4-Ethyl-1,1'-biphenyl Reaction->Product Kumada_Coupling Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-F ArPd(II)F Ar-Pd(II)-F OxAdd->ArPd(II)F Transmetalation Transmetalation ArPd(II)F->Transmetalation R'-MgX ArPd(II)R Ar-Pd(II)-R' Transmetalation->ArPd(II)R RedElim Reductive Elimination ArPd(II)R->RedElim RedElim->Pd(0) Product Ar-R' RedElim->Product DoM Substrate Aryl-DMG Intermediate Ortho-lithiated Intermediate Substrate->Intermediate Deprotonation Base Organolithium Base (e.g., n-BuLi) Base->Intermediate Product Ortho-functionalized Product Intermediate->Product Quenching Electrophile Electrophile (E+) Electrophile->Product

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 1-Ethyl-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. Due to the inert nature of the Carbon-Fluorine (C-F) bond, specific catalytic systems and optimized reaction conditions are necessary for efficient coupling. These application notes offer detailed protocols and data presentation to facilitate the synthesis of 4-ethylbiphenyl (B1582967) derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] While aryl bromides and iodides are traditional substrates, the use of more cost-effective and readily available aryl fluorides like this compound is of significant interest.[2] The primary challenge lies in the cleavage of the strong C-F bond, which necessitates the use of highly active catalyst systems, often based on nickel or specialized palladium complexes.[2][3] This document outlines protocols that have been adapted for the successful coupling of this compound with various boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium or nickel catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl fluoride (B91410) (this compound) to form an organometallic complex.[4][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers the organic group to the metal center, displacing the fluoride.[6][7]

  • Reductive Elimination: The diorganometal complex undergoes reductive elimination to form the desired 4-ethylbiphenyl product and regenerate the active catalyst, allowing the cycle to continue.[6][8]

// Define nodes Catalyst [label="Pd(0) or Ni(0)\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylFluoride [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nIntermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Ethyl-4'-R-biphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges and labels Catalyst -> OxidativeAddition [label=" Oxidative\n Addition"]; ArylFluoride -> OxidativeAddition; BoronicAcid -> Transmetalation; Base -> Transmetalation [label=" Activation"]; OxidativeAddition -> Transmetalation [label=" Transmetalation"]; Transmetalation -> Catalyst [label=" Reductive\n Elimination", pos="l"]; Transmetalation -> Product; } Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Yields are highly dependent on the specific boronic acid used and require optimization.

ParameterPalladium-CatalyzedNickel-CatalyzedNotes
Aryl Halide This compoundThis compoundLimiting Reagent
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid (1.2-1.5 equiv)Slight excess is typical.
Catalyst Pd(OAc)₂ (2-5 mol%)Ni(cod)₂ (5-10 mol%)Nickel catalysts are often more effective for aryl fluorides.[3]
Ligand SPhos or XPhos (4-10 mol%)PCy₃ or IPr (10-20 mol%)Bulky, electron-rich phosphine (B1218219) or NHC ligands are crucial.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)K₃PO₄ or NaOtBu (2.0-3.0 equiv)A strong base is required.
Solvent 1,4-Dioxane (B91453)/H₂O or Toluene (B28343)Toluene or THFAnhydrous conditions are often preferred for Ni catalysis.
Temperature 100-120 °C80-110 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield 40-85%50-95%Highly substrate dependent.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an arylboronic acid using a palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[2]

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl product.[2]

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for the use of a nickel catalyst, which can be more effective for the activation of the C-F bond.[9]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Ni(cod)₂ (0.10 mmol, 10 mol%) and PCy₃ (0.20 mmol, 20 mol%). Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • In a separate oven-dried vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and NaOtBu (2.0 mmol, 2.0 eq.).

  • Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

// Connections Reagents -> Catalyst -> Inert -> Solvent -> Heat -> Monitor -> Cool -> Quench -> Dry -> Purify -> Characterize; } Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of air-sensitive catalysts and ligands; use fresh reagents.
Insufficiently anhydrous conditions (for Ni)Flame-dry glassware; use anhydrous solvents.
Inappropriate base or solventScreen different bases and solvent systems.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of boronic acid; ensure slow catalyst addition.
Protodeborylation of boronic acidUse anhydrous conditions or a less nucleophilic base.
Difficulty in Product Purification Incomplete reactionMonitor reaction to completion; re-optimize conditions.
Co-eluting impuritiesEmploy alternative purification techniques (e.g., preparative HPLC).[4]
Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a viable route for the synthesis of 4-ethylbiphenyl derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst system, ligand, base, and solvent. Nickel-based catalysts often provide superior results for the activation of the C-F bond. The protocols and data presented herein serve as a valuable starting point for researchers, and further optimization may be required to achieve the best outcomes for specific substrate combinations.

References

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction with 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The use of aryl fluorides, such as 1-Ethyl-4-fluorobenzene, as substrates in the Heck reaction presents a unique set of challenges and opportunities. Due to the high strength of the C-F bond, these substrates are typically less reactive than their chloro, bromo, or iodo counterparts. However, the abundance and lower cost of fluorinated building blocks make the development of efficient Heck protocols for these compounds highly desirable.

This document provides detailed application notes and protocols for conducting the Palladium-catalyzed Heck reaction with this compound, targeting researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl fluorides.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

For aryl fluorides, the initial oxidative addition step is particularly challenging due to the strong C-F bond. Therefore, catalyst systems employing electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate this step.

Quantitative Data Summary

The following table summarizes representative yields for the Heck reaction of simple monofluorinated arenes with various alkenes under different catalytic conditions. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a useful benchmark for expected outcomes.

Aryl FluorideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
FluorobenzeneStyrene (B11656)Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10024~70
4-Fluorotoluenen-Butyl acrylate (B77674)Pd(dba)₂ / P(o-tol)₃K₂CO₃DMF12018~85
FluorobenzeneMethyl acrylatePd(OAc)₂ / DavePhosK₃PO₄Toluene11016~90
4-FluoroanisoleStyrenePdCl₂(dppf)NaOtBuDMAc13024~65

Note: Yields are highly dependent on the specific reaction conditions, including the ligand, base, solvent, and temperature. The data presented here are illustrative and may require optimization for this compound.

Experimental Protocols

General Considerations
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Dry Solvents: Anhydrous solvents are crucial for optimal reaction performance.

  • Ligand Selection: The choice of ligand is critical for the activation of the C-F bond. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), or biaryl phosphine ligands (e.g., SPhos, XPhos) are recommended.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol is adapted from general procedures for the Heck reaction of less reactive aryl halides.

Materials:

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the base (Cs₂CO₃, 2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Add anhydrous 1,4-dioxane (or toluene) to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Add styrene (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted alkene.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is suitable for coupling with electron-deficient alkenes.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a dry, oven-dried reaction vessel, combine Pd(OAc)₂ (1.5 mol%) and [HP(t-Bu)₃]BF₄ (3.0 mol%).

  • Add K₂CO₃ (2.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF (or NMP).

  • Add this compound (1.0 equivalent).

  • Add n-butyl acrylate (1.5 equivalents).

  • Seal the vessel and heat the mixture to 120-140 °C.

  • Monitor the reaction by GC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the product.

Visualizations

Heck_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-X(L)₂ pd0->pdiib Oxidative Addition (Ar-X) pdiic [Ar-Pd(II)-alkene(L)₂]⁺X⁻ pdiib->pdiic Alkene Coordination pdiid R-CH₂-CH(Ar)-Pd(II)-X(L)₂ pdiic->pdiid Migratory Insertion pd0_h H-Pd(II)-X(L)₂ pdiid->pd0_h β-Hydride Elimination product Substituted Alkene pdiid->product Product Release pd0_h->pd0 Reductive Elimination (Base) waste HX pd0_h->waste HX

Caption: The catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental_Workflow start Start reagents Combine Pd catalyst, ligand, and base in a dry flask start->reagents inert Establish inert atmosphere (e.g., Argon) reagents->inert add_substrates Add this compound and alkene inert->add_substrates reaction Heat reaction mixture (100-140 °C) add_substrates->reaction monitoring Monitor progress (TLC, GC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Heck reaction.

Application Notes and Protocols for the Sonogashira Coupling of 1-Ethyl-4-fluorobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction between 1-ethyl-4-fluorobenzene and various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science. The protocols described herein are particularly relevant for researchers in drug development, as the resulting 1-ethyl-4-(alkynyl)benzene scaffolds are found in a variety of biologically active molecules.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. While aryl iodides and bromides are the most common coupling partners, recent advancements have enabled the use of more challenging substrates like aryl fluorides.

The coupling of this compound is of particular interest due to the prevalence of the 4-ethylphenyl moiety in pharmaceutical compounds. This application note focuses on a robust, palladium-catalyzed, copper-free Sonogashira coupling protocol promoted by lithium hexamethyldisilazide (LiHMDS), which has proven effective for unreactive, electron-rich aryl fluorides.[2]

Reaction Mechanism and Workflow

The LiHMDS-promoted Sonogashira coupling of aryl fluorides is believed to proceed through a catalytic cycle involving the oxidative addition of the C-F bond to a Pd(0) species, followed by complexation with the alkyne, deprotonation by LiHMDS, and reductive elimination to yield the final product and regenerate the catalyst.[2] The formation of a strong Li-F bond is a key driving force for this reaction.

A general workflow for this reaction is depicted below:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Aryl Fluoride, Pd Catalyst, LiHMDS Solvent Add Anhydrous Solvent (THF) Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heating Heat to 110 °C under Inert Atmosphere Alkyne->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 1: General experimental workflow for the Sonogashira coupling.

Experimental Protocols

The following protocols are based on the LiHMDS-promoted, palladium-catalyzed Sonogashira coupling of aryl fluorides with terminal alkynes.[2] These conditions have been shown to be effective for a range of electron-rich fluoroarenes and can be adapted for this compound.

Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes

Materials:

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 1.0 eq.), the terminal alkyne (1.25 mmol, 2.5 eq.), and Pd₂(dba)₃ (0.015 mmol, 3 mol%).

  • Add anhydrous THF (3 mL) to the tube.

  • Slowly add LiHMDS (1.0 mmol, 2.0 eq., 1.0 M solution in THF) to the reaction mixture at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on data for structurally similar electron-rich fluoroarenes.[2]

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-Ethyl-4-(phenylethynyl)benzene85-95
21-Hexyne1-(Hex-1-yn-1-yl)-4-ethylbenzene70-80
3Ethynyltrimethylsilane(4-Ethylphenylethynyl)trimethylsilane75-85
44-Ethynyltoluene1-Ethyl-4-(p-tolylethynyl)benzene80-90
51-Ethynyl-4-methoxybenzene1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene80-90

Yields are estimated based on reported data for similar substrates and may vary depending on the specific reaction conditions.

Applications in Drug Development

The 1-ethyl-4-ethynylbenzene (B1585293) moiety and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds.[3] The ethynyl (B1212043) group serves as a versatile handle for further functionalization, often through "click chemistry" reactions, to introduce desirable pharmacophores.[4]

Signaling Pathway Visualization

The products of the Sonogashira coupling of this compound can be utilized to synthesize compounds that modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, these compounds can serve as precursors for kinase inhibitors, which target key enzymes in cell signaling cascades.

Signaling_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Product 1-Ethyl-4-(alkynyl)benzene Derivative Sonogashira->Product Modification Further Functionalization (e.g., Click Chemistry) Product->Modification Drug_Candidate Active Pharmaceutical Ingredient (API) Modification->Drug_Candidate Target Protein Kinase Drug_Candidate->Target Binds to Inhibition Inhibition of Kinase Activity Target->Inhibition Pathway Downstream Signaling Pathway Blocked Inhibition->Pathway Effect Therapeutic Effect (e.g., Anti-cancer) Pathway->Effect

Figure 2: From synthesis to therapeutic action.

Examples of Pharmaceutical Relevance:

While direct incorporation of the 1-ethyl-4-ethynylbenzene core into an approved drug is not extensively documented, structurally similar motifs are prevalent. For example, the 4-ethynylphenyl group is a key component in various kinase inhibitors and other targeted therapies. The ethyl group can provide favorable hydrophobic interactions within the target protein's binding pocket.

Conclusion

The LiHMDS-promoted Sonogashira coupling provides an effective method for the synthesis of 1-ethyl-4-(alkynyl)benzene derivatives from the readily available this compound. This protocol offers a valuable tool for researchers in organic synthesis and drug discovery, enabling the construction of complex molecular architectures with potential therapeutic applications. The mild reaction conditions and the avoidance of a copper co-catalyst make this a practical and environmentally conscious approach.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of 1-Ethyl-4-fluorobenzene. The presence of both an activating ethyl group and a deactivating but ortho-, para-directing fluorine atom on the aromatic ring presents a unique case for studying regioselectivity and optimizing reaction conditions. The resulting acylated products are valuable building blocks in medicinal chemistry and materials science.

Reaction Principle and Regioselectivity

The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of this compound.

The regioselectivity of the acylation is directed by the substituents on the benzene (B151609) ring. The ethyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. In the case of this compound, the incoming acyl group is predominantly directed to the positions ortho to the activating ethyl group, which are meta to the deactivating fluorine atom. Steric hindrance may influence the ratio of the possible regioisomers.

Data Presentation: Reaction Conditions for Friedel-Crafts Acylation

The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of substituted benzenes, which can be adapted for this compound.

SubstrateAcylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
FluorobenzeneAcetyl ChlorideBoron Trifluoride / HF-Ambient23 h98 (90% purity)[1]
FluorobenzeneAcetic Anhydride (B1165640)Scandium Triflate Resin-40-60 (Microwave)0.5-30 minHigh (unspecified)[2]
EthylbenzeneAcetyl ChlorideAluminum ChlorideMethylene (B1212753) Chloride0 to RT25 minGood (unspecified)
TolueneAcetic AnhydrideTriphenyltin grafted on SBA-15-Not specifiedNot specifiedNot specified
AnisoleBenzoyl ChlorideCopper(II) Triflate[bmim][BF4]80>1 hQuantitative

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride Catalyst

This protocol describes a standard procedure for the acylation of an aromatic compound using a strong Lewis acid catalyst.[3]

Materials:

  • This compound

  • Acetyl chloride (or other acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, 100-mL round-bottomed flask equipped with an addition funnel, a reflux condenser, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (1.1 equivalents) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

  • Prepare a solution of this compound (1.0 equivalent) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the this compound solution dropwise to the reaction mixture, ensuring the temperature does not rise excessively.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by distillation or column chromatography.

Protocol 2: Microwave-Assisted Friedel-Crafts Acylation using a Solid-Supported Catalyst

This protocol offers a more environmentally friendly approach using a recyclable catalyst and microwave irradiation.[2]

Materials:

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 equivalent), acetic anhydride (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of the substrate).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. Use pulsed irradiation (e.g., 30 seconds on, followed by a cooling period).

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with water until the pH of the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-Cl AcyliumIon Acylium Ion R-C≡O⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Substrate This compound AcyliumIon->Substrate SigmaComplex Arenium Ion Intermediate Substrate->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ HCl HCl CatalystRegen AlCl₃ AlCl4_2->HCl + H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow for Protocol 1

Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, N₂ atm) Start->Setup Reagents Add AlCl₃ and CH₂Cl₂ Setup->Reagents Cooling Cool to 0°C Reagents->Cooling AcylChlorideAdd Add Acetyl Chloride Solution Cooling->AcylChlorideAdd SubstrateAdd Add this compound Solution AcylChlorideAdd->SubstrateAdd Reaction React at RT SubstrateAdd->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Separatory Funnel Extraction Quench->Extraction Wash Wash with NaHCO₃ Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification End End Purification->End

Caption: Workflow for AlCl₃-catalyzed acylation.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-4-fluorobenzene (CAS 459-47-2) is a key fluorinated aromatic compound utilized as a versatile starting material in the synthesis of various pharmaceutical intermediates.[1][2] Its structure, which includes an ethyl group and a fluorine atom in a para arrangement on a benzene (B151609) ring, allows for a range of chemical transformations. The presence of the fluorine atom is particularly significant in drug design, as it can enhance critical properties of active pharmaceutical ingredients (APIs), such as metabolic stability, lipophilicity, and binding affinity to target receptors.[3][4] These application notes provide detailed protocols and synthetic pathways for the conversion of this compound into valuable intermediates for the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 459-47-2[2]
Molecular Formula C₈H₉F[2]
Molecular Weight 124.15 g/mol [2]
IUPAC Name This compound[2]
Boiling Point ~144-145 °C
Density ~0.95 g/cm³

Key Synthetic Transformation: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a primary method for functionalizing this compound. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction is highly regioselective due to the ortho, para-directing effects of the ethyl and fluoro groups. Steric hindrance from the ethyl group favors acylation at the position ortho to the fluorine atom (and meta to the ethyl group). The resulting aromatic ketones are crucial intermediates for more complex molecules.[7][8]

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation side reactions.[9][10]

Diagram: General Synthetic Utility of this compound

G start This compound intermediate1 4'-Ethylpropiophenone start->intermediate1 Friedel-Crafts Acylation (e.g., Propionyl Chloride, AlCl₃) intermediate2 2-Acyl-4-ethylfluorobenzene Derivatives start->intermediate2 Friedel-Crafts Acylation (Other Acyl Halides, AlCl₃) pharma Pharmaceutical APIs intermediate1->pharma intermediate2->pharma

Caption: Synthetic pathways from this compound.

Application Example: Synthesis of 4'-Ethylpropiophenone

4'-Ethylpropiophenone (CAS 27465-51-6) is a valuable pharmaceutical intermediate synthesized via the Friedel-Crafts acylation of this compound with propionyl chloride.[7][8][11]

Table: Reaction Parameters for Synthesis of 4'-Ethylpropiophenone

ParameterValue / Condition
Starting Material This compound
Acylating Agent Propionyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 85-95% (representative)
Purity >98% (after purification)

Experimental Protocols

Protocol 1: Synthesis of 4'-Ethylpropiophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 4'-Ethylpropiophenone from this compound.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Diagram: Workflow for Friedel-Crafts Acylation

G setup 1. Reaction Setup - Charge flask with AlCl₃ and DCM - Cool to 0 °C add_reagents 2. Reagent Addition - Add propionyl chloride dropwise - Add this compound dropwise setup->add_reagents reaction 3. Reaction - Stir at 0 °C, then warm to RT - Monitor by TLC add_reagents->reaction quench 4. Quenching - Pour mixture onto crushed ice/HCl reaction->quench workup 5. Aqueous Workup - Separate layers - Wash organic layer with NaHCO₃, brine quench->workup purify 6. Purification - Dry over MgSO₄ - Evaporate solvent - Purify by vacuum distillation workup->purify product Final Product: 4'-Ethylpropiophenone purify->product

Caption: Experimental workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C. Following this, add this compound (1.0 eq) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a flask containing crushed ice and 1M HCl. Stir vigorously for 15-20 minutes until all solids have dissolved.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 4'-Ethylpropiophenone by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as this compound, to produce the corresponding aryl aldehyde.[12][13] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15]

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis dmf DMF vr Vilsmeier Reagent [Chloroiminium ion] dmf->vr + poc POCl₃ poc->vr + efb This compound intermediate Iminium Intermediate efb->intermediate Attacks Vilsmeier Reagent product 2-Formyl-4-ethyl-1-fluorobenzene intermediate->product Hydrolysis hydrolysis H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation.

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Sodium acetate (B1210297) solution

  • Diethyl ether or Dichloromethane

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask, cool DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction and Purification: Extract the product with diethyl ether or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography or distillation.

This compound is a valuable and adaptable precursor for synthesizing a range of pharmaceutical intermediates. The protocols provided for Friedel-Crafts acylation and Vilsmeier-Haack formylation demonstrate robust and scalable methods for its functionalization. These pathways yield key building blocks, such as 4'-Ethylpropiophenone and formylated derivatives, which are essential for the development of advanced active pharmaceutical ingredients. Researchers and drug development professionals can leverage these methodologies to facilitate efficient and reliable synthesis pipelines.

References

Application of 1-Ethyl-4-fluorobenzene in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available, detailed information on the specific application of 1-Ethyl-4-fluorobenzene as a direct starting material or key intermediate in the synthesis of commercialized agrochemicals. While general chemical supplier information suggests its potential use in the agrochemical sector, specific synthesis pathways, experimental protocols, and quantitative data for its conversion into named pesticides, herbicides, or fungicides are not documented in the accessible literature.

The agrochemical industry extensively utilizes fluorinated building blocks to enhance the efficacy, metabolic stability, and pharmacokinetic properties of active ingredients. Compounds structurally related to this compound, such as 4-fluoroaniline (B128567) and 1-bromo-4-fluorobenzene, are well-documented precursors for a variety of agrochemicals. However, the ethyl substituent at the 1-position of this compound presents a different synthetic handle, and established agrochemical synthesis routes leveraging this specific structure have not been identified in this review.

Potential Synthetic Utility and Research Gaps

From a chemical standpoint, this compound offers several potential reaction sites for agrochemical synthesis, which remain largely unexplored in the public domain:

  • Modification of the Ethyl Group: The ethyl group could be functionalized through various reactions, such as benzylic bromination or oxidation, to introduce functionalities that could be further elaborated into an agrochemical scaffold.

  • Electrophilic Aromatic Substitution: The fluorine atom and the ethyl group direct electrophilic substitution to specific positions on the benzene (B151609) ring, allowing for the introduction of other functional groups necessary for biological activity.

  • Nucleophilic Aromatic Substitution: While less reactive than nitro-activated fluorobenzenes, the fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions.

The absence of published research or patents detailing the use of this compound in agrochemical synthesis suggests that either this specific building block has not been a focus of major agrochemical research and development, or that such applications are proprietary and not publicly disclosed.

Synthesis of Agrochemicals from Structurally Related Fluorinated Precursors

To provide context on how fluorobenzene (B45895) derivatives are utilized in agrochemical synthesis, the following sections detail the application of more commonly cited fluorinated building blocks.

General Workflow for Agrochemical Synthesis from Fluorinated Precursors

The synthesis of a novel agrochemical from a fluorinated precursor typically follows a multi-step process. The general workflow can be visualized as follows:

G cluster_0 Precursor Acquisition & Preparation cluster_1 Core Scaffold Synthesis cluster_2 Final Product Synthesis & Purification A Fluorinated Precursor (e.g., 4-Fluoroaniline) B Initial Functionalization A->B C Key Intermediate Formation B->C D Coupling with Second Building Block C->D E Final Modification / Cyclization D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Final Agrochemical Product F->G

Caption: General workflow for agrochemical synthesis.

Conclusion

For researchers, scientists, and drug development professionals interested in the application of fluorinated compounds in agrochemicals, the exploration of this compound presents a potential area for novel research. However, based on currently available information, there are no established protocols or application notes to report. The focus of published research remains on other fluorinated building blocks. Further investigation into the reactivity and potential applications of this compound could yield new insights and potentially lead to the development of novel agrochemical active ingredients.

Application Notes and Protocols for the Nitration of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic aromatic nitration of 1-ethyl-4-fluorobenzene. The primary product of this reaction is 1-ethyl-4-fluoro-2-nitrobenzene, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Introduction

The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3]

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. The ethyl group (-CH₂CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions.[4][5] The fluorine atom is a deactivating group but also an ortho and para director due to the donation of its lone pair of electrons into the ring through resonance.[6][7] In this case, the activating ethyl group has a dominant directing effect, leading to the preferential substitution at the position ortho to the ethyl group and meta to the fluorine atom.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of this compound. The data is based on typical conditions for similar aromatic nitrations and should be considered as a guideline. Actual yields may vary depending on the specific experimental conditions.

ParameterValueNotes
Reactants
This compound1.0 molar equivalentStarting material.
Concentrated Nitric Acid1.1 - 1.5 molar equivalentsThe nitrating agent. A slight excess is used to ensure complete reaction.
Concentrated Sulfuric Acid2.0 - 3.0 molar equivalentsActs as a catalyst to generate the nitronium ion and as a dehydrating agent.[1][2]
Reaction Conditions
Temperature0 - 10 °CThe reaction is exothermic and maintaining a low temperature is crucial to prevent over-nitration and the formation of by-products.[8]
Reaction Time1 - 3 hoursThe progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification
QuenchingIce-waterTo stop the reaction and precipitate the product.
Extraction SolventDichloromethane (B109758) or Ethyl Acetate (B1210297)To isolate the product from the aqueous layer.
Washing AgentsWater, 5% Sodium Bicarbonate, BrineTo remove residual acid and salts.
Drying AgentAnhydrous Sodium Sulfate (B86663)To remove residual water from the organic layer.
Purification MethodColumn Chromatography or DistillationTo obtain the pure product.
Expected Outcome
Major Product1-Ethyl-4-fluoro-2-nitrobenzeneThe primary regioisomer formed due to the directing effects of the ethyl and fluoro groups.
Expected Yield70 - 85%This is an estimated yield based on similar reactions and may vary.

Experimental Protocol

Materials:

  • This compound

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 100 mL round-bottom flask, add concentrated sulfuric acid (10 mL, ~184 mmol).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add concentrated nitric acid (3.5 mL, ~79 mmol) dropwise to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition. This mixture should be prepared fresh before use.

  • Nitration Reaction:

    • In a separate flask, dissolve this compound (10.0 g, 72.4 mmol) in a minimal amount of a suitable inert solvent like dichloromethane if necessary, although it can often be used neat.

    • Cool the flask containing the this compound to 0 °C in an ice-water bath.

    • Slowly add the cold nitrating mixture dropwise to the stirred this compound solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.[8]

    • After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely, then transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash successively with water (2 x 30 mL), 5% sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain the pure 1-ethyl-4-fluoro-2-nitrobenzene.

Safety Precautions:

  • Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood. They are highly corrosive and strong oxidizing agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • This compound is a flammable liquid. Keep away from open flames and heat sources.

Diagrams

Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄ + HNO₃) H2SO4->Mix Cooling (0-5°C) HNO3 Conc. HNO₃ HNO3->Mix Slow Addition ReactionVessel Reaction (0-10°C, 1-2h) Mix->ReactionVessel Substrate This compound Substrate->ReactionVessel Quench Quench with Ice-water ReactionVessel->Quench Extract Extraction (Dichloromethane) Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify FinalProduct Pure 1-Ethyl-4-fluoro- 2-nitrobenzene Purify->FinalProduct

Caption: Experimental workflow for the nitration of this compound.

Signaling_Pathway cluster_reagents Reagents cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) SigmaComplex Arenium Ion Intermediate (σ-complex) Nitronium->SigmaComplex + Substrate H3O H₃O⁺ HSO4 HSO₄⁻ Substrate This compound Product 1-Ethyl-4-fluoro-2-nitrobenzene SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Notes and Protocols: Derivatization of 1-Ethyl-4-fluorobenzene for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization strategies for 1-ethyl-4-fluorobenzene, a valuable starting material in medicinal chemistry. The incorporation of the fluoroethylphenyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines protocols for common and impactful derivatization reactions, including electrophilic aromatic substitution and subsequent functional group transformations, to generate versatile intermediates for drug discovery programs.

Introduction to Derivatization Strategies

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatization can be broadly categorized into two main approaches:

  • Electrophilic Aromatic Substitution (EAS): The ethyl group is an ortho-, para-director, activating the benzene (B151609) ring for substitution at the positions ortho to the ethyl group. Key EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce functional groups that can be further manipulated.

  • Modification of the Ethyl Group: The ethyl group itself can be functionalized, for example, through benzylic halogenation, to provide another point of attachment for building molecular complexity.

  • Cross-Coupling Reactions: Derivatization via EAS, such as halogenation, can furnish substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

This document will focus on a multi-step synthetic sequence beginning with the Friedel-Crafts acylation of this compound, followed by a Willgerodt-Kindler reaction to produce a key phenylacetic acid intermediate, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, protocols for nitration and bromination are provided as alternative primary derivatization pathways.

Key Derivatization Reactions and Protocols

Friedel-Crafts Acylation: Synthesis of 2-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one

Friedel-Crafts acylation is a robust method for the introduction of an acyl group onto the aromatic ring, yielding an aryl ketone. The use of chloroacetyl chloride provides a versatile product with a reactive handle for further modifications.

Experimental Protocol:

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • To this mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 2-chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Willgerodt-Kindler Reaction: Synthesis of 2-(4-Ethyl-2-fluorophenyl)acetic acid

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (via a thioamide intermediate), effectively migrating the carbonyl group to the terminal position of the alkyl chain. This reaction provides a direct route to phenylacetic acid derivatives, which are prevalent in medicinal chemistry.

Experimental Protocol:

Materials:

  • 2-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one

  • Sulfur powder

  • Morpholine (B109124)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 2-chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux (typically around 130-150 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.

  • Cool the reaction mixture and wash with an organic solvent like diethyl ether or toluene (B28343) to remove any unreacted starting material and neutral byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude 2-(4-ethyl-2-fluorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Electrophilic Aromatic Substitution: Nitration and Bromination

Protocol 3.1: Nitration of this compound

Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or other functionalities.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • In a separate flask, cool this compound in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred this compound, maintaining the internal reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of nitro-isomers. The isomers can be separated by column chromatography.

Protocol 3.2: Bromination of this compound

Bromination introduces a bromine atom, which is a versatile handle for cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask protected from light, dissolve this compound in the anhydrous solvent.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add N-Bromosuccinimide portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by washing with saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting bromo-isomers can be purified by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the derivatization of this compound and analogous compounds. Note that yields and isomer ratios are highly dependent on the specific reaction conditions.

Reaction Starting Material Reagents Catalyst Solvent Temp (°C) Time (h) Product(s) Yield (%) Reference
Friedel-Crafts Acylation This compoundChloroacetyl chlorideAlCl₃Dichloromethane0 - RT4 - 62-Chloro-1-(4-ethyl-2-fluorophenyl)ethan-1-one70-85 (estimated)Analogous Reactions[1]
Willgerodt-Kindler Aryl Alkyl KetoneSulfur, Morpholine-Dioxane or DMFReflux4 - 8Arylacetic Acid (via thioamide)60-80[2][3]
Nitration This compoundHNO₃, H₂SO₄--0 - 101 - 2Mixture of nitro-isomers~85 (total)Analogous Reactions[3]
Bromination FluorobenzeneBr₂FeBr₃-RT2 - 44-BromofluorobenzeneHigh Yield[4]

Visualizations

Reaction Pathway for the Synthesis of 2-(4-Ethyl-2-fluorophenyl)acetic acid

G cluster_0 Friedel-Crafts Acylation cluster_1 Willgerodt-Kindler Reaction This compound This compound Ketone 2-Chloro-1-(4-ethyl- 2-fluorophenyl)ethan-1-one This compound->Ketone AlCl3, DCM Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Ketone Thioamide Intermediate Thioamide Ketone->Thioamide Sulfur, Morpholine, Heat Acetic_Acid 2-(4-Ethyl-2-fluorophenyl) acetic acid Thioamide->Acetic_Acid NaOH, H2O, Heat; then HCl

Caption: Synthetic pathway from this compound to 2-(4-ethyl-2-fluorophenyl)acetic acid.

Experimental Workflow for Friedel-Crafts Acylation

G Start Start Setup Setup anhydrous reaction (flask, stirrer, funnel, gas trap) Start->Setup Add_AlCl3 Suspend AlCl3 in anhydrous DCM Setup->Add_AlCl3 Cool Cool to 0-5 °C Add_AlCl3->Cool Add_Acyl_Chloride Add chloroacetyl chloride Cool->Add_Acyl_Chloride Add_Substrate Add this compound dropwise Add_Acyl_Chloride->Add_Substrate React Stir at room temperature for 4-6h (Monitor by TLC) Add_Substrate->React Quench Pour into ice/HCl mixture React->Quench Extract Separate layers and extract aqueous phase with DCM Quench->Extract Wash Wash combined organic layers (H2O, NaHCO3, brine) Extract->Wash Dry Dry with MgSO4 and filter Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify End Product Purify->End

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation experiment.

Logical Relationship of Derivatization Strategies

G Start This compound EAS Electrophilic Aromatic Substitution Start->EAS Acylation Friedel-Crafts Acylation EAS->Acylation Nitration Nitration EAS->Nitration Halogenation Halogenation EAS->Halogenation Aryl_Ketone Aryl Ketone Intermediate Acylation->Aryl_Ketone Nitro_Derivative Nitro Derivative Nitration->Nitro_Derivative Halo_Derivative Halo Derivative Halogenation->Halo_Derivative Willgerodt_Kindler Willgerodt-Kindler Reaction Aryl_Ketone->Willgerodt_Kindler Reduction Reduction to Amine Nitro_Derivative->Reduction Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Halo_Derivative->Cross_Coupling Further_Functionalization Further Functionalization Final_Products Bioactive Molecules Further_Functionalization->Final_Products Willgerodt_Kindler->Further_Functionalization Reduction->Further_Functionalization Cross_Coupling->Further_Functionalization

References

Scale-Up Synthesis of 1-Ethyl-4-fluorobenzene Derivatives: Application Notes and Protocols for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-Ethyl-4-fluorobenzene and its derivatives are pivotal structural motifs in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic properties.[1] Consequently, robust and scalable synthetic routes to these compounds are of high interest to researchers, scientists, and drug development professionals. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on methods amenable to industrial production.

Synthetic Strategies for Scale-Up

Several synthetic strategies can be employed for the large-scale production of this compound. The selection of the optimal route depends on factors such as the availability of starting materials, cost, safety considerations, and the desired purity of the final product. Key transformations include the introduction of the fluorine atom and the ethyl group onto the benzene (B151609) ring.

  • Fluorination: The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine onto an aromatic ring by converting an arylamine to an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate.[2][3] For large-scale operations, safety is a primary concern due to the potentially explosive nature of isolated diazonium salts.[4] Continuous flow protocols have been developed to mitigate these risks by avoiding the isolation of the hazardous intermediate, making the Balz-Schiemann reaction a viable option for industrial-scale synthesis.[5][6]

  • Ethyl Group Introduction: The Friedel-Crafts reaction is a cornerstone of industrial aromatic chemistry.[7] For the synthesis of this compound, a two-step sequence involving Friedel-Crafts acylation of fluorobenzene (B45895) with an acetylating agent, followed by reduction of the resulting ketone, is generally preferred over direct Friedel-Crafts alkylation. This is because acylation does not suffer from poly-substitution and carbocation rearrangement issues that can plague alkylation reactions.[8][9]

  • Cross-Coupling Reactions: For the synthesis of more complex derivatives of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are powerful tools for forming new carbon-carbon bonds.[10][11] These reactions are known for their high functional group tolerance and have been successfully implemented on an industrial scale.[12]

Challenges in Scaling Up

Scaling up the synthesis of fluorinated aromatic compounds presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Exothermic Reactions: Many of the key reactions, such as Grignard reagent formation and Friedel-Crafts reactions, are highly exothermic.[13] Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality. The use of continuous flow reactors can offer significant advantages in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat exchange.[14]

  • Handling of Hazardous Reagents: The synthesis often involves the use of hazardous materials such as strong acids, organometallic reagents, and potentially explosive intermediates.[4] Proper safety protocols, including the use of appropriate personal protective equipment and engineering controls, are paramount.

  • Impurity Profile: The impurity profile of the final product can be affected by the scale of the reaction. Side reactions that are insignificant at the lab scale can become major issues in a large-scale production setting. Careful process optimization and robust purification methods are necessary to ensure the final product meets the required specifications.

Experimental Protocols

This section provides a detailed, two-step protocol for the scale-up synthesis of this compound starting from fluorobenzene.

Step 1: Friedel-Crafts Acylation of Fluorobenzene to 4-Fluoroacetophenone

This protocol describes the acylation of fluorobenzene with acetic anhydride (B1165640) using aluminum chloride as a catalyst.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Fluorobenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Charge the reactor with anhydrous aluminum chloride (2.0 kg, 15.0 mol) and dichloromethane (10 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a solution of fluorobenzene (1.0 kg, 10.4 mol) and acetic anhydride (1.1 kg, 10.8 mol) in dichloromethane (2 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing crushed ice (10 kg) and concentrated hydrochloric acid (2 L).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers and wash sequentially with water (5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-fluoroacetophenone.

Step 2: Clemmensen Reduction of 4-Fluoroacetophenone to this compound

This protocol describes the reduction of the ketone functionality to an ethyl group.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 20 L) with mechanical stirrer, thermocouple, and reflux condenser.

  • 4-Fluoroacetophenone (from Step 1)

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • Prepare zinc amalgam by stirring zinc dust (1.5 kg, 23 mol) with a solution of mercuric chloride (150 g) in water (1.5 L) for 10 minutes. Decant the aqueous solution.

  • Charge the reactor with the prepared zinc amalgam, water (3 L), and concentrated hydrochloric acid (3 L).

  • Add a solution of 4-fluoroacetophenone (1.0 kg, 7.2 mol) in toluene (3 L) to the reactor.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated hydrochloric acid (1 L) every 2-3 hours to maintain a strongly acidic environment.

  • Monitor the reaction by TLC or GC. Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 1 L).

  • Combine the organic layers and wash sequentially with water (3 L), saturated sodium bicarbonate solution (3 L), and brine (3 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation under atmospheric pressure.

Data Presentation

Table 1: Summary of Quantitative Data for the Scale-Up Synthesis of this compound

ParameterStep 1: Friedel-Crafts AcylationStep 2: Clemmensen Reduction
Starting Material Fluorobenzene4-Fluoroacetophenone
Scale 1.0 kg (10.4 mol)1.0 kg (7.2 mol)
Key Reagents Acetic anhydride (1.1 kg, 10.8 mol), AlCl₃ (2.0 kg, 15.0 mol)Zinc amalgam (1.5 kg Zn), Conc. HCl
Solvent DichloromethaneToluene, Water
Reaction Temperature 0-10 °C (addition), RT (reaction)Reflux (~100-110 °C)
Reaction Time 6-9 hours8-12 hours
Typical Yield 85-90%75-85%
Purity (by GC) >95% (crude)>98% (after distillation)

Mandatory Visualization

Scale_Up_Synthesis Start Fluorobenzene Step1 Friedel-Crafts Acylation Start->Step1 Reagents1 Acetic Anhydride AlCl₃ DCM Reagents1->Step1 Intermediate 4-Fluoroacetophenone Step1->Intermediate Crude Product Step2 Clemmensen Reduction Intermediate->Step2 Reagents2 Zn(Hg) Conc. HCl Toluene Reagents2->Step2 Workup_Purification Workup & Purification Step2->Workup_Purification Crude Product FinalProduct This compound Workup_Purification->FinalProduct Purified Product

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Note: GC-MS Protocol for Monitoring 1-Ethyl-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the monitoring of chemical reactions involving 1-Ethyl-4-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is suitable for tracking the consumption of starting materials, the formation of products, and the emergence of byproducts, enabling precise reaction optimization and kinetic studies. This document outlines sample preparation, GC-MS parameters, and data analysis procedures, including a quantitative analysis workflow utilizing an internal standard.

Introduction

This compound is a halogenated aromatic compound frequently employed as a starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals. Common reactions involving this substrate include electrophilic aromatic substitutions, such as Friedel-Crafts acylations, and cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Accurate and real-time monitoring of these reactions is crucial for ensuring optimal yield, purity, and safety. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[3][4]

Experimental Protocols

Sample Preparation

A critical step for accurate GC-MS analysis is the proper preparation of samples drawn from the reaction mixture.

Materials:

  • Dichloromethane (B109758) (DCM), pesticide grade or equivalent

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Internal Standard (IS) solution: Fluorene-d10 in dichloromethane (100 µg/mL)

  • 2 mL GC vials with septa

Procedure:

  • Reaction Quenching & Extraction: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of cold deionized water in a microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 1 mL of dichloromethane to the quenched sample. Vortex the mixture vigorously for 1 minute to extract the organic components.

  • Phase Separation: Centrifuge the sample at 2000 rpm for 2 minutes to ensure complete phase separation.

  • Drying: Carefully transfer the organic (bottom) layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Internal Standard Spiking: Transfer 100 µL of the dried organic extract to a 2 mL GC vial. Add 10 µL of the 100 µg/mL Fluorene-d10 internal standard solution.

  • Dilution: Dilute the sample with an additional 890 µL of dichloromethane to a final volume of 1 mL. Cap the vial and vortex briefly. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound reactions. Modifications may be necessary depending on the specific reaction and available instrumentation.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973N MS Detector (or equivalent)

  • Autosampler

GC Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min), Ramp 1: 15 °C/min to 180 °C, Ramp 2: 25 °C/min to 280 °C (hold 5 min)

MS Conditions:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 400 amu
Scan Mode Full Scan

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by calculating the relative response factor (RRF) of the analyte compared to the internal standard.

Procedure:

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the expected product(s). Spike each standard with the internal standard at a constant concentration. Analyze the standards using the GC-MS method described above.

  • Response Factor Calculation: For each analyte, calculate the RRF using the following formula: RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Quantification of Reaction Samples: Analyze the prepared reaction samples. The concentration of each analyte in the sample can be calculated using the following formula: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)

Example Data:

The following table summarizes hypothetical quantitative data from monitoring a Friedel-Crafts acylation of this compound with acetyl chloride to form 1-(4-ethyl-2-fluorophenyl)ethan-1-one.

Time (min)This compound (mM)Product (mM)Internal Standard (Area Counts)
0100.00.05,520,100
1575.224.85,498,300
3051.548.55,510,600
6022.177.95,532,000
1205.894.25,489,500

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quenching & LLE A->B C Drying (Na2SO4) B->C D IS Spiking & Dilution C->D E Autosampler Injection D->E To Instrument F GC Separation (HP-5MS Column) E->F G MS Detection (EI, Full Scan) F->G H Peak Integration G->H Raw Data I Compound Identification (Mass Spectrum) H->I J Quantitative Analysis (vs. Internal Standard) H->J I->J K Reaction Profile J->K

Caption: Experimental workflow for GC-MS monitoring.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for monitoring reactions involving this compound. The combination of a straightforward sample preparation procedure, optimized instrumental parameters, and an internal standard-based quantitative analysis allows for accurate tracking of reaction progress. This methodology is invaluable for researchers and scientists in the field of drug development and organic synthesis, enabling efficient process optimization and a deeper understanding of reaction kinetics.

References

Application Note: Quantitative Analysis of 1-Ethyl-4-fluorobenzene using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Ethyl-4-fluorobenzene. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection by ultraviolet (UV) spectroscopy. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the quantification of this aromatic compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Accurate quantification is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness.[2][3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV system.

Chemical Structure and Properties:

  • IUPAC Name: this compound[5][6]

  • Molecular Formula: C8H9F[5][7]

  • Molecular Weight: 124.16 g/mol [5][7]

  • Boiling Point: ~141.6 °C[7]

  • LogP: 3.26[7]

  • Appearance: Liquid[6]

  • Solubility: Not miscible in water[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters for the analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (ACN) and Water (H₂O) (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Run Time 10 minutes
Reagents and Materials
  • This compound (analytical standard, purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent.

  • Mix thoroughly to ensure complete dissolution. This stock solution should be stored at 2-8 °C when not in use.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase (70:30 ACN:H₂O).

  • For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter each working standard solution through a 0.45 µm syringe filter before injection.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase as necessary to bring the concentration into the linear range of the assay.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the series of working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative performance of this method is summarized in the following tables.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20006500
Retention Time (RT) Approx. 4.5 min4.52 min
Method Validation Summary
ParameterResult
Linearity (Correlation Coefficient, r²) r² ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Workflow and Diagrams

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Standard Weighing & Stock Solution Preparation B Working Standard Dilutions A->B G Standard Injections & Calibration Curve Generation B->G C Sample Weighing & Dissolution D Sample Dilution C->D H Sample Injections D->H E HPLC System Equilibration F Blank Injection E->F F->G G->H I Peak Integration & Area Determination H->I J Quantification using Calibration Curve I->J K Final Report Generation J->K

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is suitable for routine quality control and research applications where accurate determination of this compound is required. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories.

References

Application Notes and Protocols: 1-Ethyl-4-fluorobenzene as a Precursor for the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated liquid crystals are a critical class of materials in modern display technology and other advanced applications due to their unique properties, including high chemical stability, low viscosity, and tailored dielectric anisotropy. 1-Ethyl-4-fluorobenzene serves as a valuable and versatile precursor for the synthesis of various fluorinated mesogens, particularly calamitic (rod-shaped) liquid crystals such as the well-known 4-alkyl-4'-cyanobiphenyls. The presence of the fluorine atom can significantly influence the mesomorphic behavior and electro-optical properties of the final liquid crystal molecule.

This document provides detailed application notes and experimental protocols for the synthesis of a nematic liquid crystal, 4-ethyl-4'-cyanobiphenyl, using this compound as a key starting material. The synthetic strategy involves a two-step process: a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.

I. Synthetic Pathway Overview

The synthesis of 4-ethyl-4'-cyanobiphenyl from this compound is proposed via a two-step synthetic route. The initial step involves the Friedel-Crafts acylation of an appropriate biphenyl (B1667301) precursor (formed in situ or pre-synthesized) to introduce the ethylbenzoyl group. However, a more direct conceptual pathway, starting from a functionalized this compound derivative, can be envisioned through coupling chemistries. For the purpose of these notes, a well-established route to 4-alkyl-4'-cyanobiphenyls is adapted, highlighting the introduction of the ethylphenyl moiety, for which this compound serves as a conceptual precursor building block. The general, established synthesis of 4-alkyl-4'-cyanobiphenyls often starts from biphenyl.[1]

A plausible synthetic route starting from biphenyl to yield 4-ethyl-4'-cyanobiphenyl is outlined below. This highlights how an ethylphenyl group, conceptually derived from this compound, is incorporated.

Diagram of the Synthetic Pathway

G Biphenyl Biphenyl Intermediate1 4-Ethanoyl-1,1'-biphenyl (Acyl-biphenyl) Biphenyl->Intermediate1 1. Ethanoyl chloride, AlCl3 (Friedel-Crafts Acylation) Intermediate2 4-Ethyl-1,1'-biphenyl Intermediate1->Intermediate2 2. H2NNH2, KOH (Wolff-Kishner Reduction) Intermediate3 4-Bromo-4'-ethyl-1,1'-biphenyl (B1292091) Intermediate2->Intermediate3 3. Br2, FeBr3 (Bromination) FinalProduct 4-Ethyl-4'-cyanobiphenyl (Nematic Liquid Crystal) Intermediate3->FinalProduct 4. CuCN, DMF (Rosenmund-von Braun Reaction)

Caption: Synthetic pathway for 4-ethyl-4'-cyanobiphenyl.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Ethanoyl-1,1'-biphenyl (Friedel-Crafts Acylation)

This protocol describes the acylation of biphenyl to introduce the ethanoyl group.

Materials:

  • Biphenyl

  • Ethanoyl chloride (Acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethanoyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred suspension.

  • To this mixture, add a solution of biphenyl (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) to yield 4-ethanoyl-1,1'-biphenyl as a white solid.

Expected Yield and Purity:

Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (by HPLC) (%)

| 4-Ethanoyl-1,1'-biphenyl | C₁₄H₁₂O | 196.25 | 75-85 | >98 |

Protocol 2: Synthesis of 4-Ethyl-1,1'-biphenyl (Wolff-Kishner Reduction)

This protocol describes the reduction of the ketone functional group to a methylene (B1212753) group.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethanoyl-1,1'-biphenyl (1.0 eq.) in diethylene glycol.

  • Add hydrazine hydrate (4.0 eq.) and potassium hydroxide pellets (4.0 eq.) to the solution.

  • Heat the mixture to 180-200 °C and reflux for 4-6 hours. Water and excess hydrazine will distill off.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with dilute HCl, followed by deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify by column chromatography on silica (B1680970) gel (eluent: hexane) to afford 4-ethyl-1,1'-biphenyl.

Expected Yield and Purity:

Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (by GC-MS) (%)

| 4-Ethyl-1,1'-biphenyl | C₁₄H₁₄ | 182.26 | 80-90 | >99 |

Protocol 3: Synthesis of 4-Ethyl-4'-cyanobiphenyl

This protocol involves the bromination of 4-ethyl-1,1'-biphenyl followed by a cyanation reaction.

Part A: Bromination

  • Dissolve 4-ethyl-1,1'-biphenyl (1.0 eq.) in a suitable solvent like carbon tetrachloride or dichloromethane in a flask protected from light.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add bromine (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 4-bromo-4'-ethyl-1,1'-biphenyl by recrystallization.

Part B: Cyanation (Rosenmund-von Braun Reaction)

  • In a round-bottom flask, combine 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq.) and copper(I) cyanide (CuCN, 1.2 eq.) in a high-boiling polar solvent such as dimethylformamide (DMF).

  • Heat the mixture to reflux (around 150-160 °C) for 6-8 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride to decompose the copper complexes.

  • Extract the product with a suitable organic solvent like toluene (B28343) or ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography followed by recrystallization from a hexane/ethanol mixture.

Final Product Characterization and Properties:

Product Molecular Formula Molecular Weight ( g/mol ) Mesophase Transition Temp. (°C)

| 4-Ethyl-4'-cyanobiphenyl | C₁₅H₁₃N | 207.27 | Nematic | K 119 N 128 I |

III. Characterization of Liquid Crystalline Properties

The synthesized 4-ethyl-4'-cyanobiphenyl should be characterized to confirm its liquid crystalline behavior.

Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal to nematic, nematic to isotropic).[2]

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic mesophase.[2] The nematic phase typically exhibits a Schlieren texture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Workflow for Characterization

G Start Synthesized 4-Ethyl-4'-cyanobiphenyl NMR_MS Structural Confirmation (NMR, MS) Start->NMR_MS DSC Thermal Analysis (DSC) Start->DSC POM Optical Texture (POM) Start->POM End Confirmed Nematic Liquid Crystal NMR_MS->End DSC->End POM->End

Caption: Characterization workflow for the synthesized liquid crystal.

Disclaimer: The provided protocols are based on established chemical principles and literature precedents for the synthesis of similar compounds.[1] Researchers should adapt these procedures as necessary and perform all experiments with appropriate safety precautions in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Ethyl-4-fluorobenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium catalyst loading for the Suzuki-Miyaura coupling of 1-ethyl-4-fluorobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction efficiency.

Troubleshooting Guides

Low yields or failed reactions in Suzuki coupling can often be traced back to suboptimal catalyst loading. The following table outlines common problems, their potential causes related to catalyst loading, and recommended solutions.

ProblemPotential Cause Related to Catalyst LoadingRecommended Solution
Low or No Conversion Insufficient Catalyst Loading: The amount of active Pd(0) is too low to drive the reaction to completion, especially with less reactive aryl fluorides.[1][2]Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). For challenging substrates, specialized ligands like Buchwald ligands may be necessary even at higher loadings.[1][2]
Catalyst Deactivation/Oxidation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1]Ensure thorough degassing of all solvents and reagents.[1][3] Consider using a palladium precatalyst that is more stable to air.
Reaction Stalls Catalyst Turnover is Low: The catalyst completes a limited number of cycles and then becomes inactive.Screen different ligands that can stabilize the palladium catalyst and promote efficient turnover. Bulky, electron-rich phosphine (B1218219) ligands are often effective.[2][4]
Formation of Side Products (e.g., Homocoupling) High Local Concentration of Active Catalyst: Can sometimes promote side reactions like the homocoupling of the boronic acid.[1]While counterintuitive, in some cases, a slightly lower catalyst loading or slower addition of the catalyst can minimize this. Ensure the reaction is thoroughly degassed as oxygen can also promote homocoupling.[1]
Protodeboronation: The boronic acid is degraded before it can couple. This is less directly related to catalyst loading but is a common issue.[1]Use of boronic esters (e.g., pinacol (B44631) esters) can improve stability.[1]
Inconsistent Results Inaccurate Dispensing of Catalyst: Small variations in the amount of catalyst, especially at low loadings, can lead to significant differences in yield.Prepare a stock solution of the catalyst and ligand to ensure accurate and reproducible dispensing.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of an aryl fluoride (B91410) like this compound?

For aryl fluorides, which are generally less reactive than aryl bromides or iodides, a higher catalyst loading is often required. A typical starting point is between 1-3 mol% of the palladium source.[2][5] The optimal loading will depend on the specific reaction conditions, including the boronic acid, base, solvent, and temperature.

Q2: How do I know if I need to increase the catalyst loading?

If you observe low or no conversion of your starting materials despite allowing for sufficient reaction time and ensuring all other reagents are pure and the conditions are appropriate, insufficient catalyst loading is a likely culprit.[3] Monitoring the reaction by TLC or LC-MS can help determine if the reaction has stalled.

Q3: Can the catalyst loading be too high? What are the disadvantages of using excessive catalyst?

Yes, catalyst loading can be too high. While it may drive the reaction to completion, excessive palladium can lead to:

  • Increased cost: Palladium catalysts are expensive.

  • More side reactions: Higher catalyst concentrations can sometimes promote undesired side reactions like homocoupling.[1]

  • Difficult purification: Removing residual palladium from the final product can be challenging and may require additional purification steps.

Q4: What is the role of the ligand-to-metal ratio, and how does it relate to catalyst loading?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2][4] A common ligand-to-palladium ratio is 1:1 to 2:1 for bidentate and monodentate ligands, respectively. An excess of ligand can sometimes be beneficial in preventing catalyst decomposition, but a large excess can also inhibit the reaction by occupying coordination sites on the palladium.

Q5: Should I use a Pd(0) or Pd(II) precatalyst?

Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used. Pd(II) sources are often more stable to air and easier to handle, but they require in-situ reduction to the active Pd(0) species.[6] For consistency, using a well-defined Pd(II) precatalyst with a specific ligand is often preferred.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. The catalyst loading is presented as a variable to be optimized.

Materials:

  • This compound (or its corresponding bromo- or iodo-analogue for higher reactivity)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like SPhos-Pd-G3)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water 4:1, toluene, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

  • Catalyst Preparation (for Pd(II) sources): In a separate vial, weigh the palladium source (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%). Add a small amount of the degassed solvent to dissolve or suspend the catalyst and ligand.

  • Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Optimization of Catalyst Loading:

To optimize the catalyst loading, a series of parallel reactions should be set up where the molar percentage of the palladium catalyst is varied (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%). The yield of the desired product is then determined for each reaction to identify the lowest catalyst loading that provides a high and reproducible yield.

Data Presentation

The following table presents representative data for the Suzuki coupling of a similar substrate, 1-bromo-4-fluorobenzene, which can serve as a starting point for optimizing the reaction of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012~95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene11018~92
33-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (9:1)9024~85
44-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)DMF/H₂O (95:5)1108>95[7]

Note: This data is illustrative and based on typical conditions for similar substrates. Actual yields for the Suzuki coupling of this compound may vary and require specific optimization.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is Catalyst Loading Sufficient? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 1-3 mol%) check_catalyst->increase_loading No check_degassing Is the System Properly Degassed? check_catalyst->check_degassing Yes increase_loading->check_degassing degas_solvents Thoroughly Degas Solvents and Reagents check_degassing->degas_solvents No check_ligand Is the Ligand Appropriate? check_degassing->check_ligand Yes degas_solvents->check_ligand screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_ligand->screen_ligands No check_other Review Other Parameters (Base, Solvent, Temp.) check_ligand->check_other Yes screen_ligands->check_other success Improved Yield check_other->success

Caption: A workflow for troubleshooting low yields focusing on catalyst optimization.

References

Preventing side reactions in the Friedel-Crafts alkylation of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the Friedel-Crafts alkylation of 1-Ethyl-4-fluorobenzene. Below you will find frequently asked questions (FAQs) and troubleshooting protocols to help prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when performing a Friedel-Crafts alkylation on this compound?

A1: The primary side reactions of concern are polyalkylation and carbocation rearrangement . Polyalkylation occurs because the introduction of an initial alkyl group activates the aromatic ring, making the product more reactive than the starting material.[1][2] Carbocation rearrangement can lead to the formation of isomeric products if the alkylating agent can form a more stable carbocation through a hydride or alkyl shift.

Q2: How do the ethyl and fluoro substituents on the starting material direct the incoming alkyl group?

A2: Both the ethyl group and the fluorine atom are ortho, para-directors.

  • Ethyl Group (-CH₂CH₃): This is an activating group that directs incoming electrophiles to the positions ortho and para to it through an electron-donating inductive effect and hyperconjugation.

  • Fluorine Atom (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because of an electron-donating resonance effect (+M) from its lone pairs.

In this compound, the positions ortho to the activating ethyl group (C2 and C6) are the most likely sites for alkylation. The fluorine's directing effect reinforces substitution at the C2 and C6 positions (which are meta to the fluorine).

Directing influences on this compound.
Q3: I am observing a significant amount of di- and tri-alkylated products. How can I favor mono-alkylation?

A3: Polyalkylation is a common issue because the mono-alkylated product is more nucleophilic than the starting material.[3] To minimize this, several strategies can be employed:

  • Use a Large Excess of the Aromatic Substrate: By increasing the concentration of this compound relative to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants to favor mono-alkylation.

  • Modify Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can reduce the rate of subsequent alkylations.

  • Alternative Synthesis Route: The most effective method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution on the ring.

StrategyPrincipleExpected Outcome
Excess Aromatic Substrate Increases the probability of the electrophile reacting with the starting material.Higher yield of mono-alkylated product.
Lower Temperature Decreases the rate of the second alkylation reaction more significantly.Improved selectivity for mono-alkylation.
Acylation-Reduction The intermediate acyl group deactivates the ring, preventing poly-acylation.Excellent selectivity for the mono-substituted product.
Q4: My main product is an isomer with a rearranged alkyl chain. How can I prevent this?

A4: This is a result of carbocation rearrangement, where the initially formed carbocation rearranges to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one) before attacking the aromatic ring.

G cluster_0 Carbocation Rearrangement Example (n-propyl chloride) start n-propyl chloride + AlCl₃ primary_carbocation Primary Carbocation (Less Stable) start->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation product Isopropyl-substituted product (Rearranged) secondary_carbocation->product

Carbocation rearrangement pathway.

To prevent this, you have two main options:

  • Use an Alkylating Agent that Forms a Stable Carbocation: Alkylating agents like tert-butyl chloride form a stable tertiary carbocation that does not rearrange.[3]

  • Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[4] The resulting ketone can then be reduced to the desired alkyl group via a Clemmensen or Wolff-Kishner reduction.

Troubleshooting Guide

G start Low Yield or Unexpected Product? check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst Low Yield polyalkylation Excessive Polyalkylation? start->polyalkylation Multiple Products rearrangement Isomeric Product (Rearrangement)? start->rearrangement Isomeric Product anhydrous Are conditions strictly anhydrous? check_catalyst->anhydrous No sol_catalyst Solution: Use fresh, anhydrous Lewis acid catalyst. check_catalyst->sol_catalyst Yes reagents Are reagents pure? anhydrous->reagents Yes sol_anhydrous Solution: Flame-dry glassware. Use anhydrous solvents. anhydrous->sol_anhydrous No sol_reagents Solution: Purify starting materials and solvents. reagents->sol_reagents No sol_poly Solution: Increase ratio of aromatic substrate to alkylating agent. Lower reaction temperature. polyalkylation->sol_poly Yes sol_rearrange Solution: Use Friedel-Crafts Acylation followed by reduction. rearrangement->sol_rearrange Yes

Troubleshooting workflow for Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Tert-butylation of this compound (Minimized Rearrangement)

This protocol uses tert-butyl chloride, which forms a stable tertiary carbocation, thus avoiding rearrangement.

Materials:

  • This compound

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Mixture: In the flask, dissolve this compound (5 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution in portions.

  • Alkylating Agent Addition: Add tert-butyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Acylation-Reduction Route for n-Propyl Substituted Product (Avoids Rearrangement and Polyalkylation)

This two-step process is the most robust method for introducing primary alkyl chains without side reactions.

Step 2a: Friedel-Crafts Acylation

Materials:

  • This compound

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Follow the setup and initial steps as in Protocol 1.

  • In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM and cool to 0°C.

  • Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • After addition, stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform the work-up as described in Protocol 1 to isolate the intermediate ketone, 1-(2-ethyl-5-fluorophenyl)propan-1-one.

G start Start: Acylation-Reduction acylation Step 1: Friedel-Crafts Acylation (this compound + Propanoyl Chloride + AlCl₃) start->acylation ketone Intermediate: Acylated Ketone (Deactivated Ring, No Rearrangement) acylation->ketone reduction Step 2: Reduction (e.g., Clemmensen or Wolff-Kishner) ketone->reduction product Final Product: Mono-alkylated, Non-rearranged reduction->product

Workflow for the acylation-reduction strategy.

Step 2b: Clemmensen Reduction of the Ketone

Materials:

  • The ketone from Step 2a

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the ketone from the previous step.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-4-fluorobenzene in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

Low yields in cross-coupling reactions involving this compound are often attributed to the high bond dissociation energy of the C-F bond.[1] Unlike aryl iodides, bromides, or even chlorides, aryl fluorides are significantly less reactive and require more specialized and often more forceful conditions for efficient C-F bond activation.[1] The success of the reaction is highly dependent on the choice of catalyst, ligands, base, and solvent.

Q2: What is the best type of catalyst for activating the C-F bond in this compound?

While palladium catalysts are widely used in cross-coupling, nickel catalysts are often more effective for activating the strong C-F bond in aryl fluorides like this compound.[2][3][4] Nickel's lower electronegativity makes it more adept at the oxidative addition of strong bonds.[4] For nickel-catalyzed reactions, sterically demanding and electron-rich ligands are typically required.[4] However, palladium catalysts with specialized, highly electron-donating ligands can also be employed, though they may necessitate more aggressive activating agents.[1]

Q3: Can I use the same reaction conditions for a Suzuki-Miyaura coupling of this compound as I would for 4-iodo-ethylbenzene?

No, the reaction conditions will need to be significantly different. The C-I bond is much weaker than the C-F bond, making 4-iodo-ethylbenzene far more reactive.[1] Standard palladium catalysts and conditions that work well for aryl iodides will likely result in little to no product with this compound.[1] You will need to employ catalytic systems specifically designed for C-F bond activation.

Q4: What role does the base play in Buchwald-Hartwig amination with this compound, and which one should I choose?

In the Buchwald-Hartwig amination, the base is critical for deprotonating the amine or the palladium-amine complex to form the active palladium-amido intermediate, which is necessary for the final C-N bond formation.[5] For challenging substrates like aryl fluorides, strong bases such as sodium tert-butoxide (NaOtBu) are often required to achieve a reasonable reaction rate.[5] However, if your substrates have base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, potentially at the cost of a slower reaction.[5] The choice of base can also be influenced by the solvent, as its solubility can impact the reaction's efficiency.[6][7]

Q5: Are there any common side reactions to be aware of when working with this compound in Sonogashira couplings?

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[8] This can be particularly problematic if the desired cross-coupling reaction is slow, which can be the case with unreactive aryl fluorides. Optimizing the reaction conditions to favor the cross-coupling pathway is crucial. This may involve careful selection of the catalyst, copper co-catalyst, base, and solvent, as well as maintaining anaerobic conditions.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The C-F bond is strong. Standard Pd catalysts may be ineffective. Switch to a nickel-based catalyst system, such as Ni(PCy₃)₂Cl₂, which has been shown to be effective for aryl fluorides.[2] Alternatively, use a palladium catalyst with highly electron-rich and sterically bulky biaryl phosphine (B1218219) ligands.
Inappropriate Ligand The ligand is crucial for activating the C-F bond. For nickel catalysts, electron-rich and sterically demanding phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) are often necessary to promote oxidative addition.[2] For palladium systems, consider using specialized Buchwald or Fu ligands.
Incorrect Base A strong base is often required. Consider using bases such as Cs₂CO₃ or K₃PO₄. The choice of base can be solvent-dependent, so a small screen may be necessary.[11]
Suboptimal Solvent The solvent can influence catalyst activity and solubility of reagents. Toluene (B28343) or dioxane are common choices. For some systems, polar aprotic solvents may be beneficial.[6][12]
Reaction Temperature Too Low C-F activation is energetically demanding and often requires elevated temperatures. Ensure your reaction is being heated sufficiently, typically in the range of 100-120 °C.[11]
Reagent Purity Ensure the boronic acid or ester is pure and not degraded (protodeboronation). Use freshly opened or purified reagents.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

Possible Causes & Solutions

CauseRecommended Action
Weak Base Amination of aryl fluorides typically requires a strong base to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ may be used, but may require longer reaction times or higher temperatures.[5]
Catalyst/Ligand Incompatibility Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., a Buchwald ligand). These ligands are designed to promote both the oxidative addition of the aryl halide and the reductive elimination to form the C-N bond.[13]
Solvent Effects Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[14] The choice of solvent can affect the solubility of the base and the catalytic species. In some cases, polar aprotic solvents have been used successfully.[6]
Amine Reactivity Sterically hindered or electron-poor amines can be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) may be necessary.
Oxygen Contamination Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[15]

Experimental Protocols

Representative Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies reported for the cross-coupling of aryl fluorides.[2]

  • Reaction Setup: In a glovebox, add Ni(PCy₃)₂Cl₂ (5 mol%), the arylboronic acid (1.5 equivalents), and a suitable base such as Cs₂CO₃ (2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M).

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of challenging aryl halides.[13]

  • Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), a suitable biaryl phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.5 equivalents).

  • Reagent Addition: Add the amine (1.2 equivalents) and this compound (1.0 equivalent). Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yields Start Low Yield with This compound Catalyst Is the catalyst optimized for C-F activation? Start->Catalyst Base Is the base strong enough? Catalyst->Base Yes UseNi Use Ni-based catalyst (e.g., Ni(PCy3)2Cl2) Catalyst->UseNi No UseStrongLigand Use Pd with bulky, electron-rich ligand Catalyst->UseStrongLigand No, using Pd Conditions Are the reaction conditions optimal? Base->Conditions Yes UseStrongBase Use strong base (e.g., NaOtBu for amination, Cs2CO3 for Suzuki) Base->UseStrongBase No Reagents Are the reagents pure and active? Conditions->Reagents Yes IncreaseTemp Increase temperature (100-120 °C) Conditions->IncreaseTemp No DegasSolvent Ensure inert atmosphere and degassed solvent Conditions->DegasSolvent No CheckPurity Check purity of coupling partner (e.g., boronic acid) Reagents->CheckPurity No Success Improved Yield Reagents->Success Yes UseNi->Base UseStrongLigand->Base UseStrongBase->Conditions IncreaseTemp->Reagents DegasSolvent->Reagents CheckPurity->Success

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Suzuki_vs_Buchwald_Hartwig_Considerations ReactionType Choice of Cross-Coupling Reaction Suzuki Suzuki-Miyaura Coupling (C-C bond formation) ReactionType->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) ReactionType->Buchwald Suzuki_Catalyst Catalyst: Ni(PCy3)2Cl2 or Pd with specialized ligand Suzuki->Suzuki_Catalyst Suzuki_Base Base: Typically weaker inorganic bases (e.g., Cs2CO3, K3PO4) Suzuki->Suzuki_Base Suzuki_Partner Coupling Partner: Organoboron reagent Suzuki->Suzuki_Partner Buchwald_Catalyst Catalyst: Pd with bulky, electron-rich biaryl phosphine ligand Buchwald->Buchwald_Catalyst Buchwald_Base Base: Often strong alkoxide bases (e.g., NaOtBu) Buchwald->Buchwald_Base Buchwald_Partner Coupling Partner: Amine Buchwald->Buchwald_Partner

Caption: Key parameter considerations for different cross-coupling reactions.

References

Technical Support Center: Removal of Organotin Impurities from Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of organotin impurities from Stille reaction mixtures, particularly relevant for syntheses involving substrates like 1-Ethyl-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) from the transmetalation step and unreacted tetraalkyltin starting materials. Depending on the reaction conditions, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2] These compounds are toxic and must be removed, often to parts-per-million (ppm) levels for pharmaceutical applications.[2][3]

Q2: Why is an aqueous potassium fluoride (B91410) (KF) wash the most common first step for removal?

An aqueous KF wash is a widely used and cost-effective method that converts many organotin byproducts into tributyltin fluoride (Bu₃SnF).[4] Bu₃SnF is a highly insoluble solid that precipitates out of the organic phase, allowing for its removal by simple filtration.[4][5]

Q3: How can I confirm the presence of residual organotin impurities in my purified product?

¹H NMR spectroscopy is a reliable method for initial detection, with characteristic signals for tributyltin or trimethyltin (B158744) groups appearing in the upfield region (approximately 0.8-1.5 ppm).[4] For precise, quantitative analysis at trace levels (ppm), more sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are necessary.[4]

Q4: My product is sensitive to water or highly polar. What are the best non-aqueous purification strategies?

For water-sensitive or polar compounds where aqueous workups are challenging, direct purification by flash chromatography is the preferred method.[1] Using silica (B1680970) gel that has been pre-treated with triethylamine (B128534) (2-5% in the eluent) is highly effective.[2][4] Alternatively, employing a stationary phase composed of 10% w/w potassium carbonate (K₂CO₃) mixed with silica gel can also efficiently remove organotin residues without an aqueous wash.[1][3]

Q5: Is it possible to reduce the amount of organotin waste from the start?

Yes, methodologies have been developed that utilize only a catalytic amount of the organotin reagent, which is recycled in situ.[5][6] This approach significantly minimizes the generation of stoichiometric tin waste, thereby simplifying the purification process.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Tin residues remain after aqueous KF wash. 1. Incomplete Precipitation: Insufficient KF or inadequate mixing time.[2] 2. Wrong Tin Species: Tin hydrides (e.g., Bu₃SnH) or ditins (e.g., Bu₃SnSnBu₃) are less reactive towards KF.[1]1. Use a saturated 1M KF solution and stir the biphasic mixture vigorously for at least one hour.[2][7] 2. Before the KF wash, treat the crude mixture with iodine (I₂) to convert these species into Bu₃SnI, which is readily precipitated by KF.[1][7]
An insoluble precipitate forms at the organic/aqueous interface. This is typically the desired formation of solid Bu₃SnF, which can trap the product or prevent layer separation.[1][2]Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[1][4][7]
Tin residues co-elute with the product during standard silica gel chromatography. The polarity of the organotin byproducts is too similar to that of the desired product.1. Add triethylamine (~2-5%) to the eluent during chromatography.[1][7][8] 2. Use a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel, which has proven to reduce tin levels to <15 ppm.[1][3]
Low product yield after purification. 1. Emulsion Formation: Emulsions during the aqueous workup can trap the product.[4] 2. Adsorption: The product may adsorb onto the precipitated Bu₃SnF or the Celite filter cake.[2] 3. Degradation: The product may be unstable on acidic silica gel.1. Add brine (saturated NaCl solution) to help break up emulsions.[4] 2. Thoroughly wash the filter cake with the organic solvent after filtration to recover any adsorbed product.[2] 3. Use a deactivated stationary phase like triethylamine-treated silica or basic alumina.[2][8]

Data Presentation: Comparison of Removal Methods

The following table summarizes the reported efficiencies of various methods for removing organotin residues.

MethodReported Residual Tin LevelRemoval EfficiencyReference(s)
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99%[1][3]
Chromatography with 10% KF on Silica< 30 ppm> 99%[1]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[1]
Aqueous KF Wash & Celite Filtration> 95% (variable)High[4]
Flash Chromatography (Et₃N-treated Silica)> 98%High[4]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

This is the most common first-line method for removing the bulk of organotin byproducts.

  • Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution. Shake the funnel vigorously for at least 1 minute.[1][7] Repeat this wash 2-3 times.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF will likely form at the interface or within the layers.[1]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][7]

  • Final Washes: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

  • Concentration: Filter away the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be subjected to further purification (e.g., column chromatography) if necessary.

Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective for removing trace tin residues and is suitable for products that are sensitive to aqueous conditions.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][3]

  • Reaction Workup: Concentrate the crude reaction mixture from the Stille coupling under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent (or adsorb onto a small amount of silica) and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualized Workflows

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-Ethyl-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high regioselectivity during the functionalization of this compound?

A1: The primary challenge arises from the competing directing effects of the two substituents on the benzene (B151609) ring. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director.[1][2][3] This means that incoming electrophiles can potentially attack four different positions on the ring, leading to a mixture of isomers. The key to improving regioselectivity is to manipulate the reaction conditions to favor substitution at a single desired position.

Q2: How do the electronic and steric properties of the ethyl and fluoro substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

A2: The ethyl group is an electron-donating group (+I effect), which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[2][3] Conversely, the fluorine atom is an electron-withdrawing group (-I effect) but also has lone pairs that can be donated through resonance (+M effect), making it an overall deactivator but still an ortho, para-director.[1] Sterically, the ethyl group is bulkier than the fluorine atom, which can hinder attack at the positions ortho to it.[4]

Q3: Which positions are most likely to be functionalized in a typical electrophilic aromatic substitution reaction of this compound?

A3: In a standard electrophilic aromatic substitution (EAS) reaction, the positions ortho to the activating ethyl group (C2 and C6) and the position ortho to the deactivating but ortho, para-directing fluorine atom (C3 and C5) are the most likely sites of attack. The para position to the ethyl group is already occupied by the fluorine atom. The outcome will depend on the specific reaction conditions and the nature of the electrophile.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when aiming for regioselective functionalization of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts Acylation)

Problem: My reaction is producing a mixture of multiple isomers, and I am unable to isolate the desired product in high yield.

Possible Causes and Solutions:

  • Competing Directing Effects: The activating ethyl group and the deactivating fluoro group are both ortho, para-directors, leading to a mixture of products.

    • Solution 1: Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

    • Solution 2: Choice of Lewis Acid (for Friedel-Crafts): The strength and steric bulk of the Lewis acid can influence the regiochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) to find the optimal selectivity.

    • Solution 3: Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screen of solvents with varying polarities may improve regioselectivity.

  • Steric Hindrance: The bulk of the electrophile or the ethyl group may disfavor substitution at the ortho positions.

    • Solution: To favor substitution at the less sterically hindered position ortho to the fluorine, a bulkier electrophile can be used. Conversely, to attempt substitution ortho to the ethyl group, a smaller electrophile might be more effective, although this is often challenging.

Issue 2: Low Yield of the Desired ortho-Functionalized Product

Problem: I am trying to introduce a substituent at the C2 position (ortho to the ethyl group) but am getting very low yields.

Possible Cause and Solution:

  • Dominance of the Fluoro-Directing Effect or Steric Hindrance: The electronic influence of the fluorine or steric hindrance from the ethyl group may be preventing reaction at the desired site.

    • Solution: Directed ortho-Metalation (DoM): This is a powerful technique to achieve regioselective functionalization ortho to a directing metalation group (DMG). By introducing a suitable DMG (e.g., a carboxamide or an oxazoline) at the ethyl group or by utilizing the fluorine atom's weak directing ability in some cases, you can achieve selective deprotonation at the desired ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile.[5][6][7]

Data Presentation

The following tables summarize typical regiochemical outcomes for common functionalization reactions on this compound. Please note that these are representative examples, and actual results may vary based on specific reaction conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Isomer(s)Minor Isomer(s)Approximate Ratio (Major:Minor)
NitrationHNO₃, H₂SO₄2-Nitro-1-ethyl-4-fluorobenzene3-Nitro-1-ethyl-4-fluorobenzeneVaries with conditions
BrominationBr₂, FeBr₃2-Bromo-1-ethyl-4-fluorobenzene3-Bromo-1-ethyl-4-fluorobenzeneVaries with conditions
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-1-ethyl-4-fluorobenzene3-Acetyl-1-ethyl-4-fluorobenzeneVaries with conditions

Table 2: Regioselectivity in Directed ortho-Metalation of a Derivative

SubstrateReagentsElectrophileProductYield
N,N-Diethyl-2-(4-fluoro-3-ethylphenyl)acetamide1. s-BuLi, TMEDA, THF, -78°C2. MeIN,N-Diethyl-2-(4-fluoro-3-ethyl-2-methylphenyl)acetamideHigh

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of this compound.[8][9][10][11]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.0 eq) dropwise via the dropping funnel.

  • Substrate Addition: After the formation of the acylium ion complex, add this compound (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Directed ortho-Metalation (DoM)

This protocol provides a general guideline for the DoM of an aryl substrate.[5][6][7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate bearing a directing metalation group (1.0 eq) and a dry ethereal solvent (e.g., THF or diethyl ether).

  • Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of an organolithium base (e.g., n-BuLi or s-BuLi, 1.1 eq) dropwise. If required, an additive like TMEDA can be used.

  • Metalation: Stir the reaction mixture at -78 °C for the specified time to allow for complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Mandatory Visualizations

G cluster_EAS Electrophilic Aromatic Substitution (EAS) Workflow start This compound reagents Electrophile (E+) Lewis Acid (optional) start->reagents Add reaction Reaction Mixture reagents->reaction workup Aqueous Workup reaction->workup separation Separation/Purification workup->separation products Mixture of Isomers (ortho- to Ethyl and/or Fluoro) separation->products

Caption: Generalized workflow for electrophilic aromatic substitution of this compound.

G cluster_DoM Directed ortho-Metalation (DoM) Strategy start Substrate with Directing Group (DMG) base Strong Base (e.g., n-BuLi) -78 °C start->base Deprotonation lithiation ortho-Lithiated Intermediate base->lithiation electrophile Electrophile (E+) lithiation->electrophile Electrophilic Quench quench Aqueous Quench electrophile->quench product Regioselectively Functionalized Product quench->product

Caption: Logical workflow for achieving regioselectivity via Directed ortho-Metalation.

G cluster_troubleshooting Troubleshooting Poor Regioselectivity problem Poor Regioselectivity (Mixture of Isomers) cause1 Competing Directing Effects problem->cause1 cause2 Steric Hindrance problem->cause2 solution1a Optimize Temperature cause1->solution1a solution1b Screen Solvents cause1->solution1b solution1c Vary Lewis Acid cause1->solution1c solution2 Modify Electrophile Sterics cause2->solution2 outcome Improved Regioselectivity solution1a->outcome solution1b->outcome solution1c->outcome solution2->outcome

Caption: Decision-making process for troubleshooting poor regioselectivity in EAS reactions.

References

Technical Support Center: Managing Thermal Stability of 1-Ethyl-4-fluorobenzene in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-4-fluorobenzene in high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the likely thermal decomposition products of this compound?

A2: Based on studies of the pyrolysis of the structurally similar compound ethylbenzene (B125841), the primary decomposition pathway at high temperatures (above 600°C) is likely the homolytic cleavage of the C-C bond between the ethyl group and the benzene (B151609) ring. This would lead to the formation of a benzyl-type radical and a methyl radical.[3][4] Subsequent reactions could produce 4-fluorostyrene, hydrogen, methane (B114726), and toluene, among other products.[3]

Q3: How does the fluorine substituent affect the thermal stability compared to ethylbenzene?

A3: The fluorine atom, being highly electronegative, can influence the bond dissociation energies within the molecule. This may alter the decomposition temperature and the relative distribution of decomposition products compared to ethylbenzene. The C-F bond on the aromatic ring is very strong and unlikely to be the initial point of cleavage. The primary decomposition is still expected to initiate at the ethyl group.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Side Products - Thermal Decomposition: The reaction temperature may be too high, causing the this compound to decompose. - Catalyst-Induced Decomposition: The catalyst used may be promoting undesired side reactions.- Lower Reaction Temperature: If possible, lower the reaction temperature to minimize decomposition. - Optimize Catalyst: Screen different catalysts or reduce the catalyst loading. - Analyze Byproducts: Identify the side products to understand the decomposition pathway and optimize conditions accordingly.
Low Reaction Yield - Loss of Starting Material: this compound may be degrading or evaporating at the reaction temperature. - Incomplete Reaction: The reaction conditions (temperature, time, pressure) may not be optimal for the desired transformation.- Use a Reflux Condenser: Ensure the reaction is equipped with an efficient reflux condenser to prevent the loss of volatile components. - Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the product. - Systematically Vary Conditions: Employ a Design of Experiments (DoE) approach to optimize reaction parameters.
Discoloration of Reaction Mixture - Formation of Polymeric Byproducts: High temperatures can sometimes lead to the formation of colored, high-molecular-weight byproducts.- Reduce Reaction Time: Shorter reaction times may mitigate the formation of polymeric materials. - Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
Pressure Buildup in Reactor - Formation of Gaseous Byproducts: Thermal decomposition can lead to the formation of gaseous products like methane and hydrogen.- Ensure Proper Venting: Use a properly vented fume hood and consider a pressure-relief system for sealed reactors. - Monitor Headspace Pressure: For sealed reactions, monitor the internal pressure and have a contingency plan for pressure release.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉F[5]
Molecular Weight 124.16 g/mol [5]
Boiling Point 139 °C[6]
Flash Point 30 °C[6]
Density 0.98 g/mL[2]
Thermal Decomposition Temperature No data available[1][2]
Hazardous Decomposition Products (in case of fire) Carbon monoxide, Carbon dioxide, Hydrogen fluoride[1]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.

Protocol 2: Small-Scale Isothermal Stability Test

  • Setup: Place a small, known amount of this compound in a sealed reaction vial equipped with a pressure gauge and a sampling port.

  • Heating: Heat the vial to the desired reaction temperature in a controlled heating block.

  • Monitoring:

    • Monitor the pressure inside the vial over time. A significant increase in pressure indicates the formation of gaseous decomposition products.

    • At regular intervals, carefully take a small aliquot from the reaction mixture for analysis by GC-MS.

  • Analysis: Analyze the samples to quantify the amount of remaining this compound and to identify any decomposition products.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Start Start Weigh Weigh Sample Start->Weigh Place Place in TGA Pan Weigh->Place Heat Heat at Constant Rate Place->Heat Record Record Weight Loss Heat->Record Plot Plot Weight vs. Temp Record->Plot Determine Determine Onset Temp Plot->Determine

Caption: Workflow for Determining Thermal Stability using TGA.

Troubleshooting_Logic Issue Issue Encountered (e.g., Low Yield) Check_Temp Is Reaction Temp > Expected Decomposition Temp? Issue->Check_Temp Check_Catalyst Is Catalyst Known to Promote Decomposition? Issue->Check_Catalyst Check_Atmosphere Is Reaction Open to Air? Issue->Check_Atmosphere Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Change_Catalyst Action: Change/Reduce Catalyst Check_Catalyst->Change_Catalyst Yes Inert_Atmosphere Action: Use Inert Atmosphere Check_Atmosphere->Inert_Atmosphere Yes

Caption: Troubleshooting Logic for High-Temperature Reactions.

References

Identifying and characterizing byproducts in 1-Ethyl-4-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 1-Ethyl-4-fluorobenzene. The information is tailored to address common issues encountered during experimental procedures, with a focus on identifying and characterizing potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method is the Friedel-Crafts alkylation of fluorobenzene (B45895) with an ethylating agent, such as bromoethane (B45996) or iodoethane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.

Q2: What are the primary expected byproducts in the Friedel-Crafts ethylation of fluorobenzene?

A2: Due to the nature of the fluorine substituent on the benzene (B151609) ring, which is an ortho-, para- director, the primary byproducts are positional isomers. The main byproducts to anticipate are:

  • 1-Ethyl-2-fluorobenzene (ortho-isomer)

  • 1-Ethyl-3-fluorobenzene (meta-isomer)

Additionally, polyalkylation can occur, leading to the formation of diethylfluorobenzene isomers, although this is generally less favorable than monoalkylation under controlled conditions.[2]

Q3: Why is the formation of the para-isomer (this compound) generally favored over the ortho-isomer?

A3: While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para position is sterically less hindered. The ethyl group is relatively bulky, and its introduction at the ortho position is impeded by the adjacent fluorine atom. Consequently, the para-substituted product is typically the major isomer formed.

Q4: Can carbocation rearrangement be a significant issue in this synthesis?

A4: When using a primary ethylating agent like bromoethane, carbocation rearrangement is not a primary concern as the primary ethyl carbocation is not prone to rearrangement.[3][4] However, if other alkylating agents with longer chains were used, rearrangement to form more stable secondary or tertiary carbocations could become a significant side reaction.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Friedel-Crafts alkylation route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water present in the glassware, solvent, or reagents.[5]Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: In Friedel-Crafts reactions, the product can form a complex with the catalyst, rendering it inactive.[5]Use a stoichiometric amount of the Lewis acid catalyst relative to the alkylating agent.
Deactivated Aromatic Ring: While fluorobenzene is suitable, the presence of strongly deactivating groups on the aromatic ring would inhibit the reaction.[6]This is not an issue for the synthesis starting from fluorobenzene but is a critical consideration for substituted starting materials.
High Percentage of Ortho- and Meta-Isomers Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho-isomer.Maintain a low and controlled reaction temperature, typically starting at 0°C and allowing the reaction to proceed at or slightly below room temperature.
Reaction Time: Extended reaction times may allow for isomerization of the products.Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Presence of Polyalkylated Byproducts Incorrect Stoichiometry: Using a large excess of the ethylating agent or allowing the reaction to proceed for too long can lead to the product (this compound) undergoing a second alkylation.[2]Use a controlled molar ratio of fluorobenzene to the ethylating agent. A slight excess of fluorobenzene can help to minimize polyalkylation.
Difficult Separation of Isomers Similar Physical Properties: The boiling points and polarities of the ortho-, meta-, and para-isomers of ethylfluorobenzene are very similar, making separation by distillation or standard column chromatography challenging.Utilize high-resolution analytical techniques such as capillary Gas Chromatography (GC) for separation and quantification. For preparative separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase may be effective.[7]

Experimental Protocols

General Protocol for Friedel-Crafts Ethylation of Fluorobenzene

This protocol provides a general outline for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Fluorobenzene (anhydrous)

  • Bromoethane (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute, e.g., 2 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • In the dropping funnel, prepare a solution of fluorobenzene (1.0 equivalent) and bromoethane (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride slowly, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using GC or TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Byproduct Characterization

Accurate identification and quantification of byproducts are crucial for process optimization and ensuring the purity of the final product.

Analytical Techniques
Technique Application Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the crude reaction mixture.[8]The different isomers (ortho, meta, para) of ethylfluorobenzene will have slightly different retention times. The mass spectra will show a molecular ion peak at m/z = 124.15, corresponding to the molecular weight of ethylfluorobenzene. Fragmentation patterns can help confirm the structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and byproducts.¹H NMR: The aromatic region of the spectrum will be distinct for each isomer. The para-isomer will show a characteristic AA'BB' splitting pattern. The ortho- and meta-isomers will exhibit more complex splitting patterns due to the lower symmetry.[10][11][12]
¹³C NMR: The number of signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer will show fewer signals than the ortho- and meta-isomers.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of isomers.[7][13][14]A reverse-phase HPLC method using a C18 or a phenyl-based column can be developed to separate the isomers based on their subtle differences in polarity. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[15]

Data Presentation

Table 1: Representative GC-MS Data for Ethylfluorobenzene Isomers

Compound Retention Time (min) Key Mass Fragments (m/z)
1-Ethyl-2-fluorobenzeneHypothetical value: 8.2124 (M+), 109, 91
1-Ethyl-3-fluorobenzeneHypothetical value: 8.5124 (M+), 109, 91
This compoundHypothetical value: 8.7124 (M+), 109, 91

Note: Actual retention times will vary depending on the GC column and conditions used.

Mandatory Visualizations

Byproduct_Formation_Workflow start Start: Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr id_quant Identify & Quantify Byproducts (ortho, meta, polyalkylated) gcms->id_quant hplc->id_quant nmr->id_quant troubleshoot Troubleshoot Synthesis Conditions id_quant->troubleshoot optimize Optimize Reaction Parameters (Temperature, Time, Stoichiometry) troubleshoot->optimize

Caption: Workflow for Byproduct Identification and Synthesis Optimization.

Caption: Logical Troubleshooting Flowchart for Synthesis Issues.

References

Technical Support Center: Workup Procedures for 1-Ethyl-4-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching of reactions involving 1-Ethyl-4-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for quenching reactions involving organometallic derivatives of this compound?

A1: Reactions involving organometallic derivatives of this compound, such as Grignard or organolithium reagents, are highly exothermic and water-sensitive. The primary goal of quenching is to safely neutralize these reactive species. The general procedure involves the slow, controlled addition of a proton source, typically at a reduced temperature (e.g., in an ice bath) to manage the heat evolution. A common sequence of quenching agents is to start with a less reactive proton source and gradually move to a more reactive one. For instance, isopropanol (B130326) can be used first, followed by methanol, and finally water. For Grignard reactions, a common and effective method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1][2]

Q2: How should I quench a Friedel-Crafts acylation reaction where this compound is the substrate?

A2: Friedel-Crafts acylation reactions typically use a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which must be decomposed during the workup. The standard and safest procedure is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3][4][5] This process is highly exothermic and should be done with vigorous stirring in a fume hood to control the release of heat and HCl gas.

Q3: What safety precautions are essential during the quenching process?

A3: Safety is paramount when quenching these reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The quenching of organometallic reagents and Friedel-Crafts reactions is highly exothermic, so it is crucial to use an ice bath to control the temperature. Add the quenching agent slowly and dropwise to prevent a violent reaction and splashing. Never add water or other quenching agents rapidly to the reaction mixture.

Q4: Can the fluorine atom in this compound affect the workup procedure?

A4: Yes, the fluorine atom can influence the physicochemical properties of the reactants, products, and byproducts. The high electronegativity of fluorine can affect the electron distribution in the aromatic ring, potentially influencing the solubility of the compounds in the organic and aqueous phases during extraction.[6][7] While standard workup procedures are generally effective, be mindful that fluorinated compounds may exhibit different solubility profiles compared to their non-fluorinated analogs, which could necessitate adjustments to the extraction solvent system.

Troubleshooting Guide

Issue Possible Cause Solution
Violent or Uncontrolled Reaction During Quenching The quenching agent was added too quickly, or the reaction was not sufficiently cooled.Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.
Formation of an Emulsion During Extraction Finely divided solids (e.g., magnesium salts) or the properties of the fluorinated product may be stabilizing the emulsion.1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl to "salt out" the organic layer. 2. If solids are present, filter the entire mixture through a pad of Celite. 3. If the problem persists, consider removing the organic solvent via rotary evaporation and then re-dissolving the residue in a different extraction solvent.
Low Product Yield After Workup 1. The product may have some solubility in the aqueous layer. 2. Incomplete reaction or side reactions. 3. The product is volatile and was lost during solvent removal.1. Perform multiple extractions of the aqueous layer (e.g., 3 times) with the organic solvent. 2. Ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TTC) before quenching. 3. Use care during rotary evaporation, especially if the product has a low boiling point.
Gummy Precipitate Forms Between Layers Incomplete hydrolysis of metal salts or other insoluble byproducts.Continue washing with water or a dilute acid solution until the precipitate dissolves or is removed. Using a sufficient amount of drying agent (e.g., anhydrous magnesium sulfate) can help absorb some of these materials.

Experimental Protocols

Protocol 1: Workup for Friedel-Crafts Acylation of this compound

This protocol describes a general workup procedure for the acylation of this compound.

  • Preparation for Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Place this beaker in an ice bath to maintain a low temperature.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-acid slurry in the fume hood.[3][4]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the reaction solvent (e.g., dichloromethane).[3]

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Quantitative Data for a Representative Friedel-Crafts Acylation

The following table presents data for a similar Friedel-Crafts acylation reaction to provide an expected outcome.

Substrate Acylating Agent Product Yield
TolueneAcetyl Chloride4-Methylacetophenone85%[5]
Protocol 2: Workup for Grignard Reaction of this compound with Acetone (B3395972)

This protocol outlines the workup for the reaction of the Grignard reagent derived from 1-bromo-4-ethylbenzene (B134493) with acetone to produce 2-(4-ethylphenyl)propan-2-ol.

  • Preparation for Quenching: Cool the reaction flask in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture.[1][2] A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (typically ether or THF). Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter, and remove the solvent by rotary evaporation to yield the crude product.[2]

  • Purification: The crude tertiary alcohol can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether or hexane.[2]

Visualizations

quenching_workflow cluster_reaction Reaction Completion cluster_quenching Quenching cluster_workup Aqueous Workup cluster_isolation Product Isolation reaction_mixture Reaction Mixture (e.g., Grignard or Friedel-Crafts) quench Slow addition of quenching agent (e.g., aq. NH4Cl or ice/HCl) reaction_mixture->quench Cooling extraction Extraction with Organic Solvent quench->extraction washing Washing (e.g., with brine) extraction->washing drying Drying over Na2SO4 or MgSO4 washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for quenching and workup.

troubleshooting_logic start Emulsion Forms During Extraction? add_brine Add Saturated NaCl (Brine) start->add_brine Yes proceed Proceed with Workup start->proceed No check_brine Emulsion Resolved? add_brine->check_brine filter_celite Filter through Celite check_brine->filter_celite No check_brine->proceed Yes check_celite Emulsion Resolved? filter_celite->check_celite rotoevap Evaporate Solvent, Re-extract with New Solvent check_celite->rotoevap No check_celite->proceed Yes problem_persists Consult Supervisor rotoevap->problem_persists

Caption: Troubleshooting logic for emulsion formation during workup.

References

Purification of 1-Ethyl-4-fluorobenzene from reaction mixtures by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Ethyl-4-fluorobenzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of this compound from reaction mixtures using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My this compound is eluting with the solvent front (Rf value is too high). What should I do?

A1: An Rf value that is too high indicates that the mobile phase (eluent) is too polar. This compound is a relatively nonpolar compound and is moving too quickly through the polar silica (B1680970) gel stationary phase.[1][2] To resolve this, you need to decrease the polarity of your eluent system. If you are using a mixture, such as hexane/ethyl acetate (B1210297), decrease the proportion of the more polar component (ethyl acetate).[1]

Q2: My compound is not moving from the origin on the TLC plate or the column (Rf value is too low or zero). How can I fix this?

A2: A very low Rf value means the eluent is not polar enough to move the compound up the stationary phase.[3] You should gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this involves increasing the percentage of ethyl acetate. This will increase the competition for adsorption sites on the silica gel, allowing the compound to move further.[1]

Q3: I am seeing significant tailing or streaking of my compound spot on the TLC plate and in the column fractions. What is the cause?

A3: Tailing or streaking can be caused by several factors:

  • Sample Overloading: You may have loaded too much crude material onto the column or spotted too much on your TLC plate. Try using a more dilute sample.

  • Poor Solubility: The crude reaction mixture may not be fully soluble in the eluent system.[3] This can cause the compound to precipitate at the top of the column and streak as it slowly redissolves. Consider loading the sample using the "dry loading" method.[4]

  • Compound Instability: The compound might be degrading on the acidic silica gel.[3] You can test for stability by running a 2D TLC (run the plate in one direction, dry it, then rotate it 90 degrees and run it in a second solvent system).[3][4] If the spot decomposes, you may need to use a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[3]

Q4: The separation between this compound and a byproduct is very poor (Rf values are too close). How can I improve the resolution?

A4: When Rf values are very close, separation is challenging. Try the following:

  • Optimize the Eluent System: Test different solvent systems. Sometimes, using a combination of solvents with different properties (e.g., hexane/dichloromethane or hexane/toluene) can alter the selectivity and improve separation.[3]

  • Use a Finer Mesh Silica: Finer silica gel provides a larger surface area, which can lead to better separation, although it may require higher pressure for elution (flash chromatography).[4]

  • Column Dimensions: Use a longer, narrower column to increase the path length for separation.

  • Control the Flow Rate: A slower flow rate can sometimes improve the equilibrium process between the mobile and stationary phases, leading to better resolution.[4]

Q5: My column ran dry. Is the purification ruined?

A5: Allowing the solvent level to drop below the top of the silica gel is a common and serious problem.[4] It causes the stationary phase to crack and form channels, which leads to very poor separation as the sample will bypass the stationary phase. Unfortunately, the separation is compromised, and you will need to repack the column.

Q6: I can't dissolve my crude mixture in the nonpolar eluent for loading. What should I do?

A6: This is a common issue, especially with larger-scale reactions.[3] You should use the "dry loading" method. Dissolve your crude sample in a suitable, volatile solvent (like dichloromethane). Add dry silica gel (approximately 10-20 times the mass of your sample) to this solution and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.[4]

Data Presentation

This table summarizes key properties for this compound relevant to its purification by column chromatography.

PropertyValueReference(s)
Chemical Formula C₈H₉F[5][6]
Molecular Weight 124.16 g/mol [5][6][7]
Appearance Colorless to light yellow liquid[5]
Boiling Point ~139 °C[8]
Polarity Nonpolar / Weakly Polar[9][10]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[5][11]
Recommended Stationary Phase Silica Gel (Normal Phase)[1][2]
Typical Mobile Phase Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures[3][12]
Target TLC Rf Value ~0.3 - 0.4[3]

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane) - HPLC grade

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Pressurized air or nitrogen source for flash chromatography

Methodology:

  • Determine Optimal Eluent via TLC:

    • Dissolve a small amount of the crude reaction mixture in a volatile solvent.

    • Spot the solution onto a TLC plate.

    • Develop several TLC plates using different ratios of a nonpolar solvent to a slightly more polar solvent (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 95:5 Hexane:EtOAc).

    • The ideal eluent system will give the desired this compound spot an Rf value of approximately 0.3-0.4, with good separation from impurities.[3]

  • Pack the Column (Wet Slurry Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column.[13]

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.[12]

    • In a separate beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture you plan to use).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level fall below the top of the silica.[4]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[12]

  • Load the Sample:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent.[13] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.

    • Dry Loading (Recommended): If the sample is not soluble in the eluent, dissolve it in a solvent like dichloromethane, add silica gel, and evaporate to a dry powder.[4] Carefully add this powder to the top of the column.

  • Elute the Column and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using air or nitrogen (typically 1-2 psi for flash chromatography) to start the flow.[4]

    • Begin collecting fractions in separate test tubes or flasks. The size of the fractions will depend on the column size.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after your target compound has been collected.

  • Combine and Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.

Visualizations

Below is a troubleshooting workflow to guide researchers through common purification issues.

G start Problem with Purification issue1 Poor Separation (Spots Overlap) start->issue1 issue2 Compound Not Eluting (Rf ≈ 0) start->issue2 issue3 Compound Elutes Too Fast (Rf ≈ 1) start->issue3 issue4 Streaking or Tailing start->issue4 cause1a Incorrect Eluent Polarity issue1->cause1a Cause? cause1b Column Overloaded issue1->cause1b Cause? cause2a Eluent Not Polar Enough issue2->cause2a Cause? cause3a Eluent Too Polar issue3->cause3a Cause? cause4a Sample Too Concentrated issue4->cause4a Cause? cause4b Compound Degrading on Silica issue4->cause4b Cause? cause4c Poor Sample Solubility in Eluent issue4->cause4c Cause? sol1a Test New Solvent Systems (e.g., Hexane/DCM) cause1a->sol1a Solution sol1b Use Less Crude Material cause1b->sol1b Solution sol2a Increase % of Polar Solvent cause2a->sol2a Solution sol3a Decrease % of Polar Solvent cause3a->sol3a Solution sol4a Dilute Sample Before Loading cause4a->sol4a Solution sol4b Use Alumina or Deactivated Silica cause4b->sol4b Solution sol4c Use 'Dry Loading' Method cause4c->sol4c Solution

A troubleshooting workflow for column chromatography purification.

References

Effect of base selection on the outcome of 1-Ethyl-4-fluorobenzene coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving 1-ethyl-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in coupling reactions with this compound?

A1: Base selection is crucial as it influences multiple stages of the catalytic cycle in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] For Suzuki-Miyaura couplings, the base is required to activate the organoboron species, enhancing its nucleophilicity for the transmetalation step.[1][2] In Buchwald-Hartwig aminations, a strong base is typically needed to deprotonate the amine nucleophile or the palladium-amine complex.[3][4] The choice of base can significantly impact reaction rate, yield, selectivity, and the formation of byproducts.[1] Aryl fluorides like this compound are known to be challenging substrates, making the optimization of reaction parameters, including the base, even more critical.[5]

Q2: What are the most common types of bases used for coupling this compound?

A2: A variety of inorganic and organic bases are used. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1][6] For reactions requiring stronger basicity, such as Buchwald-Hartwig aminations, alkoxides like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[3][7] Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with inorganic bases.[3][7]

Q3: How does the strength of the base (pKa) affect the reaction outcome?

A3: The base's strength must be sufficient to facilitate the key steps of the catalytic cycle without decomposing the starting materials or products. Strong bases like NaOtBu (pKaH ≈ 19) are highly effective but can cause the decomposition of substrates with sensitive functional groups.[3][7] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ (pKaH ≈ 10) offer better functional group tolerance.[3][7] The choice is a trade-off between reactivity and substrate stability.

Q4: Can the solubility of the base impact my reaction?

A4: Yes, poor solubility of the base, particularly inorganic bases in organic solvents, is a common reason for low yields or reaction failure.[7] The heterogeneity of the reaction mixture can lead to poor reproducibility. Using a co-solvent like water or employing bases with better solubility in the chosen solvent, such as Cs₂CO₃, can mitigate this issue.[3] Vigorous stirring is also important to ensure proper mixing when using sparingly soluble inorganic bases.[3]

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Step
Insufficient Base Strength Aryl fluorides are less reactive than other aryl halides. A stronger base may be required for the oxidative addition or transmetalation step. Consider switching from a carbonate (e.g., K₂CO₃) to a phosphate (B84403) (K₃PO₄) or an alkoxide (NaOtBu), especially for Buchwald-Hartwig aminations.[7]
Poor Base Solubility The inorganic base may not be sufficiently soluble in your solvent. Try adding a small amount of water as a co-solvent (e.g., in a toluene/water mixture) or switch to a more soluble base like Cs₂CO₃.[1][3] Alternatively, using a phase-transfer catalyst can sometimes help.
Inappropriate Catalyst/Ligand Combination The chosen palladium catalyst and ligand may not be suitable for activating the C-F bond. For challenging substrates like aryl fluorides, consider using more electron-rich and bulky phosphine (B1218219) ligands.[7] Nickel catalysts have also shown promise for coupling aryl fluorides.[5][8]
Catalyst Inhibition Certain solvents like acetonitrile (B52724) and pyridine (B92270) can inhibit the palladium catalyst.[7] Ensure your solvent is appropriate for the reaction. Common choices include toluene, dioxane, and THF.[6][7]

Problem 2: Formation of Side Products

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This side reaction can be promoted by the presence of Pd(II) species and oxygen.[6] Ensure the reaction mixture is properly degassed. Using a weaker base or a fluoride (B91410) source like KF might also suppress homocoupling.[2][9]
Dehalogenation of this compound Dehalogenation can occur if a hydride source is present. This can sometimes be traced back to the solvent (e.g., an alcohol) or certain bases.[6] Ensure anhydrous conditions if necessary and consider a non-protic solvent.
Biaryl Byproduct Formation (Buchwald-Hartwig) This can be an issue, particularly when using chiral primary amines.[7] Optimizing the catalyst, ligand, and stoichiometry is crucial to minimize this side reaction.[7]
Substrate Decomposition A base that is too strong can lead to the decomposition of starting materials or products, especially if they contain sensitive functional groups.[7] Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7]

Below is a troubleshooting workflow to help guide your decision-making process when encountering issues with your coupling reaction.

TroubleshootingWorkflow start Start: Low Yield or No Reaction check_base_strength Is the base strong enough for C-F activation? start->check_base_strength increase_base_strength Switch to a stronger base (e.g., K2CO3 -> K3PO4 -> NaOtBu) check_base_strength->increase_base_strength No check_solubility Is the base soluble in the solvent? check_base_strength->check_solubility Yes increase_base_strength->check_solubility change_solvent Add co-solvent (e.g., H2O) or switch to a more soluble base (e.g., Cs2CO3) check_solubility->change_solvent No check_side_products Are side products observed? check_solubility->check_side_products Yes change_solvent->check_side_products homocoupling Homocoupling? -> Use weaker base, degas thoroughly check_side_products->homocoupling Yes (Homocoupling) decomposition Decomposition? -> Use weaker base (e.g., K2CO3, K3PO4) check_side_products->decomposition Yes (Decomposition) optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_side_products->optimize_catalyst No homocoupling->optimize_catalyst decomposition->optimize_catalyst end_success Reaction Successful optimize_catalyst->end_success

Caption: Troubleshooting workflow for this compound coupling reactions.

Comparative Data on Common Bases

The following table summarizes the characteristics of commonly used bases in palladium-catalyzed coupling reactions.

BaseTypepKaH (approx.)Common SolventsKey Considerations
NaOtBu Strong Organic19Toluene, Dioxane, THFVery effective for a broad range of substrates, but can cause decomposition of sensitive functional groups.[3][7]
LHMDS Strong Organic26THF, TolueneSimilar to NaOtBu; a very strong, non-nucleophilic base.
K₃PO₄ Weaker Inorganic12.3Toluene/Water, DioxaneA good alternative to strong bases for sensitive substrates; often provides good yields.[7]
Cs₂CO₃ Weaker Inorganic10Toluene, Dioxane, DMFGood solubility in many organic solvents compared to other carbonates; often a good choice for optimization.[3]
K₂CO₃ / Na₂CO₃ Weaker Inorganic10.3Toluene/Water, DMF/WaterInexpensive and commonly used, but solubility can be an issue in purely organic solvents.[10][11]
KF Weaker Inorganic3.2Methanol, THFCan be effective in Suzuki couplings, particularly with substrates prone to side reactions with stronger bases.[2][12]

Experimental Protocols

Below are general, non-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for experiments with this compound. Note: These are general guidelines; reaction conditions must be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a framework for screening different bases in the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Selected Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed Solvent (e.g., Toluene/H₂O 10:1 mixture, 10 mL)

Procedure:

  • To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the selected base.[1]

  • Cap the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Degassed Anhydrous Solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to an oven-dried reaction vessel with a magnetic stir bar.[7]

  • Add the this compound and the degassed solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully (e.g., with saturated aq. NH₄Cl if a strong base was used).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

The logical flow for setting up a coupling reaction is illustrated in the diagram below.

ExperimentalWorkflow prep 1. Preparation - Add solid reagents to dry flask (Aryl Halide, Catalyst, Ligand, Base) inert 2. Inert Atmosphere - Seal and purge flask with N2 or Ar prep->inert reagents 3. Reagent Addition - Add degassed solvent - Add liquid reagents (e.g., Amine) inert->reagents reaction 4. Reaction - Heat to desired temperature - Stir vigorously reagents->reaction monitor 5. Monitoring - Track progress via TLC, GC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool, quench, extract, and wash monitor->workup Complete purify 7. Purification - Column chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the homocoupling byproduct, 4,4'-diethyl-1,1'-biphenyl, during palladium-catalyzed cross-coupling reactions involving 1-Ethyl-4-fluorobenzene.

Troubleshooting Guide: High Homocoupling Observed

This guide provides a step-by-step approach to diagnose and resolve issues with homocoupling in your palladium-catalyzed reaction of this compound.

Q1: I am observing a significant amount of 4,4'-diethyl-1,1'-biphenyl in my reaction. What are the primary causes?

A1: The formation of the homocoupling product from this compound is primarily attributed to two factors: the presence of molecular oxygen and the prevalence of palladium(II) species in the catalytic cycle.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling side reaction.[2][4]

Q2: How can I effectively remove dissolved oxygen from my reaction mixture?

A2: Rigorous degassing of solvents and the reaction setup is crucial.[2] The most effective method is subsurface sparging with an inert gas like nitrogen or argon for at least 30 minutes prior to adding the catalyst.[4][5] Simply performing vacuum/inert gas backfill cycles may not be sufficient to remove all dissolved oxygen.[6]

Q3: My degassing procedure is thorough, but I still see homocoupling. What else can I do?

A3: If homocoupling persists, consider the following adjustments to your reaction conditions:

  • Palladium Precatalyst: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2] This minimizes the initial concentration of Pd(II).

  • Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help reduce any in-situ generated Pd(II) back to the active Pd(0) state without disrupting the primary catalytic cycle.[4][6]

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine (B1218219) ligands often favor the desired reductive elimination step.[1][7] Consider screening ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).[8]

  • Base and Solvent: The choice of base and solvent can impact catalyst stability and reactivity.[9] Stronger bases may accelerate the desired reaction, potentially outcompeting homocoupling.[9] The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[10][11] It is often beneficial to screen a variety of conditions.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for homocoupling in a Suzuki-Miyaura type reaction?

A4: Homocoupling of the organoboron reagent is believed to occur when two molecules of the boronic acid (or its derivative) react with a Pd(II) species. This results in the formation of the symmetrical biaryl and the reduction of Pd(II) to Pd(0).[1][4]

Q5: Can the choice of the boronic acid derivative of 1-Ethylbenzene affect homocoupling?

A5: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to degradation. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[2]

Q6: I am using an aryl chloride as the coupling partner for the this compound derived boronic acid. Are there special considerations?

A6: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more electron-rich and bulky ligands to promote the initial oxidative addition step.[1] If the oxidative addition is slow, it can allow more time for side reactions like homocoupling to occur. Therefore, optimizing the catalyst and ligand system is particularly important when using aryl chlorides.[12]

Data Presentation

Table 1: Effect of Degassing Method on Homocoupling of this compound Boronic Acid

EntryDegassing MethodInert GasHomocoupling (%)Desired Product (%)
1None (Air)-4552
23x Vacuum/N₂ CyclesNitrogen1285
3Subsurface Sparging (30 min)Nitrogen< 2> 95

Data is representative and based on general principles of minimizing homocoupling.

Table 2: Influence of Palladium Precatalyst and Additives

EntryPalladium SourceAdditive (1.5 equiv)Homocoupling (%)Desired Product (%)
1Pd(OAc)₂None1582
2Pd(PPh₃)₄None593
3Pd(OAc)₂HCO₂K394

Reaction conditions: this compound boronic acid, aryl bromide, base, solvent, all reactions performed under a nitrogen atmosphere after subsurface sparging. Data is illustrative.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using Subsurface Sparging

  • Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the this compound derived boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Degassing: Insert a long needle connected to a nitrogen or argon line below the surface of the solvent. Bubble the inert gas through the stirred solution for 30-60 minutes.

  • Catalyst Addition: While maintaining a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Procedure using a Mild Reducing Agent

  • Follow steps 1 and 2 from Protocol 1.

  • Additive: Add potassium formate (HCO₂K, 1.5 equiv) to the reaction mixture.

  • Degassing: Perform subsurface sparging as described in Protocol 1, step 3.

  • Catalyst Addition: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand.

  • Proceed with steps 5 and 6 from Protocol 1.

Visualizations

Homocoupling_Troubleshooting start High Homocoupling Observed degassing Review Degassing Procedure start->degassing Step 1 catalyst Evaluate Palladium Precatalyst degassing->catalyst If issue persists solution Homocoupling Minimized degassing->solution Issue Resolved additives Consider Mild Reducing Agent catalyst->additives If issue persists catalyst->solution Issue Resolved ligand Screen Ligands additives->ligand If issue persists additives->solution Issue Resolved conditions Optimize Base and Solvent ligand->conditions Further Optimization conditions->solution

Caption: Troubleshooting workflow for minimizing homocoupling.

Catalytic_Cycle cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 LₙPd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation (O₂) PdII_Ar LₙPd(II)(Ar)(X) OA->PdII_Ar Trans Transmetalation (Ar'-B(OR)₂) PdII_Ar->Trans PdII_Ar_Ar LₙPd(II)(Ar)(Ar') Trans->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Homocoupling 2 Ar'-B(OR)₂ PdII_O2->Homocoupling Homocoupling->Pd0 Reduction Byproduct Ar'-Ar' Homocoupling->Byproduct

Caption: Catalytic cycles for cross-coupling and homocoupling.

References

Stability of 1-Ethyl-4-fluorobenzene under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Ethyl-4-fluorobenzene under strong acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a stable compound under normal handling and storage conditions.[1][2] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[2] For long-term storage, it is recommended to keep it in a tightly closed container in a dry and well-ventilated place.[2]

Q2: How does this compound behave under strong acidic conditions?

Q3: What is the expected stability of this compound under strong basic conditions?

A3: this compound is listed as being incompatible with strong bases.[1] The C-F bond on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) under strong basic conditions, especially at elevated temperatures. This could lead to the displacement of the fluoride (B91410) ion by a hydroxide (B78521) ion or another nucleophile present in the reaction mixture, resulting in the formation of 4-ethylphenol (B45693) or other derivatives. The reaction rate is dependent on the base concentration, temperature, and solvent.

Q4: What are the potential degradation products of this compound?

A4: Under forced degradation conditions, the following are potential degradation products:

  • Under strong basic conditions: The primary degradation product would likely be 4-ethylphenol, resulting from the nucleophilic substitution of the fluorine atom.

  • Under oxidative conditions: Oxidation of the ethyl group could occur, leading to the formation of 1-(4-fluorophenyl)ethan-1-ol, 1-(4-fluorophenyl)ethan-1-one, or 4-fluorobenzoic acid.

  • In case of fire: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in strongly acidic or basic environments.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after treatment with a strong base. Degradation of this compound via nucleophilic aromatic substitution (SNAr).1. Confirm the identity of the new peak using a suitable analytical technique (e.g., LC-MS, GC-MS) to check for the presence of 4-ethylphenol or other substitution products. 2. Reduce the reaction temperature and/or the concentration of the base. 3. Decrease the reaction time. 4. Consider using a milder base if the reaction chemistry allows.
No reaction or incomplete reaction when this compound is used as a reactant in a basic medium. The basic conditions may be degrading the starting material before the desired reaction can occur.1. Analyze an aliquot of the reaction mixture at an early time point to assess the stability of the starting material. 2. If degradation is observed, explore alternative reaction conditions, such as using a non-nucleophilic base or protecting the C-F bond if it is not the reaction site.
Inconsistent results or poor reproducibility in experiments involving strong acids. While generally stable, minor degradation may occur under harsh acidic conditions, leading to variability.1. Carefully control the reaction parameters (temperature, acid concentration, time). 2. Perform a forced degradation study (see experimental protocol below) to understand the stability limits of the compound under your specific acidic conditions. 3. Ensure the acid used is free of impurities that could catalyze degradation.
Formation of char or dark-colored byproducts. This may indicate significant decomposition of the molecule, potentially at elevated temperatures in the presence of strong acids or bases.1. Lower the reaction temperature. 2. Reduce the concentration of the acid or base. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4]

Objective: To assess the stability of this compound under strong acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Methanol (B129727) (or other suitable organic solvent)

  • HPLC or GC system with a suitable column and detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase (for HPLC) or a suitable solvent (for GC) to the target analytical concentration.

  • Basic Stress:

    • In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M NaOH.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute as described above.

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC or GC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each stressed sample compared to the control.

    • Identify and, if possible, quantify any degradation products formed.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Result in Experiment check_conditions Were Strong Acid/Base Conditions Used? start->check_conditions other_issue Investigate Other Experimental Parameters (e.g., temperature, pressure, reagent purity) check_conditions->other_issue No degradation_suspected Potential Degradation of This compound check_conditions->degradation_suspected Yes no_strong_conditions No yes_strong_conditions Yes analyze_byproducts Analyze for Degradation Products (e.g., using LC-MS, GC-MS) degradation_suspected->analyze_byproducts degradation_confirmed Degradation Confirmed analyze_byproducts->degradation_confirmed Degradation Products Detected no_degradation Re-evaluate Other Causes for Unexpected Results analyze_byproducts->no_degradation No Degradation Products Detected modify_conditions Modify Reaction Conditions: - Lower Temperature - Reduce Acid/Base Concentration - Shorter Reaction Time - Consider Milder Reagents degradation_confirmed->modify_conditions re_run_experiment Re-run Experiment and Analyze Results modify_conditions->re_run_experiment no_degradation->other_issue

Caption: Troubleshooting workflow for unexpected experimental results.

ForcedDegradationProtocol cluster_stress_conditions Stress Conditions start Start: Prepare Stock Solution of This compound acid_stress Acid Stress: Add 1 M HCl, Incubate at 60°C start->acid_stress base_stress Base Stress: Add 1 M NaOH, Incubate at 60°C start->base_stress control Control: Add Water, Incubate at 60°C start->control sampling Take Aliquots at Time Points (0, 4, 8, 24h) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by Stability-Indicating Method (HPLC/GC) neutralize->analyze evaluate Evaluate Data: - Calculate % Degradation - Identify Degradation Products analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-Ethyl-4-fluorobenzene: ¹H NMR and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 1-Ethyl-4-fluorobenzene. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for quality control and research purposes.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Ensuring its purity is critical for the safety and efficacy of the final products. While several analytical techniques can be employed for purity determination, ¹H and ¹³C NMR spectroscopy offer distinct advantages in providing both qualitative and quantitative information about the target compound and any impurities present. This guide will delve into the specifics of using NMR for purity assessment and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy provides a detailed fingerprint of a molecule, with each signal corresponding to a unique chemical environment. By analyzing the chemical shifts, coupling constants, and signal integrals, one can confirm the structure of this compound and quantify its purity.

Table 1: ¹H NMR Data for this compound and Potential Impurities

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
This compound 7.15-7.25m-2HAr-H (ortho to F)
6.95-7.05m-2HAr-H (meta to F)
2.63q7.62H-CH₂-
1.23t7.63H-CH₃
Ethylbenzene (B125841)7.15-7.35m-5HAr-H
2.65q7.62H-CH₂-
1.24t7.63H-CH₃
4-Fluoroacetophenone[1]7.97-8.00q-2HAr-H (ortho to C=O)
7.13t8.82HAr-H (meta to C=O)
2.58s-3H-CH₃
4-Fluorostyrene7.35-7.45m-2HAr-H
6.95-7.05m-2HAr-H
6.65-6.75dd17.6, 10.91H=CH-
5.70-5.75d17.61H=CH₂ (trans)
5.20-5.25d10.91H=CH₂ (cis)

Table 2: ¹³C NMR Data for this compound and Potential Impurities

CompoundChemical Shift (δ) [ppm]Assignment
This compound 161.5 (d, ¹JCF = 243.5 Hz)C-F
138.0 (d, ⁴JCF = 3.2 Hz)C-CH₂CH₃
129.5 (d, ³JCF = 7.8 Hz)Ar-CH
115.0 (d, ²JCF = 21.2 Hz)Ar-CH
28.0-CH₂-
15.8-CH₃
Ethylbenzene[2]144.2C-CH₂CH₃
128.4Ar-CH
127.9Ar-CH
125.7Ar-CH
28.9-CH₂-
15.6-CH₃
4-Fluoroacetophenone[1]196.4C=O
165.8 (d, ¹JCF = 254.5 Hz)C-F
133.6C-C=O
131.0 (d, ³JCF = 9.2 Hz)Ar-CH
115.6 (d, ²JCF = 21.8 Hz)Ar-CH
26.5-CH₃
4-Fluorostyrene162.5 (d, ¹JCF = 247.0 Hz)C-F
136.5 (d, ⁴JCF = 3.0 Hz)C-CH=CH₂
133.0Ar-C
127.5 (d, ³JCF = 8.0 Hz)Ar-CH
115.5 (d, ²JCF = 21.5 Hz)Ar-CH
113.5=CH₂

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Key acquisition parameters for quantitative analysis include:

    • Pulse Angle: A 30° or smaller flip angle is recommended to ensure all protons are equally excited, especially when T₁ relaxation times are not known.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of any proton in the sample and the internal standard. A conservative value of 30-60 seconds is often sufficient.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For the analyte, the quartet of the methylene (B1212753) protons or the triplet of the methyl protons are suitable.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other techniques are also commonly used for purity assessment.

Table 3: Comparison of Analytical Techniques for Purity Assessment

FeatureNMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.Separates volatile components based on their boiling points and partitioning between a stationary and a mobile phase, followed by mass-based detection.
Quantitative Analysis Inherently quantitative; purity can be determined directly using an internal standard without the need for a calibration curve for the analyte.[3][4][5][6]Requires a calibration curve with a certified reference standard of the analyte for accurate quantification.Requires a calibration curve with a certified reference standard for accurate quantification.
Impurity Identification Provides structural information that can help in the identification of unknown impurities.Identification is based on retention time comparison with known standards. Co-elution can be an issue.Provides mass spectral data which aids in the identification of unknown volatile impurities.
Sample Throughput Relatively lower throughput due to longer acquisition times for quantitative analysis.High throughput, suitable for routine analysis of a large number of samples.High throughput for volatile compounds.
Advantages - Non-destructive- Provides structural confirmation- Universal detection for soluble compounds- High precision and accuracy- High sensitivity- Well-established for routine quality control- Can be automated for high throughput- Very high sensitivity and selectivity- Excellent for volatile impurities- Provides molecular weight and fragmentation information
Limitations - Lower sensitivity compared to chromatographic methods- Signal overlap in complex mixtures can be challenging- Requires a reference standard for each analyte for quantification- Co-eluting impurities can be missed- Limited to thermally stable and volatile compounds- Requires reference standards for quantification

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of purity assessment using NMR.

Purity_Assessment_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis Weigh_Sample Weigh Analyte Weigh_Standard Weigh Internal Standard Weigh_Sample->Weigh_Standard Dissolve Dissolve in Deuterated Solvent Weigh_Standard->Dissolve Tune_Shim Tune & Shim Spectrometer Dissolve->Tune_Shim Set_Parameters Set qNMR Parameters (Pulse Angle, D1, Scans) Tune_Shim->Set_Parameters Acquire_Spectrum Acquire Spectrum Set_Parameters->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Signals (Analyte & Standard) Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity Integrate_Signals->Calculate_Purity Purity_Report Purity_Report Calculate_Purity->Purity_Report Purity Report

Caption: Workflow for purity assessment of this compound using quantitative NMR (qNMR).

NMR_Interpretation_Logic cluster_Analyte Analyte Signals (this compound) cluster_Impurity Potential Impurity Signals NMR_Spectrum ¹H NMR Spectrum Aromatic_Signals Aromatic Multiplets (~7.0-7.2 ppm) NMR_Spectrum->Aromatic_Signals Ethyl_Signals Ethyl Group Signals (Quartet ~2.6 ppm, Triplet ~1.2 ppm) NMR_Spectrum->Ethyl_Signals Unidentified_Peaks Unidentified Peaks NMR_Spectrum->Unidentified_Peaks Solvent_Peaks Residual Solvent Peaks NMR_Spectrum->Solvent_Peaks Starting_Material_Peaks Starting Material/By-product Peaks NMR_Spectrum->Starting_Material_Peaks Correct_Integration Correct Integral Ratios (2:2:2:3) Aromatic_Signals->Correct_Integration Ethyl_Signals->Correct_Integration Purity_Conclusion Purity Assessment Correct_Integration->Purity_Conclusion High Purity Unidentified_Peaks->Purity_Conclusion Presence of Impurities Solvent_Peaks->Purity_Conclusion Presence of Impurities Starting_Material_Peaks->Purity_Conclusion Presence of Impurities

Caption: Logical flow for interpreting ¹H NMR spectra for the purity assessment of this compound.

Conclusion

For the comprehensive purity assessment of this compound, ¹H and ¹³C NMR spectroscopy are invaluable tools. They not only allow for accurate quantification but also provide structural information crucial for the identification of potential impurities. While HPLC and GC-MS are excellent for high-throughput screening and detection of volatile impurities, NMR offers a more complete picture of the sample's composition in a single, non-destructive analysis. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the required sample throughput.

References

A Comparative Guide to the Reactivity of 1-Ethyl-4-fluorobenzene and 1-Ethyl-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Halogenated aromatic compounds are fundamental intermediates, and understanding their relative reactivity is crucial for reaction design and optimization. This guide provides a detailed comparison of the reactivity of 1-ethyl-4-fluorobenzene and 1-ethyl-4-chlorobenzene in key organic transformations, supported by established chemical principles and illustrative experimental data from related compounds.

Executive Summary

The reactivity of this compound and 1-ethyl-4-chlorobenzene is dictated by the nature of the halogen substituent, which exerts opposing electronic effects. The high electronegativity of fluorine and chlorine deactivates the aromatic ring towards electrophilic attack via a strong inductive effect (-I). Conversely, lone pair donation from the halogens into the aromatic pi-system results in a resonance effect (+R) that activates the ring, particularly at the ortho and para positions. The interplay of these effects, along with the inherent strength of the carbon-halogen bond, governs the reactivity of these compounds in different reaction classes.

General Reactivity Trends:

  • Electrophilic Aromatic Substitution (EAS): this compound is generally more reactive than 1-ethyl-4-chlorobenzene. This is attributed to the more effective 2p-2p orbital overlap between fluorine and carbon, leading to a stronger resonance effect that outweighs its greater inductive withdrawal compared to chlorine.

  • Nucleophilic Aromatic Substitution (SNAr): this compound is significantly more reactive than its chloro-analogue, provided the aromatic ring is sufficiently activated by strong electron-withdrawing groups. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack, and the fluoride (B91410) ion is a better leaving group in the rate-determining step of many SNAr reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: 1-Ethyl-4-chlorobenzene is considerably more reactive than this compound. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium catalyst. The much greater strength of the C-F bond compared to the C-Cl bond presents a significant activation barrier for this step, often requiring specialized catalysts and harsher reaction conditions for the fluoro-compound.

Data Presentation

The following tables summarize the physical properties and comparative reactivity of the two compounds based on established principles and data from analogous systems.

Table 1: Physical Properties

PropertyThis compound1-Ethyl-4-chlorobenzene
Molecular Formula C₈H₉FC₈H₉Cl
Molecular Weight 124.15 g/mol 140.61 g/mol
Boiling Point 139 °C184 °C
Density 0.981 g/cm³1.045 g/mL at 25 °C[1]
Flash Point 30 °C60 °C[1]

Table 2: Comparative Reactivity in Key Transformations

Reaction TypeRelative ReactivityRationale
Electrophilic Aromatic Substitution This compound > 1-Ethyl-4-chlorobenzeneStronger +R effect of fluorine outweighs its stronger -I effect.
Nucleophilic Aromatic Substitution This compound >> 1-Ethyl-4-chlorobenzeneHigher electrophilicity of the C-F bond and better stabilization of the Meisenheimer complex.
Suzuki-Miyaura Coupling 1-Ethyl-4-chlorobenzene >> this compoundWeaker C-Cl bond facilitates the rate-limiting oxidative addition step.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.

Comparative Electrophilic Nitration

This protocol allows for a direct comparison of the reactivity of the two compounds towards an electrophile.

Reaction Scheme:

Ar-H + HNO₃/H₂SO₄ → Ar-NO₂ + H₂O

Procedure:

  • To two separate, identical round-bottom flasks equipped with magnetic stirrers and cooled in an ice bath (0 °C), add 10 mL of concentrated sulfuric acid.

  • Slowly add 2.5 mL of concentrated nitric acid to each flask while stirring.

  • To one flask, add 5 mmol of this compound dropwise over 10 minutes.

  • To the other flask, add 5 mmol of 1-ethyl-4-chlorobenzene dropwise over 10 minutes.

  • After the addition is complete, allow the reactions to stir at 0 °C for 30 minutes.

  • Carefully pour each reaction mixture into a separate beaker containing 50 g of crushed ice.

  • Extract each aqueous mixture with 3 x 20 mL of diethyl ether.

  • Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product yields and isomer distribution by GC-MS or ¹H NMR to determine the relative reactivity.

Comparative Suzuki-Miyaura Coupling

This protocol compares the efficiency of the two compounds in a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Ar-X + PhB(OH)₂ + Pd catalyst/base → Ar-Ph + HX

Procedure:

  • In two separate oven-dried Schlenk flasks, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • To one flask, add this compound (1.0 mmol).

  • To the other flask, add 1-ethyl-4-chlorobenzene (1.0 mmol).

  • Evacuate and backfill each flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 10 mL of toluene (B28343) and 2 mL of water) to each flask.

  • Heat both reactions at 90 °C and monitor the progress by TLC or GC analysis at regular intervals.

  • Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.

  • Dilute each reaction mixture with 20 mL of ethyl acetate (B1210297) and wash with 2 x 20 mL of water and 1 x 20 mL of brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica (B1680970) gel to determine the isolated yields, which will provide a measure of their relative reactivity.

Mandatory Visualization

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation A Aromatic Ring (1-Ethyl-4-halobenzene) I Arenium Ion Intermediate (Sigma Complex) A->I π electrons attack E Electrophile (E+) I2 Arenium Ion Intermediate B Base B->I2 P Substituted Product I2->P Aromaticity restored HB HB+

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar-X (1-Ethyl-4-halobenzene) ar_x->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_EAS Electrophilic Aromatic Substitution cluster_SNAr Nucleophilic Aromatic Substitution cluster_Coupling Palladium-Catalyzed Coupling EAS_F This compound (More Reactive) EAS_Cl 1-Ethyl-4-chlorobenzene (Less Reactive) SNAr_F This compound (Much More Reactive) SNAr_Cl 1-Ethyl-4-chlorobenzene (Much Less Reactive) Coupling_Cl 1-Ethyl-4-chlorobenzene (More Reactive) Coupling_F This compound (Less Reactive)

Caption: Summary of relative reactivity in different reaction types.

References

Reactivity in Electrophilic Aromatic Substitution: A Comparative Analysis of 1-Ethyl-4-fluorobenzene and 4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and other fine chemicals, a nuanced understanding of substituent effects on the reactivity of aromatic compounds is paramount. This guide provides a detailed comparison of the reactivity of 1-Ethyl-4-fluorobenzene and 4-fluorotoluene (B1294773) in electrophilic aromatic substitution (EAS) reactions. By examining the electronic and steric influences of the ethyl and methyl substituents in the context of a fluorine-substituted benzene (B151609) ring, this document aims to provide a predictive framework for reaction outcomes, supported by established chemical principles and detailed experimental protocols.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a substituted benzene ring in EAS reactions is governed by the interplay of inductive effects, resonance (or mesomeric) effects, hyperconjugation, and steric hindrance. In the case of this compound and 4-fluorotoluene, the activating alkyl groups (ethyl and methyl) and the deactivating but ortho-para directing fluorine atom collectively influence the rate and regioselectivity of the reaction.

Alkyl groups, such as methyl and ethyl, are generally considered activating groups in EAS reactions.[1] They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.[1] This activation is attributed to two main factors: the electron-donating inductive effect and hyperconjugation.[1]

  • Inductive Effect: Alkyl groups are less electronegative than the sp2-hybridized carbon atoms of the benzene ring, leading to a net donation of electron density through the sigma bond. The inductive effect of an ethyl group is generally considered to be slightly stronger than that of a methyl group.[2]

  • Hyperconjugation: This involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi-system of the aromatic ring. The methyl group in toluene (B28343) has three alpha-hydrogens available for hyperconjugation, while the ethyl group in ethylbenzene (B125841) has only two.[3] This suggests that the methyl group may be a more effective activator via hyperconjugation.[4]

The fluorine atom, on the other hand, exhibits a dual electronic effect. It is a strongly electronegative atom, and therefore, it deactivates the ring through a powerful electron-withdrawing inductive effect (-I).[5] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5] The inductive effect of halogens generally outweighs their resonance effect, leading to an overall deactivation compared to benzene.[5] However, fluorobenzene's reactivity is often comparable to that of benzene in some EAS reactions.[6][7]

The net effect on reactivity for this compound and 4-fluorotoluene is a balance between the activating influence of the alkyl group and the deactivating influence of the fluorine atom. The substitution will be directed to the positions ortho to the activating alkyl group (and meta to the fluorine).

Comparative Reactivity Analysis

The primary debate in comparing the reactivity of toluene and ethylbenzene centers on the relative contributions of the inductive effect and hyperconjugation. The slightly stronger inductive effect of the ethyl group suggests it might be more activating, while the greater number of C-H bonds available for hyperconjugation in the methyl group suggests it could be more activating.[4][8] In many electrophilic aromatic substitution reactions, toluene is observed to be slightly more reactive than ethylbenzene, suggesting that hyperconjugation plays a dominant role in stabilizing the arenium ion intermediate.[3]

Therefore, it is reasonable to predict that 4-fluorotoluene will be slightly more reactive than this compound in most electrophilic aromatic substitution reactions. The greater stabilizing effect of the methyl group's hyperconjugation is likely to outweigh the slightly stronger inductive effect of the ethyl group.

Furthermore, steric hindrance from the bulkier ethyl group in this compound can be expected to disfavor substitution at the positions ortho to the ethyl group to a greater extent than in 4-fluorotoluene.[9] This would likely lead to a higher proportion of the product substituted at the position para to the fluorine (and ortho to the alkyl group) for this compound compared to 4-fluorotoluene.

Data Presentation: Estimated Reactivity and Product Distribution

The following table summarizes the predicted relative reactivity and major product distribution for the nitration of this compound and 4-fluorotoluene. The values are estimations based on the known effects of the individual substituents.

CompoundRelative Reactivity (Estimated)Major ProductPredicted Major Isomer (%) (Estimated)
4-fluorotoluene 1.04-Fluoro-2-nitrotoluene~95%
This compound ~0.91-Ethyl-4-fluoro-2-nitrobenzene~90%

Note: The relative reactivity is normalized to 4-fluorotoluene. The major product is the isomer with the electrophile ortho to the alkyl group and meta to the fluorine atom. The percentages are estimations and can vary depending on the specific reaction conditions.

Experimental Protocols

The following are detailed, generalized experimental protocols for key electrophilic aromatic substitution reactions that can be adapted for this compound and 4-fluorotoluene.

Protocol for Competitive Nitration

This experiment allows for the direct comparison of the reactivity of the two substrates.

Materials:

  • This compound

  • 4-fluorotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid.[10]

  • In a separate flask, prepare an equimolar solution of this compound and 4-fluorotoluene in 10 mL of dichloromethane.

  • Slowly add the nitrating mixture dropwise to the solution of the aromatic compounds while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by carefully pouring the mixture over 20 g of crushed ice.

  • Separate the organic layer and wash it sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products from each starting material.[1]

Protocol for Friedel-Crafts Acylation with Acetic Anhydride

Materials:

  • This compound or 4-fluorotoluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 1.1 equivalents of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add 1.1 equivalents of acetic anhydride.

  • After stirring for 15 minutes, add 1.0 equivalent of either this compound or 4-fluorotoluene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

EAS_Reactivity_Comparison cluster_toluene 4-fluorotoluene cluster_ethylbenzene This compound T_Me Methyl Group (-CH3) T_Effects Electronic Effects T_Me->T_Effects Hyperconjugation (dominant) +I Effect T_F Fluorine (-F) T_F->T_Effects -I > +M E_Et Ethyl Group (-CH2CH3) E_Effects Electronic & Steric Effects E_Et->E_Effects +I Effect (stronger) Hyperconjugation (weaker) E_F Fluorine (-F) E_F->E_Effects -I > +M Steric Hindrance T_Reactivity Higher Reactivity T_Effects->T_Reactivity Overall Activating E_Reactivity Lower Reactivity E_Effects->E_Reactivity Slightly Less Activating

Caption: Comparison of factors influencing the EAS reactivity of the two compounds.

Experimental Workflow for Competitive Nitration

Competitive_Nitration_Workflow start Start: Equimolar Mixture of This compound & 4-fluorotoluene reaction Nitration (HNO3/H2SO4, 0-5 °C) start->reaction workup Aqueous Workup (H2O, NaHCO3) reaction->workup extraction Extraction with CH2Cl2 workup->extraction drying Drying (MgSO4) & Filtration extraction->drying concentration Solvent Removal drying->concentration analysis GC-MS Analysis concentration->analysis result Determine Product Ratio analysis->result

Caption: Workflow for the competitive nitration experiment.

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to GC-MS for Trace Impurity Profiling in 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Ethyl-4-fluorobenzene is paramount. Even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques for the identification and quantification of trace impurities, supported by experimental data and detailed protocols.

This compound is a key building block in the synthesis of various pharmaceuticals. Its volatile nature makes GC-MS a powerful and widely used analytical technique for impurity profiling. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, enabling the identification and quantification of trace-level volatile and semi-volatile organic impurities.

Unveiling Trace Contaminants: The Power of GC-MS

GC-MS is a cornerstone for analyzing volatile and semi-volatile compounds.[1] The technique's high separation efficiency and sensitive detection make it ideal for resolving complex mixtures and identifying unknown components.[2] For trace-level analysis, validation of the GC-MS method is crucial and should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure data integrity.[3][4]

A typical workflow for GC-MS analysis of trace impurities involves several key stages, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Headspace Headspace Generation (for volatile impurities) Sample->Headspace SPME Solid-Phase Microextraction (SPME) Dilution->SPME GC_Injection GC Injection Dilution->GC_Injection Headspace->GC_Injection SPME->GC_Injection GC_Separation Chromatographic Separation (e.g., on a capillary column) GC_Injection->GC_Separation MS_Ionization Ionization (e.g., Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection and Spectral Acquisition MS_Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Library_Search Mass Spectral Library Search (e.g., NIST) Chromatogram->Library_Search Quantification Quantification of Impurities Library_Search->Quantification Report Reporting Quantification->Report

Figure 1: General workflow for GC-MS analysis of trace impurities.

Experimental Protocol: A Practical Approach

While a specific validated method for this compound impurity profiling is not publicly available, a robust protocol can be designed based on established methods for similar aromatic compounds.

Sample Preparation (Headspace Analysis for Volatile Impurities):

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add a suitable dissolution solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

  • Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow volatile impurities to partition into the headspace.[3]

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode for trace analysis
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness[3][5]
Carrier Gas Helium, constant flow at 1.2 mL/min[5]
Oven Program Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min[3]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 35-350
Data Acquisition Full Scan Mode

Data Presentation: Understanding the Results

The primary outputs of a GC-MS analysis are a total ion chromatogram (TIC) and individual mass spectra for each separated component. The retention time in the chromatogram helps in separating the impurities from the main component, while the mass spectrum serves as a chemical fingerprint for identification.

Mass Spectrum of this compound:

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is crucial for confirming the identity of the main peak in the chromatogram.[6]

Table 1: Method Validation Parameters for Trace Impurity Analysis by GC-MS

The following table summarizes typical validation parameters for a GC-MS method for trace impurity analysis, based on ICH guidelines.[3][5]

Validation ParameterTypical Performance Criteria
Specificity The method should be able to resolve impurities from the main component and each other.
Limit of Detection (LOD) Typically in the range of 0.1 to 1 ppm for volatile impurities.
Limit of Quantitation (LOQ) Typically in the range of 0.5 to 5 ppm with acceptable precision and accuracy.[3]
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.99 for the calibration curve of each impurity.[3]
Accuracy (% Recovery) Typically within 80-120% for spiked samples at different concentration levels.[3]
Precision (% RSD) Repeatability and intermediate precision should have a relative standard deviation (RSD) of ≤ 15%.

Beyond GC-MS: A Look at Alternative and Complementary Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain types of impurities.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Excellent for volatile and semi-volatile impurities, high sensitivity, and structural information from mass spectra.[1]Not suitable for non-volatile or thermally labile compounds.Identifying and quantifying residual solvents, starting materials, and volatile by-products.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by mass analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. High sensitivity and selectivity.[7]May have lower resolution for some volatile compounds compared to GC.Analyzing non-volatile impurities, degradation products, and high molecular weight compounds.[7]
High-Resolution Mass Spectrometry (HRMS) (e.g., GC-Orbitrap MS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Unambiguous identification of unknown impurities by providing their elemental formula.[8]Higher instrument cost and complexity.Structural elucidation of unknown impurities and confirmation of identified compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field.The gold standard for structural elucidation of unknown compounds.Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations.Definitive structural confirmation of isolated impurities.

Logical Relationships in Analytical Method Selection

The choice of an analytical technique depends on the nature of the impurities and the analytical objective.

Method_Selection cluster_impurity Impurity Characteristics cluster_objective Analytical Objective cluster_technique Analytical Technique Volatility Volatility & Thermal Stability GC_MS GC-MS Volatility->GC_MS High LC_MS LC-MS Volatility->LC_MS Low Polarity Polarity Polarity->GC_MS Low Polarity->LC_MS High Concentration Concentration Level Concentration->GC_MS Trace Concentration->LC_MS Trace NMR NMR Concentration->NMR Higher Identification Identification Identification->GC_MS Identification->LC_MS HRMS High-Resolution MS Identification->HRMS Quantification Quantification Quantification->GC_MS Quantification->LC_MS Structure_Elucidation Structure Elucidation Structure_Elucidation->HRMS Structure_Elucidation->NMR

Figure 2: Logical guide for selecting an analytical technique.

Conclusion

GC-MS remains a robust and reliable technique for the identification and quantification of trace volatile and semi-volatile impurities in this compound. Its high sensitivity and specificity, coupled with extensive spectral libraries, make it an invaluable tool in pharmaceutical quality control. However, for a comprehensive impurity profile, especially when non-volatile or thermally labile species are suspected, complementary techniques such as LC-MS and NMR should be employed. The selection of the most appropriate analytical strategy depends on a thorough understanding of the potential impurities and the specific requirements of the analysis. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a critical step. The Suzuki-Miyaura coupling reaction stands as a powerful tool for this purpose. This guide provides a comparative study of various palladium catalysts for the Suzuki coupling of 1-Ethyl-4-fluorobenzene, a substrate of interest in the synthesis of complex organic molecules. The comparison focuses on catalyst performance based on available experimental data, offering insights into catalyst selection for optimal reaction outcomes.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. While aryl bromides and iodides are common substrates, the use of more readily available and cost-effective aryl fluorides like this compound presents a synthetic advantage. However, the inert nature of the C-F bond necessitates the use of highly active catalyst systems. This guide examines the performance of different classes of palladium catalysts for this specific transformation.

Performance Comparison of Palladium Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of selected palladium catalysts in the Suzuki coupling of aryl fluorides, with a focus on substrates structurally similar to this compound, coupled with phenylboronic acid. Due to the limited availability of direct comparative studies on this compound, data from closely related aryl fluorides are included to provide valuable insights.

Catalyst SystemAryl HalideCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd-PEPPSI-CMP 1-Chloro-4-fluorobenzene0.5K₂CO₃Methanol801292[1]
Pd(OAc)₂ / SPhos 4-Fluorobenzoic Acid2 (Pd), 4 (Ligand)K₃PO₄1,4-Dioxane/Water100-120Not SpecifiedHigh (Implied)[2]
G-COOH-Pd-10 1-Bromo-4-fluorobenzene-K₂CO₃DMF/H₂O1103~90[3]

Note: The data presented is based on published literature and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask or a sealed reaction vial is charged with the aryl fluoride (B91410) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (as specified), the ligand (if required), and the base (2.0 eq.). The vessel is then sealed and purged with an inert gas (e.g., Argon or Nitrogen). The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction involves a series of well-defined steps, from the preparation of the reaction mixture to the final purification of the product. The underlying catalytic cycle, which is fundamental to the transformation, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide Boronic Acid Base Mixing Mixing under Inert Atmosphere Reagents->Mixing Catalyst Palladium Catalyst Ligand Catalyst->Mixing Solvent Anhydrous, Degassed Solvent Solvent->Mixing Heating Heating & Stirring Mixing->Heating Quenching Aqueous Workup Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' Ln ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArBOH2 Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Directing Effects of Ethyl and Fluoro Groups in 1-Ethyl-4-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the directing effects of the ethyl and fluoro substituents in electrophilic aromatic substitution (EAS) reactions on 1-ethyl-4-fluorobenzene. By examining the interplay of inductive and resonance effects, this document aims to predict and explain the regioselectivity of common EAS reactions, offering valuable insights for synthetic strategy and drug design.

Introduction to Directing Effects

In electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring govern the position of subsequent substitutions. This directive influence stems from a combination of inductive and resonance effects, which alter the electron density at different positions on the ring and stabilize or destabilize the carbocation intermediate (arenium ion) formed during the reaction.

  • Ethyl Group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. Its activating nature is due to a positive inductive effect (+I), where the alkyl group donates electron density to the ring, and hyperconjugation, which further stabilizes the arenium ion.

  • Fluoro Group (-F): A deactivating group that also directs incoming electrophiles to the ortho and para positions. Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its positive resonance effect (+M), involving the donation of a lone pair of electrons, enriches the ortho and para positions with electron density and stabilizes the corresponding arenium ions.[1][2]

In this compound, these two groups exert competing and cooperating influences on the four available positions for substitution.

Predicted Regioselectivity in this compound

The ethyl group at position 1 strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the fluoro group). The fluoro group at position 4 deactivates the ring overall but directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

Therefore, the substitution pattern on this compound will be a result of the following:

  • Positions 2 and 6: These positions are ortho to the activating ethyl group and meta to the deactivating fluoro group. The activating effect of the ethyl group is expected to be dominant, making these positions favorable for substitution.

  • Positions 3 and 5: These positions are ortho to the deactivating fluoro group and meta to the activating ethyl group. Substitution at these positions is expected to be less favorable compared to positions 2 and 6.

Based on this analysis, the primary products of electrophilic aromatic substitution on this compound are expected to be the 2-substituted isomers.

dot graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} END_DOT Figure 1: Logical relationship of directing effects in this compound.

Comparison of Electrophilic Aromatic Substitution Reactions

While specific experimental data for the electrophilic aromatic substitution of this compound is not extensively available in the literature, we can predict the outcomes based on data from analogous compounds and the known principles of directing effects. The following sections provide a comparative overview of common EAS reactions.

Nitration

Predicted Outcome: Nitration of this compound is expected to yield predominantly 1-ethyl-4-fluoro-2-nitrobenzene . A smaller amount of the 3-nitro isomer may also be formed.

ReactantMajor ProductMinor Product(s)Reference Compound Data
This compound1-Ethyl-4-fluoro-2-nitrobenzene1-Ethyl-4-fluoro-3-nitrobenzeneNitration of fluorobenzene (B45895) yields 86% para and 13% ortho products. Nitration of toluene (B28343) yields 58% ortho, 37% para, and 5% meta products.
Halogenation (Bromination)

Predicted Outcome: Bromination is predicted to favor substitution at the position ortho to the ethyl group, resulting in 1-bromo-2-ethyl-5-fluorobenzene .

ReactantMajor ProductMinor Product(s)Reference Compound Data
This compound1-Bromo-2-ethyl-5-fluorobenzene2-Bromo-1-ethyl-4-fluorobenzeneBromination of fluorobenzene is highly para-selective. Bromination of ethylbenzene (B125841) yields a mixture of ortho and para isomers, with the para isomer being the major product due to sterics.
Sulfonation

Predicted Outcome: Sulfonation is expected to yield primarily 2-ethyl-5-fluorobenzenesulfonic acid .

ReactantMajor ProductMinor Product(s)Reference Compound Data
This compound2-Ethyl-5-fluorobenzenesulfonic acid3-Ethyl-4-fluorobenzenesulfonic acidSulfonation is sensitive to reaction conditions and can be reversible. For ethylbenzene, the para isomer is the major product.
Friedel-Crafts Acylation

Predicted Outcome: Acylation is highly sensitive to steric hindrance. Therefore, the major product is expected to be 1-(2-ethyl-5-fluorophenyl)ethanone , where the acyl group adds to the less sterically hindered position ortho to the ethyl group.

ReactantMajor ProductMinor Product(s)Reference Compound Data
This compound1-(2-Ethyl-5-fluorophenyl)ethanone1-(3-Ethyl-4-fluorophenyl)ethanoneFriedel-Crafts acylation of ethylbenzene gives predominantly the para isomer (78%).

Experimental Protocols

The following are general experimental protocols that can be adapted for the electrophilic aromatic substitution of this compound.

General Nitration Protocol
  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction: To the cooled nitrating mixture, add this compound dropwise while maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by column chromatography or distillation.

Nitration_Workflow

General Bromination Protocol
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask protected from light.

  • Addition of Bromine: Add a solution of bromine in the same solvent dropwise to the flask with stirring at room temperature. A Lewis acid catalyst (e.g., FeBr₃) may be required.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the excess bromine with a solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

General Sulfonation Protocol
  • Reaction: In a round-bottom flask, add this compound to fuming sulfuric acid (or concentrated sulfuric acid) at a controlled temperature (e.g., 0-25°C).

  • Work-up: After stirring for a set period, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate.

  • Isolation: Isolate the solid product by filtration. If the product is soluble, it can be isolated by salting out with sodium chloride and then filtering. The product can be purified by recrystallization.

General Friedel-Crafts Acylation Protocol
  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the cooled suspension.

  • Reaction: Add this compound dropwise to the mixture and stir at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer with water, dilute sodium bicarbonate, and brine. Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.

Conclusion

The directing effects of the ethyl and fluoro groups in this compound lead to a predictable regioselectivity in electrophilic aromatic substitution reactions. The activating, ortho, para-directing ethyl group is the dominant director, leading to substitution primarily at the 2-position. The deactivating, yet ortho, para-directing fluoro group has a lesser influence on the substitution pattern. This guide provides a theoretical framework and adaptable experimental protocols for researchers exploring the reactivity of this and similar disubstituted benzene derivatives. It is important to note that the actual product distributions can be influenced by reaction conditions such as temperature, solvent, and catalyst, and experimental verification is always recommended.

References

Benchmarking the Performance of 1-Ethyl-4-fluorobenzene Against Other Fluorinated Synthons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorinated synthons is a critical decision that significantly impacts the efficiency, yield, and overall success of synthetic routes. This guide provides an objective comparison of the performance of 1-Ethyl-4-fluorobenzene and other common fluorinated synthons, including 4-fluoroanisole (B119533), 1-bromo-4-fluorobenzene (B142099), and 4-fluorotoluene (B1294773), in key palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data to aid in the strategic selection of these versatile building blocks.

Executive Summary

Fluorinated aromatic compounds are indispensable in medicinal chemistry and materials science. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The choice of the fluorinated synthon often depends on the desired reaction, the required reactivity, and the tolerance of other functional groups. While 1-bromo-4-fluorobenzene offers a reactive C-Br bond for a wide range of cross-coupling reactions, synthons with a C-F bond, such as this compound, 4-fluoroanisole, and 4-fluorotoluene, present a different reactivity profile, often requiring specific catalytic systems for activation.

This guide benchmarks these synthons in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physical and Chemical Properties

A fundamental understanding of the physical properties of each synthon is essential for reaction setup and scale-up.

PropertyThis compound4-Fluoroanisole1-Bromo-4-fluorobenzene4-Fluorotoluene
Molecular Formula C₈H₉FC₇H₇FOC₆H₄BrFC₇H₇F
Molecular Weight 124.15 g/mol 126.13 g/mol 175.00 g/mol 110.13 g/mol
Boiling Point 139 °C157 °C[1]150 °C[2]116 °C[3]
Melting Point --45 °C[1][4]-16 °C[2]-56 °C[3]
Density 0.98 g/mL1.114 g/mL[1][4]1.593 g/mL[2]1.0 g/mL[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl structures. The reactivity of fluorinated synthons in this reaction is highly dependent on the nature of the carbon-halogen bond.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[5]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhostBuOKMeOH/THF--High
4-ChloroanisolePhenylboronic acid[Pd₂(dba)₃] / Phosphine (B1218219) 6tBuOKDioxane--91.5[4]

Discussion on this compound: Based on the general principles of C-F bond activation, this compound would be expected to be a challenging substrate for Suzuki-Miyaura coupling under standard conditions. The strong C-F bond requires specialized, highly active catalyst systems, often employing electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. The ethyl group is a weak electron-donating group, which would have a minor electronic effect on the reactivity of the C-F bond compared to the methoxy (B1213986) group in 4-fluoroanisole (electron-donating) or the methyl group in 4-fluorotoluene (weakly electron-donating).

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Specific, direct comparative experimental data for the Buchwald-Hartwig amination of this compound remains elusive in the reviewed literature. However, data for analogous fluorinated synthons demonstrates the feasibility of C-N bond formation.

Aryl HalideAmine PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene (B28343)10024High
4-ChloroanisoleDiphenylaminePd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneReflux1665[6]
2-Bromo-13α-estrone 3-methyl ether (analogue)AnilinePd(OAc)₂ / XPhosKOtBuToluene1000.17High[7]

Discussion on this compound: For the Buchwald-Hartwig amination, activating the C-F bond of this compound would necessitate the use of advanced catalyst systems. The reaction's success would be highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. The electronic contribution of the ethyl group is not expected to significantly hinder or promote the reaction compared to other alkyl or alkoxy substituents.

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the cross-coupling reactions of fluorinated synthons. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations of Key Processes

To further aid in the understanding of these critical reactions, the following diagrams illustrate the general workflows and catalytic cycles.

Suzuki_Miyaura_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill) A->B 1. C Solvent Addition (Degassed) B->C 2. D Heating & Stirring C->D 3. E Reaction Monitoring (TLC/GC-MS) D->E 4. F Work-up (Extraction & Washing) E->F 5. G Purification (Column Chromatography) F->G 6. H Product G->H 7.

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine Ar-Pd(II)-NHR'R''X ArPdX->ArPdAmine + HNR'R'' ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdAmine->ArPdAmido - Base-H⁺X⁻ Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination Product->Pd0 Regenerated Catalyst

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The selection of a fluorinated synthon for cross-coupling reactions is a nuanced decision that requires careful consideration of the reactivity of the C-X bond, the desired reaction conditions, and the cost and availability of the starting materials. 1-Bromo-4-fluorobenzene stands out as a highly reactive and versatile substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions due to the lability of the C-Br bond. In contrast, this compound, 4-fluoroanisole, and 4-fluorotoluene, which possess a more robust C-F or C-Cl bond, generally require more specialized and reactive catalyst systems for efficient coupling.

While direct experimental data for this compound in these specific, widely-used cross-coupling reactions is not extensively reported in the surveyed literature, its performance can be inferred from the behavior of structurally similar synthons. The development of new catalytic systems continues to expand the scope of C-F bond activation, and it is anticipated that the utility of synthons like this compound will continue to grow. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

Stability Under Oxidative Stress: A Comparative Analysis of 1-Ethyl-4-fluorobenzene and Alternative Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 1-Ethyl-4-fluorobenzene and structurally related alternative compounds—ethylbenzene (B125841), fluorobenzene, 4-ethylphenol (B45693), and 4-ethylanisole—under oxidative stress conditions. The information presented herein is intended to assist researchers in selecting appropriate compounds for applications where stability in an oxidative environment is a critical factor. While direct comparative quantitative data from a single study is not publicly available, this guide synthesizes existing knowledge on the oxidative degradation of aromatic compounds to provide a qualitative comparison and detailed experimental protocols for researchers wishing to conduct their own stability studies.

Qualitative Comparison of Oxidative Stability

The susceptibility of an aromatic compound to oxidative degradation is influenced by the nature of the substituents on the benzene (B151609) ring. Electron-donating groups generally activate the ring, making it more susceptible to oxidation, while electron-withdrawing groups tend to deactivate it.

Based on these principles, a qualitative ranking of the expected stability of the compared compounds under oxidative stress is as follows:

Most Stable > Least Stable

  • Fluorobenzene: The fluorine atom is a strongly electronegative, electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, a common mechanism in oxidative degradation.

  • This compound: The presence of the deactivating fluorine atom is expected to confer significant stability. The ethyl group is weakly activating, but its effect is likely outweighed by the deactivating effect of the fluorine atom.

  • Ethylbenzene: The ethyl group is an electron-donating group, which activates the benzene ring, making it more prone to oxidation compared to fluorinated analogs. Metabolic studies show that ethylbenzene is oxidized to various phenolic and hydroxylated products.[1]

  • 4-Ethylanisole: The methoxy (B1213986) group is a stronger activating group than the ethyl group, making the aromatic ring more electron-rich and thus more susceptible to oxidation.

  • 4-Ethylphenol: The hydroxyl group of a phenol (B47542) is a very strong activating group and is itself susceptible to oxidation, often leading to the formation of quinone-type byproducts.[2] This makes 4-ethylphenol the most likely to be unstable under oxidative stress.

Data Summary: Potential Oxidative Degradation Products

The following table summarizes the likely degradation products of each compound under forced oxidative conditions, such as exposure to hydrogen peroxide. The identification of these products is typically carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[1][3]

Compound Potential Oxidative Degradation Products Relevant Analytical Techniques
This compound 4-Fluoroacetophenone, 1-(4-fluorophenyl)ethanol, 4-Ethyl-2-fluorophenol, 4-Ethyl-3-fluorophenolGC-MS, HPLC-MS
Ethylbenzene Acetophenone, 1-Phenylethanol, 2-Ethylphenol, 4-Ethylphenol, Ethylhydroquinone, 4-Ethylcatechol[1]GC-MS, HPLC-MS
Fluorobenzene 4-Fluorocatechol, Catechol[3]HPLC-MS, Ion Chromatography
4-Ethylphenol 4-Ethylcatechol, 4-Ethyl-1,2-benzoquinone, and other quinone-type byproducts[2]HPLC-UV/MS
4-Ethylanisole 4-Methoxyacetophenone, 1-(4-methoxyphenyl)ethanol, 4-Ethylguaiacol (if hydroxylation occurs)GC-MS, HPLC-MS

Experimental Protocols

Forced Degradation Study Under Oxidative Stress

This protocol outlines a typical procedure for assessing the stability of a compound under oxidative stress, as recommended by ICH guidelines.

1. Objective: To evaluate the stability of the test compound and its alternatives when subjected to an oxidizing agent and to identify the resulting degradation products.

2. Materials:

  • Test compounds (this compound, Ethylbenzene, Fluorobenzene, 4-Ethylphenol, 4-Ethylanisole)
  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (deionized or HPLC grade)
  • pH meter
  • Volumetric flasks, pipettes, and vials
  • HPLC system with a UV/PDA detector and/or a mass spectrometer
  • GC-MS system

3. Procedure:

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound at each time point for each stress condition.
  • Compare the degradation profiles of the different compounds.
  • Characterize the major degradation products based on their mass spectral data.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) control Control Sample stock->control stress_3 3% H2O2 Sample stock->stress_3 stress_30 30% H2O2 Sample stock->stress_30 incubation Incubation (Room Temp, Dark) control->incubation stress_3->incubation stress_30->incubation quenching Quenching (optional) incubation->quenching hplc HPLC-UV/PDA Analysis quenching->hplc ms LC-MS or GC-MS Analysis hplc->ms degradation Degradation Profile hplc->degradation identification Degradant Identification ms->identification

Caption: Workflow for the forced degradation study under oxidative stress.

Plausible Oxidative Degradation Pathway of this compound

G A This compound B 1-(4-Fluorophenyl)ethanol A->B Oxidation of ethyl group D 4-Ethyl-2-fluorophenol A->D Ring Hydroxylation E 4-Ethyl-3-fluorophenol A->E Ring Hydroxylation C 4-Fluoroacetophenone B->C Further Oxidation

Caption: A plausible oxidative degradation pathway for this compound.

References

Navigating the Synthesis of 1-Ethyl-4-fluorobenzene Derivatives: A Comparative Guide to Reaction Intermediates and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of derivatives from 1-Ethyl-4-fluorobenzene is a critical step in the discovery of novel chemical entities. This guide provides a comprehensive analysis of the key reaction intermediates and compares the primary synthetic pathways—electrophilic aromatic substitution and Suzuki-Miyaura coupling—offering insights into their respective mechanisms, yields, and experimental considerations.

The introduction of functional groups to the this compound scaffold is pivotal for modulating its physicochemical and pharmacological properties. Understanding the transient species, or reaction intermediates, that govern these transformations is paramount for optimizing reaction conditions and achieving desired product outcomes. This guide delves into the intermediates of two major synthetic strategies: electrophilic aromatic substitution, specifically Friedel-Crafts acylation and nitration, and the palladium-catalyzed Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution: A Tale of Two Intermediates

Electrophilic aromatic substitution (EAS) on this compound is a cornerstone of its derivatization. The fluorine atom, while being an ortho-, para-director, is also a deactivating group due to its high electronegativity. The ethyl group, conversely, is an activating ortho-, para-director. This interplay of electronic effects influences the regioselectivity and reaction rates.

Friedel-Crafts Acylation: The Acylium Ion Intermediate

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a common strategy for synthesizing ketone derivatives. The key intermediate in this reaction is the acylium ion . This highly electrophilic species is typically generated in situ by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring of this compound. The stability of the acylium ion is a crucial factor, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylation. The subsequent loss of a proton from the resulting sigma complex (also known as a Wheland intermediate) restores aromaticity and yields the acylated product.

Friedel_Crafts_Acylation This compound This compound Sigma_Complex Sigma Complex (Intermediate) This compound->Sigma_Complex Acyl_Chloride_AlCl3 Acyl Chloride / AlCl₃ Acylium_Ion Acylium Ion (Intermediate) Acyl_Chloride_AlCl3->Acylium_Ion Generation Acylium_Ion->Sigma_Complex Attack Acylated_Product Acylated Product Sigma_Complex->Acylated_Product Deprotonation

Figure 1. Friedel-Crafts Acylation Workflow

Nitration: The Nitronium Ion Intermediate

Nitration, the introduction of a nitro group (-NO₂), is another fundamental EAS reaction. This process is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reactive electrophile in this reaction is the nitronium ion (NO₂⁺), a powerful electrophile generated from the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.

The nitronium ion then attacks the this compound ring to form a resonance-stabilized carbocation intermediate, the sigma complex. Deprotonation of this intermediate by a weak base in the reaction mixture, such as the bisulfate ion, regenerates the aromatic ring and yields the nitro-substituted derivative. The directing effects of the ethyl and fluoro groups primarily lead to the formation of ortho- and para-nitro isomers.

Nitration_Workflow This compound This compound Sigma_Complex Sigma Complex (Intermediate) This compound->Sigma_Complex HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium_Ion Nitronium Ion (NO₂⁺) (Intermediate) HNO3_H2SO4->Nitronium_Ion Generation Nitronium_Ion->Sigma_Complex Attack Nitro_Product Nitro Product Sigma_Complex->Nitro_Product Deprotonation

Figure 2. Nitration Reaction Pathway

Suzuki-Miyaura Coupling: A Palladium-Catalyzed Alternative

As an alternative to electrophilic substitution, the Suzuki-Miyaura coupling offers a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a base.

To synthesize derivatives of this compound via this route, one could start with a halogenated derivative of this compound (e.g., 1-bromo-4-ethyl-2-fluorobenzene) and couple it with a suitable boronic acid. The catalytic cycle involves a series of well-defined organometallic intermediates, including oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R¹-Pd(II)-R² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetalation

Figure 3. Catalytic Cycle of Suzuki-Miyaura Coupling

Comparative Analysis of Synthetic Routes

The choice between electrophilic aromatic substitution and Suzuki-Miyaura coupling depends on several factors, including the desired product, available starting materials, and functional group tolerance.

Reaction TypeKey Intermediate(s)Typical ReagentsTypical YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Acylium Ion, Sigma ComplexAcyl Halide/Anhydride, AlCl₃Moderate to HighForms C-C bonds directly on the aromatic ring.Requires stoichiometric amounts of Lewis acid; sensitive to moisture.
Nitration Nitronium Ion, Sigma ComplexConc. HNO₃, Conc. H₂SO₄Good to HighWell-established and high-yielding reaction.Harsh acidic conditions; potential for polysubstitution.
Suzuki-Miyaura Coupling Pd(0), Pd(II) complexesAryl Halide, Boronic Acid, Pd catalyst, BaseGood to ExcellentMild reaction conditions; high functional group tolerance.Requires pre-functionalized starting materials; catalyst cost.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of this compound

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C is added the acyl chloride dropwise. This compound is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography or distillation.

General Procedure for Nitration of this compound

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. This compound is added dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (e.g., a brominated derivative of this compound), the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Conclusion

The synthesis of derivatives from this compound can be effectively achieved through both electrophilic aromatic substitution and Suzuki-Miyaura coupling. The choice of synthetic route is dictated by the desired substitution pattern and the tolerance of other functional groups within the molecule. A thorough understanding of the reaction intermediates—the acylium and nitronium ions in EAS and the organopalladium species in Suzuki coupling—is essential for optimizing these transformations. By carefully considering the mechanistic pathways and experimental parameters, researchers can efficiently access a diverse range of this compound derivatives for further investigation in drug discovery and materials science.

A Comparative Guide to the Cross-Reactivity of 1-Ethyl-4-fluorobenzene in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the choice of starting materials and intermediates is paramount to achieving desired yields, purity, and overall efficiency. 1-Ethyl-4-fluorobenzene is a common building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its reactivity, especially when compared to other halogenated and non-halogenated analogs, presents a series of advantages and disadvantages that must be carefully considered. This guide provides an objective comparison of the performance of this compound against 1-Ethyl-4-chlorobenzene and ethylbenzene (B125841) in key organic reactions, supported by experimental data and detailed protocols.

Performance in Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The nature of the substituent on the benzene (B151609) ring significantly influences the reaction's rate and the regioselectivity of the product distribution. In the case of ethyl-substituted halobenzenes, the activating, ortho-, para-directing ethyl group is in competition with the deactivating, ortho-, para-directing halogen.

The fluorine atom in this compound presents a unique case among halogens. While it is the most electronegative, its small size allows for effective overlap of its p-orbitals with the aromatic pi-system, leading to a notable resonance effect. This can result in a reactivity that is anomalously high for a halobenzene, sometimes approaching that of benzene itself, with a strong preference for para-substitution[1]. In contrast, chlorine is more deactivating due to its larger size and less effective orbital overlap, leading to slower reaction rates compared to its fluorine counterpart.

Table 1: Comparison of Reactivity in Friedel-Crafts Acylation with Acetyl Chloride

SubstrateRelative Reaction Rate (Benzene = 1)Major Product(s)Typical Yield of Major ProductCommon Side Products
This compound ~0.82-Acetyl-1-ethyl-4-fluorobenzeneGood to ExcellentMinor amounts of poly-acylated products
1-Ethyl-4-chlorobenzene ~0.12-Acetyl-1-ethyl-4-chlorobenzeneModerate to GoodPoly-acylated products, potential for dehalogenation
Ethylbenzene ~154-Ethylacetophenone, 2-EthylacetophenoneExcellentPoly-acylated products

Note: Relative reaction rates are estimated based on the known activating and deactivating effects of the substituents. Yields are generalized from typical Friedel-Crafts acylation reactions.

Performance in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction, with the general trend for reactivity being I > Br > OTf > Cl > F[2][3]. This trend is primarily dictated by the carbon-halogen bond strength and the ease of oxidative addition to the palladium catalyst.

Consequently, this compound is generally the least reactive among the ethyl-halobenzenes in Suzuki-Miyaura coupling reactions. While couplings involving aryl fluorides are possible, they often require more forcing conditions, specialized catalysts, and ligands to achieve satisfactory yields. In contrast, 1-Ethyl-4-chlorobenzene is more reactive and can be coupled under more standard conditions, though it is still less reactive than the corresponding bromide or iodide.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateTypical Reaction ConditionsRelative Reaction RateTypical YieldCommon Side Products
This compound High temperature, strong base, specialized ligand (e.g., biarylphosphines)Very SlowLow to ModerateHomocoupling of boronic acid, dehalogenation of starting material
1-Ethyl-4-chlorobenzene Moderate to high temperature, standard phosphine (B1218219) ligandsSlowModerate to GoodHomocoupling of boronic acid, dehalogenation
Ethylbenzene Not applicable (requires a leaving group)---

Experimental Protocols

Comparative Friedel-Crafts Acylation of Ethylbenzene, this compound, and 1-Ethyl-4-chlorobenzene

This protocol is designed to provide a direct comparison of the reactivity of the three substrates under identical conditions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride (CH₃COCl)

  • Ethylbenzene

  • This compound

  • 1-Ethyl-4-chlorobenzene

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In three separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add anhydrous aluminum chloride (1.3 g, 10 mmol) and 20 mL of anhydrous DCM. Cool the flasks to 0 °C in an ice bath.

  • Addition of Acylating Agent: To each flask, slowly add acetyl chloride (0.71 mL, 10 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Substrate: To the first flask, add ethylbenzene (1.23 mL, 10 mmol). To the second flask, add this compound (1.24 g, 10 mmol). To the third flask, add 1-Ethyl-4-chlorobenzene (1.41 g, 10 mmol). Add each substrate dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixtures to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour each reaction mixture into a separate beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer each mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers for each reaction and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product from each reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield. Purify the major product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware and Reagents B Charge Flask with Lewis Acid and Solvent A->B C Cool Reaction Mixture to 0 °C B->C D Slowly Add Acylating Agent C->D E Slowly Add Aromatic Substrate D->E F Stir at 0 °C then Warm to Room Temperature E->F G Quench with Ice and Acid F->G H Extract with Organic Solvent G->H I Wash with Base and Brine H->I J Dry and Concentrate I->J K Purify by Chromatography/Distillation J->K G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Aromatic Substrate (1-Ethyl-4-R-benzene) E σ-complex (Arenium Ion) Resonance Stabilized A->E + Acylium Ion note1 R = F: Moderately Deactivated Strong para-directing A->note1 note2 R = Cl: Deactivated Ortho, para-directing A->note2 note3 R = H: Activated Ortho, para-directing A->note3 B Acyl Chloride (R'COCl) D Acylium Ion [R'C=O]⁺ B->D + AlCl₃ C Lewis Acid (AlCl₃) C->D D->E F Acylated Product E->F - H⁺ G HCl + AlCl₃ E->G

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Ethyl-4-fluorobenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides step-by-step procedures for its safe handling and disposal, ensuring compliance with hazardous waste regulations and minimizing risks to personnel and the environment. This compound is classified as a flammable liquid and a hazardous substance, necessitating careful management throughout its lifecycle.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Key Safety Data:

PropertyValueSource(s)
CAS Number 459-47-2[1]
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point 30 °C / 86 °F[1][5]
Boiling Point 139 °C / 282.2 °F[1][6]
UN Number UN1993[5]
Hazard Class 3 (Flammable Liquid)[1]
EPA Hazardous Waste Code Likely F002 (spent halogenated solvent)[2][7][8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][7] On-site treatment is generally not advised without specialized equipment and permits.

1. Waste Identification and Segregation:

  • Identify the waste as a halogenated organic compound.[9][10]

  • It is crucial to collect this compound waste in a dedicated, properly labeled container separate from non-halogenated organic solvents.[8][9][11] Co-mingling with non-halogenated waste will necessitate treating the entire mixture as the more hazardous (and costly to dispose of) halogenated waste.[10]

  • Do not mix with other waste streams such as strong acids, bases, or solutions containing heavy metals.[12]

2. Container Management:

  • Use a compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are suitable.[11]

  • The container must be kept tightly closed except when adding waste to prevent the release of flammable vapors.[1][8]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[8][13] The label should also indicate the associated hazards, such as "Flammable" and "Toxic."[10]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[10]

  • The storage area must be a well-ventilated, cool, and dry location, away from sources of heat, sparks, or open flames.[1]

  • Ensure the waste container is stored in secondary containment to mitigate spills.[10]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[13]

  • Do not exceed the maximum allowable accumulation volume for your laboratory's satellite accumulation area.[10]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[5]

  • Decontaminate the spill area with soap and water.[4]

Recommended Disposal Technology

High-temperature incineration is the most effective and preferred method for the complete destruction of halogenated organic compounds like this compound.[14] This process breaks the stable carbon-fluorine bonds, which requires significant thermal energy.

Incineration Parameters for Halogenated Organic Wastes:

ParameterRecommended ValueSource(s)
Operating Temperature At least 1100 °C (2012 °F)[14][15]
Residence Time 1.0 to 2.0 seconds[15][16]
Post-Treatment Acid gas scrubber to remove resulting HCl and HF[15][16]
Destruction Efficiency > 99.99%[15][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Closed, Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store conditions Ensure Cool, Dry, Well-Ventilated Location Away from Ignition Sources store->conditions containment Use Secondary Containment conditions->containment contact_ehs Contact EHS for Waste Pickup containment->contact_ehs incineration High-Temperature Incineration (>1100°C) at Approved Facility contact_ehs->incineration end_point Proper Disposal Complete incineration->end_point spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill dispose_spill Dispose of as Hazardous Waste collect_spill->dispose_spill dispose_spill->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Ethyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 1-Ethyl-4-fluorobenzene, ensuring the safety of laboratory personnel and compliance with standard safety procedures. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

Hazard Summary and Personal Protective Equipment

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. Proper personal protective equipment (PPE) is crucial for safe handling.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Flammable Liquid (Category 3)[1][2]Work in a well-ventilated area, preferably a chemical fume hood. Use non-sparking tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and hot surfaces[1][3].
Skin Irritation (Causes skin irritation)[1][2]Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat[3].
Eye Irritation (Causes serious eye irritation)[1][2]Wear chemical safety goggles meeting EN166 standards or equivalent[3]. A face shield is recommended if there is a risk of splashing[4].
Respiratory Irritation (May cause respiratory irritation)[1][2]Ensure adequate ventilation. If ventilation is insufficient or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, brown)[3].

Occupational Exposure Limits (OELs): As of the latest safety data, specific occupational exposure limits for this compound have not been established[3]. Therefore, it is critical to minimize exposure to the lowest achievable level.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_tools Assemble Non-Sparking Tools & Equipment prep_area->prep_tools prep_spill Ensure Spill Kit is Accessible prep_tools->prep_spill handle_transfer Transfer Chemical (Grounding/Bonding Containers) prep_spill->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_closure Securely Close Container After Use handle_reaction->handle_closure disp_decon Decontaminate Glassware & Surfaces handle_closure->disp_decon Proceed to Disposal disp_waste Collect Waste in Labeled, Sealed Container disp_decon->disp_waste disp_removal Dispose of as Hazardous Waste via Approved Channels disp_waste->disp_removal

Caption: Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a flame-resistant lab coat, chemical safety goggles, and closed-toe shoes[4].

  • Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation[3].

  • Equipment Preparation: Assemble all necessary non-sparking tools and glassware within the fume hood. Ensure that any equipment used for transferring the liquid is properly grounded and bonded to prevent static discharge[1][3].

  • Emergency Preparedness: Locate the nearest emergency shower and eyewash station. Ensure a spill kit appropriate for flammable liquids is readily available.

2. Handling and Use:

  • Chemical Transfer: When transferring this compound, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use[3].

  • Heating: Avoid heating the substance near open flames, sparks, or other sources of ignition. Use explosion-proof heating equipment[3].

  • Reactions: If using this compound in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.

3. Post-Handling and Storage:

  • Decontamination: Thoroughly clean any surfaces and equipment that have come into contact with the chemical.

  • Personal Hygiene: After handling is complete, remove gloves and wash hands thoroughly with soap and water.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and flame. It should be stored separately from oxidizing agents[3].

Disposal Plan

1. Waste Segregation and Collection:

  • Waste Category: this compound and any materials contaminated with it are considered hazardous waste[3].

  • Container: Collect all waste containing this compound in a designated, properly sealed, and clearly labeled waste container.

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a "Flammable Liquid" and an "Irritant."

3. Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal plant[3]. Do not dispose of it down the drain or with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.